molecular formula C28H31F3N2O3 B15620317 SB-568849

SB-568849

Número de catálogo: B15620317
Peso molecular: 500.6 g/mol
Clave InChI: JAIIZWCZERLWEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[4-[2-(diethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIZWCZERLWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SB-568849: A Technical Guide to its Mechanism of Action as a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-568849 has been identified as a potent and selective antagonist of the human P2Y1 receptor, a G-protein coupled receptor (GPCR) critically involved in ADP-mediated physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the P2Y1 signaling pathway. While specific quantitative binding affinity and potency data for this compound are not publicly available, this document outlines the generalized experimental protocols used to characterize such P2Y1 receptor antagonists. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function.

Introduction

The P2Y1 receptor is a key purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). Its activation on platelets is fundamental for the initiation of platelet aggregation and thrombus formation. Beyond hemostasis, the P2Y1 receptor is implicated in a range of other physiological and pathophysiological processes, making it a significant target for therapeutic intervention. This compound, a synthetic, non-nucleotide antagonist, has been developed to selectively inhibit this receptor. Its chemical designation is N-(5-chloro-2-methoxyphenyl)-N'-[(1R,2S,4S)-4-(dimethylamino)cyclohexyl]-N''-cyanoguanidine hydrochloride.

Pharmacological Properties

This compound acts as a competitive antagonist at the human P2Y1 receptor. By binding to the receptor, it prevents the endogenous ligand, ADP, from activating the downstream signaling cascade.

Data Presentation
ParameterValueSpeciesAssay Type
Target P2Y1 ReceptorHuman-
Mechanism of Action Competitive Antagonist--
IC50 Data not publicly available--
Ki Data not publicly available--

Mechanism of Action: P2Y1 Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by ADP, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream events, including platelet shape change and aggregation. This compound, by blocking the initial binding of ADP, effectively inhibits this entire signaling pathway.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 SB568849 This compound SB568849->P2Y1 Gq11 Gq/11 P2Y1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of a P2Y1 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity, potency, and functional effects. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human P2Y1 receptor.

  • Radioligand: A specific P2Y1 receptor radioligand (e.g., [³H]-MRS2500) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization (for IC50 determination)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit ADP-induced intracellular calcium release.

Methodology:

  • Cell Culture: Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are cultured.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Agonist Stimulation: The P2Y1 receptor agonist, ADP, is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: The inhibitory effect of this compound is quantified, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture P2Y1-expressing cells A2 Load cells with Ca²⁺ sensitive dye A1->A2 B1 Pre-incubate with varying [this compound] A2->B1 B2 Stimulate with ADP (agonist) B1->B2 C1 Measure fluorescence change (Ca²⁺ mobilization) B2->C1 C2 Generate dose-response curve C1->C2 C3 Calculate IC50 value C2->C3

SB-568849: An In-depth Technical Guide on its Core Biological Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of SB-568849, a small molecule inhibitor. Based on available data, the primary biological target of this compound is the P2Y1 receptor , a G-protein coupled receptor (GPCR) that plays a crucial role in ADP-mediated physiological processes, most notably platelet aggregation.[1] While some initial ambiguity existed due to other compounds with similar "SB-" prefixes targeting the CXCR2 receptor, the specific information available for this compound points towards the P2Y1 receptor.[1]

The Primary Target: P2Y1 Receptor

The P2Y1 receptor is a purinergic GPCR activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP).[1] It is coupled to Gq/11 proteins, and its activation initiates a signaling cascade that is fundamental to various physiological responses.

P2Y1 Signaling Pathway

Upon binding of ADP, the P2Y1 receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to downstream cellular responses, such as platelet shape change and the initiation of aggregation.[1]

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) PKC->Response Ca_release->Response SB568849 This compound SB568849->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

As of the latest available information, specific quantitative data on the binding affinity and potency of this compound are not publicly disclosed. The following table summarizes the status of this data.

ParameterValueSpeciesAssay Type
IC50 Data not available--
Ki Data not available--
Mechanism of Action Competitive AntagonistHumanInferred from functional assays

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize a P2Y1 receptor antagonist like this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound against the P2Y1 receptor.

Objective: To determine the binding affinity of a test compound for the P2Y1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human P2Y1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity P2Y1 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]MRS2500.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Scintillation fluid.

  • 96-well filter plates (e.g., GF/C).

Procedure:

  • Membrane Preparation: Homogenize P2Y1-expressing cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and increasing concentrations of the test compound (this compound).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare P2Y1-expressing cell membranes B Set up assay plate with radioligand, This compound (varying conc.), and buffer A->B C Add membranes to initiate binding B->C D Incubate to reach equilibrium C->D E Filter to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Add scintillation fluid and count radioactivity F->G H Calculate IC50 and Ki values G->H

Workflow for a Radioligand Binding Assay.
Functional Assay: Calcium Mobilization

This protocol measures the ability of a test compound to inhibit ADP-induced intracellular calcium release in cells expressing the P2Y1 receptor.

Objective: To assess the functional antagonist activity of a test compound.

Materials:

  • A cell line endogenously or recombinantly expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • ADP (agonist).

  • Test Compound: this compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of ADP (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound at each concentration and calculate the IC50 value for the inhibition of the ADP-induced calcium response.

Conclusion

This compound is identified as a competitive antagonist of the P2Y1 receptor based on available commercial data. Its mechanism of action involves blocking the binding of the endogenous agonist ADP, thereby inhibiting the downstream signaling cascade that leads to calcium mobilization and other cellular responses. While specific quantitative data for this compound remains proprietary, the experimental protocols detailed in this guide provide a robust framework for the characterization of its, and similar, P2Y1 receptor antagonists. Further research and publication are required to fully elucidate the pharmacological profile of this compound.

References

In-Depth Technical Guide: MCH R1 Antagonist SB-568849 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of SB-568849, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH R1). This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and development efforts in targeting the MCH system.

Core Quantitative Data

The binding affinity and functional potency of this compound at the human MCH R1 have been determined through radioligand binding and functional assays. The key quantitative metrics are summarized in the table below.

ParameterValueDescription
pKi 7.7Negative logarithm of the inhibitory constant (Ki) for binding to the MCH R1 receptor.
Ki ~20 nMInhibitory constant, representing the concentration of this compound that will occupy 50% of the MCH R1 receptors in the absence of the natural ligand. This value is calculated from the pKi.
pKb 7.7Negative logarithm of the equilibrium dissociation constant (Kb) for the antagonist in a functional assay, indicating its potency in blocking receptor activation.

Table 1: Summary of this compound Binding and Functional Potency at MCH R1.[1]

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human MCH R1, as evidenced by a pKi of 7.7, which corresponds to a Ki value of approximately 20 nM.[1] This indicates a strong interaction between the antagonist and the receptor.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional antagonism of this compound.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human MCH R1 receptor.

General Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human MCH R1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A suitable radioligand with high affinity for MCH R1, such as [125I]-MCH or another potent radiolabeled antagonist, is used.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate salts and protease inhibitors is used to maintain physiological conditions.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes MCH R1 Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([125I]-MCH) Radioligand->Incubation SB568849 This compound (Varying Concentrations) SB568849->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ unbound Counting Scintillation Counting Filtration->Counting Measure radioactivity IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Radioligand Competition Binding Assay Workflow.
Functional Antagonism Assay (FLIPR)

A Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional assay used to measure changes in intracellular calcium concentration, a common downstream signaling event for Gq-coupled GPCRs like MCH R1.

Objective: To determine the functional antagonist potency (pKb) of this compound at the human MCH R1 receptor.

General Methodology:

  • Cell Culture: A cell line stably expressing the human MCH R1 receptor is plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound) at various concentrations is pre-incubated with the cells.

  • Agonist Stimulation: The natural agonist, MCH, is added to the wells to stimulate the MCH R1 receptor.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

  • Data Analysis: The ability of this compound to inhibit the MCH-induced calcium mobilization is quantified. The data are fitted to a dose-response curve to determine the IC50 value, from which the pKb is calculated.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells MCH R1 Expressing Cells in Microplate DyeLoading Dye Loading Cells->DyeLoading Dye Calcium-sensitive Dye Dye->DyeLoading PreIncubation Pre-incubation with This compound DyeLoading->PreIncubation AgonistAddition MCH Agonist Addition PreIncubation->AgonistAddition FLIPR FLIPR Measurement AgonistAddition->FLIPR Measure fluorescence DoseResponse Dose-Response Curve FLIPR->DoseResponse pKb Calculate pKb DoseResponse->pKb

FLIPR Functional Antagonism Assay Workflow.

MCH R1 Signaling Pathway

The MCH R1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi and Gq alpha subunits of heterotrimeric G proteins. Upon binding of the endogenous ligand MCH, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

  • Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

This compound, as an antagonist, binds to the MCH R1 and prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling, thereby blocking the effects of MCH.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCH R1 Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates MCH MCH MCH->MCHR1 Agonist Binding SB568849 This compound SB568849->MCHR1 Antagonist Binding (Inhibition) ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Simplified MCH R1 Signaling Pathway.

References

SB-568849: A Technical Guide to a Potent MCH R1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 395679-53-5

This technical guide provides an in-depth overview of SB-568849, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH R1). This document collates available data on its chemical properties, pharmacological activity, and the signaling pathways it modulates, presenting it in a format tailored for researchers and drug development professionals.

Core Compound and Pharmacological Data

This compound is a biphenyl (B1667301) carboxamide derivative that has demonstrated significant potential in preclinical studies.[1] Its key identifying information and pharmacological parameters are summarized below.

PropertyValueReference(s)
CAS Number 395679-53-5[2]
Molecular Formula C₂₈H₃₁F₃N₂O₃[3]
Molecular Weight 500.56 g/mol [2]
Mechanism of Action Melanin-Concentrating Hormone Receptor 1 (MCH R1) Antagonist[3][4][5]
pKi 7.7[4][5][6][7]
pKb (FLIPR Assay) 7.7[4][5][7]
In Vivo Stability (CLb) 16 mL/min/kg[4][5][7]
Brain-Blood Ratio 1[4][5][7]
Selectivity >30-fold selectivity over a wide range of monoamine receptors[4][5][7]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the MCH R1, a G protein-coupled receptor (GPCR). The endogenous ligand, melanin-concentrating hormone (MCH), plays a role in the regulation of energy homeostasis, appetite, and mood. By antagonizing the MCH R1, this compound inhibits the downstream signaling cascades initiated by MCH.

The MCH R1 couples to inhibitory G proteins (Gi/o), and upon activation by MCH, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This compound blocks this process, thereby preventing the MCH-induced downstream effects.

MCH_R1_Antagonism MCH MCH SB568849 This compound MCHR1 MCH R1 MCH->MCHR1 Binds & Activates SB568849->MCHR1 Binds & Blocks Blocked Blocked Cellular Effects (e.g., decreased appetite) SB568849->Blocked Gi Gi Protein MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects (e.g., increased appetite) cAMP->Downstream Leads to Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 FLIPR Assay MembranePrep Membrane Preparation (MCH R1 expressing cells) Incubation Incubation (Radioligand + this compound) MembranePrep->Incubation Filtration Filtration (Separate bound/free) Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis1 Data Analysis (IC50 -> pKi) Detection->Analysis1 CellPlating Cell Plating (MCH R1 expressing cells) DyeLoading Calcium Dye Loading CellPlating->DyeLoading CompoundAddition This compound Addition DyeLoading->CompoundAddition AgonistStimulation MCH Stimulation CompoundAddition->AgonistStimulation SignalDetection Fluorescence Measurement (FLIPR) AgonistStimulation->SignalDetection Analysis2 Data Analysis (IC50 -> pKb) SignalDetection->Analysis2

References

No Publicly Available Data for SB-568849 Prevents a Detailed Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the compound designated SB-568849 have yielded no publicly available information regarding its pharmacology, toxicology, mechanism of action, or any associated preclinical or clinical studies. This absence of data in scientific literature, patent databases, and clinical trial registries prevents the creation of the requested in-depth technical guide.

Attempts to locate information on this compound through various search queries, including its chemical structure, potential patents, and alternative names, have been unsuccessful. The identifier "this compound" does not appear in publicly accessible records.

This lack of information suggests several possibilities:

  • Internal Compound Designator: this compound may be an internal code used by a pharmaceutical company or research institution that has not been disclosed in public forums.

  • Early-Stage or Discontinued Project: The compound might have been part of an early-stage drug discovery program that was terminated before any data was published.

  • Typographical Error: The provided identifier may contain a typographical error.

Without any foundational data, it is not possible to summarize quantitative information into tables, provide detailed experimental methodologies, or create diagrams of signaling pathways or experimental workflows as requested. The core requirements of the prompt, including data presentation, experimental protocols, and mandatory visualizations, are entirely dependent on the availability of primary scientific and technical information.

Therefore, a detailed technical guide or whitepaper on the pharmacology and toxicology profile of this compound cannot be produced at this time. Should an alternative or correct identifier be available, a new search can be initiated.

In Vitro Characterization of SB-568849: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound SB-568849 is used illustratively within this guide. Specific quantitative data for this compound is not publicly available. The data and protocols provided are representative of a typical C-X-C chemokine receptor 2 (CXCR2) antagonist and are intended for research and informational purposes only.

Introduction

This compound is identified as a small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. CXCR2 is predominantly expressed on neutrophils and is involved in their recruitment to sites of inflammation. It is also implicated in various pathological processes, including angiogenesis and tumor growth. As a CXCR2 antagonist, this compound is expected to inhibit the downstream signaling pathways activated by CXCR2 ligands, such as CXCL8 (IL-8), thereby reducing cell migration, proliferation, and inflammatory responses.[1] This technical guide provides a comprehensive overview of the in vitro characterization of a CXCR2 antagonist like this compound, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.

Mechanism of Action & Signaling Pathway

CXCR2 is a GPCR that couples to inhibitory Gαi proteins.[2] Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, in turn, activates Akt and other downstream targets. These signaling cascades ultimately converge on the activation of transcription factors, such as NF-κB, and the regulation of cellular processes like chemotaxis, proliferation, and survival.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 Binds SB568849 This compound SB568849->CXCR2 Inhibits G_protein Gαiβγ CXCR2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates Ca_flux Ca²⁺ Flux PLC->Ca_flux Induces ERK ERK PI3K->ERK Activates Cell_Response Chemotaxis & Proliferation Ca_flux->Cell_Response Leads to ERK->Cell_Response Leads to

CXCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative in vitro data for a typical CXCR2 antagonist. This data is essential for assessing the potency, selectivity, and functional activity of the compound.

Table 1: Receptor Binding Affinity

RadioligandCell LineCompoundKi (nM)
[125I]-CXCL8HEK293-CXCR2Antagonist X5.2
[3H]-SB265610CHO-CXCR2Antagonist Y1.8

Ki (inhibition constant) is a measure of the binding affinity of a compound for a receptor.

Table 2: Functional Antagonism

Assay TypeCell LineLigandCompoundIC50 (nM)
ChemotaxisHuman NeutrophilsCXCL8Antagonist X10.5
Calcium MobilizationU937-CXCR2CXCL1Antagonist Y8.3
β-arrestin RecruitmentTango™-CXCR2CXCL8Antagonist Z2.1

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing human CXCR2 (e.g., HEK293 or CHO cells) in appropriate media.

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8), and varying concentrations of the test compound (this compound).

    • For non-specific binding determination, include wells with a high concentration of an unlabeled CXCR2 ligand.

    • Incubate the plate at room temperature to reach binding equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a CXCR2 antagonist to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation:

    • Isolate primary cells (e.g., human neutrophils) or use a CXCR2-expressing cell line.

    • If using a cell line, serum-starve the cells for several hours prior to the assay.

    • Resuspend the cells in serum-free medium containing different concentrations of the CXCR2 antagonist or vehicle control.

  • Assay Setup:

    • Add serum-free medium containing a chemoattractant (e.g., 100 ng/mL CXCL8) to the lower chamber of a Boyden chamber apparatus.

    • Place a porous membrane insert (e.g., 8 µm pore size) into the lower chamber.

    • Add the cell suspension (pre-incubated with the antagonist) to the upper chamber of the insert.

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a sufficient time to allow for cell migration (e.g., 1-3 hours).

    • After incubation, remove the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane with a stain like Crystal Violet or DAPI.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a CXCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by a CXCR2 agonist.

  • Cell Preparation:

    • Use a CXCR2-expressing cell line (e.g., U937 or CHO cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye in the dark at 37°C.

    • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

    • Plate the cells into a 96- or 384-well black, clear-bottom plate.

  • Assay Performance:

    • Place the cell plate in a fluorescence plate reader equipped with an integrated liquid handling system.

    • Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified pre-incubation time.

    • Initiate the fluorescence reading and then add a CXCR2 agonist (e.g., CXCL1 or CXCL8) to all wells.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity after agonist stimulation relative to the baseline fluorescence.

    • Calculate the percentage of inhibition of the agonist-induced calcium flux for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[4][5][6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a CXCR2 antagonist.

start Start: CXCR2 Antagonist (e.g., this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay functional_assays Secondary Screens: Functional Assays binding_assay->functional_assays selectivity Selectivity Profiling: Binding to other receptors binding_assay->selectivity chemotaxis Chemotaxis Assay functional_assays->chemotaxis calcium Calcium Mobilization Assay functional_assays->calcium barrestin β-arrestin Recruitment Assay functional_assays->barrestin data_analysis Data Analysis: Determine Ki and IC50 values chemotaxis->data_analysis calcium->data_analysis barrestin->data_analysis selectivity->data_analysis end End: In Vitro Characterization Complete data_analysis->end

General Experimental Workflow for In Vitro Characterization.

References

No Publicly Available Information for SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases, patent literature, and clinical trial registries, no information was found for a compound designated SB-568849.

This lack of public information prevents the creation of an in-depth technical guide as requested. The identifier "this compound" does not appear in publicly accessible records related to pharmaceutical research and development.

This could be for several reasons:

  • Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.

  • Internal Code: The identifier might be an internal code used by a pharmaceutical company or research institution that has not been disclosed publicly. It is common for organizations to use proprietary codes for compounds during early-stage research.

  • Pre-Clinical Discontinuation: The compound may have been synthesized and tested but was discontinued (B1498344) before any public disclosure through patents or publications.

  • Obsolete or Obscure Compound: It could be an older compound that was never digitized or is not indexed in modern chemical and biological databases.

Without any foundational information, it is impossible to provide details on the discovery, synthesis pathway, mechanism of action, or any associated experimental data for this compound. No quantitative data is available to summarize, no experimental protocols can be detailed, and no signaling pathways or workflows can be visualized.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to first verify the accuracy of the identifier. If the identifier is correct, the information is likely proprietary and not available in the public domain.

The Role of Melanin-Concentrating Hormone Receptor 1 (MCH R1) in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Melanin-Concentrating Hormone Receptor 1 (MCH R1), a critical G-protein coupled receptor (GPCR) implicated in the central regulation of energy balance. We will explore its signaling mechanisms, physiological functions derived from key experimental models, and detailed protocols for its study, offering a comprehensive resource for professionals in metabolic research and drug discovery.

Introduction to the MCH System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized in the lateral hypothalamus (LH) and zona incerta of the mammalian brain.[1][2] These neurons project widely throughout the central nervous system, suggesting MCH's role as a key neuromodulator.[2][3][4] In mammals, the MCH system is a potent regulator of energy homeostasis, influencing food intake, energy expenditure, and metabolic processes.[1][3][5][6] MCH exerts its effects through two identified GPCRs, MCHR1 and MCHR2.[5][7] However, MCHR1 is the sole functional MCH receptor in rodents, making it the primary focus of preclinical research into MCH-mediated effects on energy balance.[1][8]

MCH R1 Signaling Pathways

MCH R1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq, to initiate diverse intracellular signaling cascades.[3][4][9] This dual coupling allows for a complex and nuanced regulation of neuronal function.

  • Gαi/o Coupling: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][9] This pathway is typically associated with neuronal inhibition.[7]

  • Gαq Coupling: Engagement of the Gαq pathway activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[3][9]

  • Downstream Effectors: Both G-protein pathways can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene transcription and other cellular responses.[1][3][4][9] MCH has been shown to induce ERK1/2 phosphorylation in various cell lines expressing MCHR1.[1][10][11]

MCHR1_Signaling MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds G_protein Gαi/o Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein:w->AC Inhibits PLC Phospholipase C (PLC) G_protein:e->PLC Activates cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., Orexigenesis) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 PKC Protein Kinase C (PKC) PLC->PKC ERK ERK Pathway Ca2->ERK PKC->ERK ERK->Response

Caption: MCH R1 canonical signaling pathways.

Evidence from Experimental Models

The role of MCH R1 in energy homeostasis is firmly established through extensive pharmacological and genetic studies in rodents.

Administration of MCH or its agonists, particularly via intracerebroventricular (ICV) injection, potently stimulates food intake.[1][12] Chronic MCH infusion leads to hyperphagia, increased body weight, adiposity, and insulin (B600854) resistance.[2][13][14]

Conversely, MCH R1 antagonists have been developed as potential anti-obesity therapeutics. These antagonists effectively block MCH-induced feeding and, when administered chronically to diet-induced obese (DIO) animals, lead to a sustained reduction in body weight and fat mass.[3][6][14] This weight loss is attributed to both a decrease in food intake and an increase in energy expenditure.[14][15][16] Importantly, studies using non-brain-permeable antagonists have shown that these effects are centrally mediated, requiring the compound to cross the blood-brain barrier.[17][18]

Table 1: Effects of MCH R1 Ligands in Rodent Models

Study Type Compound Administration Model Key Findings Reference(s)
Agonist MCH Acute ICV Wistar Rats Stimulated food intake. [1]
Agonist MCH Chronic ICV Mice Increased food intake, body weight, and adiposity. [2][14]
Antagonist Peptidic Antagonist Chronic ICV (48 µ g/day , 14 days) Sprague-Dawley Rats Reduced cumulative food intake by 13% and body weight gain by 33%. [3]
Antagonist Non-peptide Antagonist Chronic Oral DIO Mice Reduced food intake, body weight, and fat mass; increased energy expenditure. [14][15]

| Antagonist | GPS18169 | Chronic Peripheral | DIO Mice | Limited adipose tissue accumulation and normalized insulin levels with no change in food intake. |[19] |

Genetic ablation of components of the MCH system provides definitive evidence for its role in energy balance.

  • MCH KO (Mch-/-) Mice: Mice lacking the gene for preproMCH are lean, hypophagic (on some genetic backgrounds), and exhibit an increased metabolic rate.[3][4] They are resistant to diet-induced obesity.[3]

  • MCH R1 KO (Mchr1-/-) Mice: Mice with a targeted deletion of the MCH R1 gene are also lean and resistant to diet-induced obesity.[3][4][6] Interestingly, unlike Mch-/- mice, they are often hyperphagic, with their leanness attributed to a significant increase in locomotor activity and metabolic rate.[3][4][20][21] This suggests that the hyperactivity phenotype is a key consequence of lacking MCH R1 signaling.[12]

  • Double Knockout Models: To investigate the interplay with other metabolic pathways, Mchr1-/- mice have been crossed with leptin-deficient ob/ob mice. These double-null mice showed no difference in body weight or food intake compared to ob/ob mice, but exhibited improved glucose tolerance, increased insulin sensitivity, higher locomotor activity, and reduced fat mass.[3][4][13][22] This indicates that MCH R1 signaling contributes to insulin resistance independent of its effects on body weight.[13][22]

Table 2: Phenotypes of MCH System Knockout Mice

Genotype Body Weight / Adiposity Food Intake Energy Expenditure / Activity Metabolic Profile Reference(s)
Mch-/- Lean, reduced fat mass Hypophagic (strain-dependent) Increased metabolic rate & activity Improved glucose tolerance [3][4]
Mchr1-/- Lean, reduced fat mass Hyperphagic Markedly increased metabolic rate & hyperactivity Resistant to diet-induced obesity [3][4][20][21]

| Mchr1-/- ob/ob | Obese (no change vs. ob/ob) | Hyperphagic (no change vs. ob/ob) | Increased locomotor activity | Improved insulin sensitivity & glucose tolerance; lower fat mass |[4][13][22] |

Key Experimental Protocols

Studying the MCH R1 system requires a combination of in vitro and in vivo experimental approaches.

In vitro assays are essential for characterizing the binding and functional activity of novel compounds at the MCH R1.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for MCH R1.

  • Methodology:

    • Source: Use cell membranes from a stable cell line overexpressing human or rodent MCH R1 (e.g., HEK293, CHO cells).

    • Radioligand: A radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH) is used.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

    • Analysis: Competition binding curves are generated, and IC50 values (concentration of compound that inhibits 50% of specific binding) are calculated. Ki values are then derived using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

  • Objective: To measure the functional activation of the Gq pathway by an MCH R1 agonist or its blockade by an antagonist.

  • Methodology:

    • Cell Line: Use a stable MCH R1-expressing cell line (e.g., Chem-1).[23]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test compound (agonist or antagonist) is added to the cells. If testing an antagonist, it is pre-incubated before the addition of a known MCH R1 agonist (like MCH).

    • Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

    • Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

InVitro_Workflow cluster_0 Binding Assay cluster_1 Functional Assay (Calcium) b1 Prepare MCHR1 expressing membranes b2 Incubate with Radioligand + Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture MCHR1 expressing cells f2 Load with Calcium-sensitive dye f1->f2 f3 Add Test Compound (Antagonist then Agonist) f2->f3 f4 Measure Fluorescence f3->f4 f5 Calculate IC50 f4->f5 start Test Compound start->b2 start->f3

Caption: Workflow for in vitro characterization of MCH R1 antagonists.

In vivo studies are critical to evaluate the physiological effects of modulating MCH R1 activity on energy balance.

Protocol 3: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

  • Objective: To assess the long-term effects of an MCH R1 antagonist on body weight, body composition, and food intake in an obesity model.

  • Methodology:

    • Model Induction: Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.[9][24]

    • Acclimation & Baseline: Mice are single-housed, and baseline body weight and food intake are recorded for several days.

    • Dosing: The MCH R1 antagonist or vehicle is administered daily (e.g., via oral gavage) for a period of 2-4 weeks. A pair-fed group, which receives vehicle but is given the same amount of food consumed by the antagonist-treated group, is often included to distinguish between effects on food intake and energy expenditure.[14]

    • Monitoring: Body weight and food intake are measured daily.

    • Terminal Analysis: At the end of the study, body composition (fat and lean mass) is determined using methods like DEXA or NMR. Blood is collected for analysis of metabolic parameters (glucose, insulin, lipids).[9]

    • Analysis: Changes in body weight and food intake over time are analyzed using repeated measures ANOVA.[9]

Protocol 4: Indirect Calorimetry for Energy Expenditure

  • Objective: To determine if an MCH R1 antagonist affects energy expenditure, substrate utilization, and locomotor activity.

  • Methodology:

    • Animals: DIO mice from the chronic study or a separate cohort are used.

    • Acclimation: Mice are individually housed in metabolic cages (e.g., TSE LabMaster, Columbus Instruments CLAMS) and allowed to acclimate for at least 24 hours.

    • Dosing: The MCH R1 antagonist or vehicle is administered.

    • Measurement: Over a 24-48 hour period, the system continuously measures oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity (via infrared beams).

    • Analysis: From VO₂ and VCO₂, energy expenditure (EE) and the respiratory exchange ratio (RER = VCO₂/VO₂) are calculated. RER values approaching 1.0 indicate carbohydrate oxidation, while values near 0.7 indicate fat oxidation. Data are analyzed for the light and dark cycles separately.

InVivo_Workflow cluster_DIO Diet-Induced Obesity Model cluster_Dosing Chronic Dosing (2-4 weeks) cluster_Analysis Endpoint Analysis dio1 High-Fat Diet (8-12 weeks) dio2 Group & Baseline Measurements dio1->dio2 d1 Daily Dosing: - Vehicle - MCHR1 Antagonist - Pair-Fed dio2->d1 d2 Daily Monitoring: - Body Weight - Food Intake d1->d2 a1 Body Composition (NMR/DEXA) d2->a1 a2 Metabolic Cages (EE, RER, Activity) d2->a2 a3 Plasma Analysis (Glucose, Insulin, etc.) d2->a3 Result Determine Efficacy: ↓ Body Weight ↓ Fat Mass ↑ Energy Expenditure a1->Result a2->Result a3->Result

Caption: Workflow for in vivo evaluation of an MCH R1 antagonist.

Conclusion

Melanin-Concentrating Hormone Receptor 1 is a pivotal regulator of energy homeostasis, integrating central and peripheral signals to control feeding behavior and energy expenditure. Pharmacological blockade and genetic deletion of MCH R1 in rodent models consistently lead to a lean phenotype and resistance to obesity, primarily through a centrally-mediated increase in energy expenditure and a reduction in food intake. Furthermore, MCH R1 signaling has been shown to modulate glucose homeostasis and insulin sensitivity, independent of its effects on adiposity. This body of evidence establishes MCH R1 as a compelling and validated therapeutic target for the treatment of obesity and related metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel MCH R1-targeting therapeutics.

References

An In-depth Technical Guide on the Ghrelin Receptor Antagonist SB-568849 and its Effect on Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound SB-568849 is used here as a hypothetical identifier. The data and protocols presented are based on published research on the well-characterized ghrelin receptor antagonist, JMV2959, and are intended to serve as a technical guide on the effects of ghrelin receptor antagonism on feeding behavior.

Introduction

Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a). It is a potent orexigenic hormone, playing a crucial role in the regulation of appetite, food intake, and energy homeostasis.[1][2] Antagonism of the GHS-R1a presents a promising therapeutic strategy for metabolic disorders characterized by excessive food intake and obesity.[3][4]

This compound is a potent and selective, non-peptidic antagonist of the GHS-R1a. This document provides a comprehensive overview of the effects of this compound on feeding behavior, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound competitively binds to the GHS-R1a, blocking the binding of acylated ghrelin.[5] This action inhibits the downstream signaling cascades that are normally initiated by ghrelin to stimulate appetite. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5][6] These signaling events in key brain regions, such as the hypothalamus and the ventral tegmental area (VTA), ultimately lead to the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the stimulation of food-seeking behavior.[7][8] By blocking this initial step, this compound effectively attenuates the central orexigenic drive mediated by ghrelin.

Data Presentation: Effects on Feeding Behavior and Body Weight

The following tables summarize the quantitative effects of this compound on food intake and body weight in preclinical rodent models.

Table 1: Effect of Peripheral Administration of this compound on Palatable Food Intake and Body Weight in Rats [9][10]

Treatment GroupDose (mg/kg/day, i.p.)DurationPalatable Food Intake (kcal)Cumulative Chow Intake (g)Body Weight Gain (g)
Vehicle07 days839 ± 20140 ± 455 ± 3
This compound127 days591 ± 28138 ± 553 ± 3

*Data are presented as mean ± SEM. Palatable food was a chocolate-flavored drink (Ensure®).

Table 2: Dose-Dependent Effect of Peripheral Administration of this compound on Food and Water Intake in Mice (4 hours post-injection) [11]

Treatment GroupDose (mg/kg, i.p.)Ethanol Intake (g/kg)Water Intake (ml)Food Intake (g)
Vehicle01.5 ± 0.21.8 ± 0.20.8 ± 0.1
This compound90.8 ± 0.21.5 ± 0.20.4 ± 0.1
This compound120.7 ± 0.11.1 ± 0.20.3 ± 0.1*

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Effect of Intracerebroventricular (ICV) Administration of Ghrelin and this compound on Food Intake in Rats [2]

Treatment GroupDose2-hour Food Intake (g)
Vehicle-0.5 ± 0.2
Ghrelin100 pmol3.5 ± 0.5*
This compound + Ghrelin1 nmol + 100 pmol1.0 ± 0.3**

*p < 0.05 compared to vehicle. **p < 0.05 compared to Ghrelin alone. Data are presented as mean ± SEM.

Experimental Protocols

Chronic Peripheral Administration in a Palatable Food Choice Paradigm
  • Objective: To assess the effect of chronic peripheral administration of this compound on the intake of highly palatable food and standard chow, and its impact on body weight gain.

  • Animal Model: Adult male Sprague-Dawley rats (200-220 g body weight).[10]

  • Housing: Individually housed in standard laboratory cages with ad libitum access to water and standard chow, maintained on a 12:12 hour light-dark cycle.

  • Drug Preparation and Administration: this compound is dissolved in sterile saline (0.9% NaCl). Rats receive a daily intraperitoneal (i.p.) injection of either vehicle (saline) or this compound at a dose of 12 mg/kg for 7 consecutive days.[9][10]

  • Feeding Paradigm: In addition to standard chow, rats are given free access to a highly palatable chocolate-flavored liquid diet (e.g., Ensure®).

  • Measurements:

    • Daily intake of the palatable liquid diet and standard chow is measured by weighing the respective containers.

    • Body weight is recorded daily.

    • Spillage is accounted for by placing absorbent pads under the food and drink containers, which are weighed daily.

  • Data Analysis: Data are analyzed using a two-way repeated-measures analysis of variance (ANOVA) to compare food intake and body weight gain between the treatment and vehicle groups over the 7-day period.

Acute Intracerebroventricular (ICV) Administration and Food Intake Measurement
  • Objective: To determine the central effect of this compound on ghrelin-induced food intake.

  • Animal Model: Adult male Wistar rats with surgically implanted intracerebroventricular (ICV) cannulae targeting the lateral ventricle.

  • Surgical Procedure: Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using sterile surgical techniques. Animals are allowed to recover for at least one week post-surgery. Cannula placement is verified by a dipsogenic response to an injection of angiotensin II.

  • Drug Preparation and Administration: this compound and ghrelin are dissolved in artificial cerebrospinal fluid (aCSF). For the experiment, rats receive an ICV injection of either vehicle (aCSF), ghrelin (e.g., 100 pmol), or this compound (e.g., 1 nmol) followed by ghrelin. Injections are performed using a microsyringe pump over a 1-minute period.

  • Feeding Measurement: Immediately after the injection, pre-weighed food is provided, and food intake is measured at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.[12]

  • Data Analysis: Food intake data are analyzed using a one-way ANOVA followed by post-hoc tests to compare the different treatment groups.

Mandatory Visualizations

Ghrelin_Signaling_Pathway Ghrelin Signaling Pathway in Appetite Regulation Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds & Activates SB568849 This compound SB568849->GHSR1a Blocks Gq Gq-protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Hypothalamus Hypothalamic Neurons (e.g., NPY/AgRP) Ca2->Hypothalamus Stimulates PKC->Hypothalamus Stimulates Orexigenic ↑ Orexigenic Signals Hypothalamus->Orexigenic Releases FoodIntake ↑ Food Intake Orexigenic->FoodIntake Promotes Experimental_Workflow Experimental Workflow for Preclinical Feeding Study cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis AnimalAcclimation Animal Acclimation (e.g., 7 days) Baseline Baseline Food Intake & Body Weight Measurement (e.g., 3 days) AnimalAcclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Administration: - Vehicle - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment DailyMeasurements Daily Measurement: - Food Intake - Water Intake - Body Weight Treatment->DailyMeasurements DataAnalysis Statistical Analysis (e.g., ANOVA) DailyMeasurements->DataAnalysis Results Results Interpretation DataAnalysis->Results

References

Preclinical Data on SB-568849 (Elubrixin/SB-656933): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available preclinical data for SB-568849, a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is highly probable that this compound is an earlier designation for the compound more widely known as Elubrixin (SB-656933), developed by GlaxoSmithKline. This document will henceforth refer to the compound as Elubrixin (SB-656933). Elubrixin is a small molecule, orally active agent that has been investigated for its therapeutic potential in inflammatory diseases characterized by neutrophil-dominant inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). This guide summarizes key in vitro and in vivo preclinical findings, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

Elubrixin (SB-656933) is a selective, competitive, and reversible antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor predominantly expressed on neutrophils. Its activation by CXC chemokines, such as CXCL1 and CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation at sites of inflammation. By blocking the binding of these chemokines to CXCR2, Elubrixin effectively inhibits the recruitment and activation of neutrophils, thereby mitigating the inflammatory response.

Quantitative Preclinical Data

The following tables summarize the key quantitative data gathered from preclinical and early clinical studies of Elubrixin (SB-656933).

Table 1: In Vitro Pharmacology of Elubrixin (SB-656933)

ParameterAssayCell/Tissue TypeValueReference
IC50 Neutrophil CD11b UpregulationHuman Whole Blood (COPD Patients)260.7 nM[1]
IC50 Neutrophil Shape ChangeHuman Whole Blood (COPD Patients)310.5 nM[1]

Table 2: In Vivo Human Pharmacodynamic Data of Elubrixin (SB-656933)

Study PopulationModelDosagePrimary EndpointResultReference
Healthy SubjectsOzone-Induced Airway Inflammation50 mg (single oral dose)Sputum Neutrophil Count55% reduction vs. placebo[3][4][5][6]
Healthy SubjectsOzone-Induced Airway Inflammation150 mg (single oral dose)Sputum Neutrophil Count74% reduction vs. placebo[3][4][5][6]
Healthy SubjectsOzone-Induced Airway Inflammation400 mg (single oral dose)CXCL1-Induced CD11b Expression70% maximum inhibition vs. placebo[3][5][6]
Cystic Fibrosis Patients-50 mg (once daily for 28 days)Sputum Neutrophils and ElastaseReduction compared to baseline[7][8]

Table 3: Preclinical Pharmacokinetics of Elubrixin (SB-656933)

SpeciesRoute of AdministrationKey FindingsReference
Human (CF Patients)OralAverage plasma concentrations were lower than predicted, exceeding the IC50 for approximately 4 hours at the 50mg dose.[7][8]

Note: Detailed preclinical pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) in animal models are not widely published.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway and Point of Intervention for Elubrixin

The following diagram illustrates the CXCR2 signaling cascade leading to neutrophil activation and how Elubrixin (SB-656933) intervenes.

cluster_membrane Cell Membrane CXCR2 CXCR2 Receptor G_protein G-protein (Gαi, Gβγ) CXCR2->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC CXCL1_8 CXCL1 / CXCL8 (Chemokines) CXCL1_8->CXCR2 Binds Elubrixin Elubrixin (SB-656933) Elubrixin->CXCR2 Blocks Akt Akt PI3K->Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, CD11b Upregulation) Akt->Neutrophil_Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_influx Ca²⁺ Influx IP3_DAG->Ca_influx Ca_influx->Neutrophil_Activation

Caption: CXCR2 signaling pathway and the inhibitory action of Elubrixin.

Experimental Workflow: In Vitro Neutrophil Activation Assay (CD11b Upregulation)

This diagram outlines the typical workflow for assessing the effect of a CXCR2 antagonist on neutrophil activation by measuring the surface expression of CD11b.

cluster_workflow Neutrophil CD11b Upregulation Assay Workflow start Isolate Human Neutrophils pre_incubation Pre-incubate with Elubrixin (SB-656933) or Vehicle start->pre_incubation stimulation Stimulate with CXCL1/CXCL8 pre_incubation->stimulation staining Stain with fluorescently-labeled anti-CD11b antibody stimulation->staining analysis Analyze CD11b expression by Flow Cytometry staining->analysis

Caption: Workflow for the in vitro neutrophil CD11b activation assay.

Experimental Workflow: In Vivo Ozone-Induced Airway Inflammation Model

This diagram illustrates the workflow for an in vivo study to evaluate the efficacy of a CXCR2 antagonist in a human model of ozone-induced airway inflammation.

cluster_workflow Ozone Challenge Model Workflow recruit Recruit Healthy Human Subjects dosing Administer Elubrixin (SB-656933) or Placebo (Oral) recruit->dosing ozone Expose to Ozone dosing->ozone sputum_induction Induce Sputum ozone->sputum_induction analysis Analyze Sputum for Neutrophil Count and Inflammatory Markers sputum_induction->analysis

Caption: Workflow for the in vivo ozone-induced airway inflammation model.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of Elubrixin (SB-656933) are not publicly available, the following sections describe generalized methodologies for key assays based on standard practices in the field.

Radioligand Binding Assay for CXCR2

Objective: To determine the binding affinity (Ki or Kd) of a test compound for the CXCR2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human CXCR2.

  • Cell membrane preparation from CXCR2-expressing cells.

  • Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

  • Test compound (Elubrixin).

  • Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

  • Wash buffer (e.g., ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest CXCR2-expressing cells. Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (Elubrixin).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of a test compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils.

  • Chemoattractant (e.g., CXCL1 or CXCL8).

  • Test compound (Elubrixin).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Boyden chamber or Transwell® inserts (5 µm pore size).

  • Cell viability reagent (e.g., Calcein-AM or CellTiter-Glo®).

  • Plate reader (fluorescence or luminescence).

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

  • Assay Setup: Add the chemoattractant to the lower chamber of the Boyden chamber or Transwell® plate.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound (Elubrixin) or vehicle.

  • Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber (Transwell® insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration: Quantify the number of migrated cells in the lower chamber using a cell viability reagent and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Whole Blood Neutrophil CD11b Upregulation Assay

Objective: To measure the effect of a test compound on the activation-induced surface expression of CD11b on neutrophils in a whole blood context.

Materials:

  • Fresh human whole blood.

  • Chemoattractant (e.g., CXCL1).

  • Test compound (Elubrixin).

  • Fluorescently-labeled anti-CD11b antibody.

  • Red blood cell lysis buffer.

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect fresh human venous blood into heparinized tubes.

  • Compound Incubation: Aliquot whole blood and incubate with various concentrations of the test compound (Elubrixin) or vehicle.

  • Stimulation: Add the chemoattractant to stimulate neutrophil activation and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Staining: Add the fluorescently-labeled anti-CD11b antibody and incubate in the dark on ice.

  • RBC Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry: Analyze the samples on a flow cytometer, gating on the neutrophil population, and quantify the mean fluorescence intensity of CD11b.

  • Data Analysis: Determine the percentage of inhibition of CD11b upregulation for each concentration of the test compound and calculate the IC50 value.

Conclusion

The preclinical data for Elubrixin (SB-656933), a selective CXCR2 antagonist, demonstrate its potential as an anti-inflammatory agent by effectively inhibiting neutrophil activation and recruitment. The in vitro and in vivo human pharmacodynamic data provide a strong rationale for its development in neutrophil-driven diseases. While detailed preclinical pharmacokinetic and animal efficacy data are not extensively available in the public domain, the existing information supports the mechanism of action and provides a basis for its clinical investigation. The experimental protocols outlined in this guide provide a framework for the further preclinical characterization of this and other CXCR2 antagonists.

References

The Selective 5-HT5A Receptor Antagonist SB-699551: A Technical Guide to its Monoamine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the monoamine receptor selectivity profile of SB-699551, a potent and selective antagonist of the serotonin (B10506) 5-HT5A receptor. Initially developed as a key pharmacological tool, SB-699551 has been instrumental in elucidating the physiological and pathological roles of the 5-HT5A receptor, the most enigmatic of the serotonin receptor family. This document details the binding affinity and functional activity of SB-699551 at a range of monoamine receptors, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: SB-699551 Selectivity Profile

The selectivity of SB-699551 for the human 5-HT5A receptor over other monoamine receptors is a defining characteristic of this compound. The following tables summarize the binding affinities (pKi and Ki) of SB-699551 at various serotonin and other monoamine receptors, demonstrating its high affinity and selectivity for the 5-HT5A subtype.

Table 1: Binding Affinity of SB-699551 at Human Serotonin (5-HT) Receptors

Receptor SubtypepKiKi (nM)Selectivity vs. 5-HT5A (fold)
5-HT5A 8.3 5.0 -
5-HT1A< 5.5> 3162> 632
5-HT1B< 6.0> 1000> 200
5-HT1D< 6.0> 1000> 200
5-HT2A< 6.0> 1000> 200
5-HT2C< 6.0> 1000> 200
5-HT7< 5.5> 3162> 632

Data compiled from publicly available pharmacological databases.[1][2]

Table 2: Binding Affinity of SB-699551 at Other Human Monoamine Receptors

Receptor FamilyReceptor SubtypepKiKi (nM)Selectivity vs. 5-HT5A (fold)
DopamineD2Not available>1000>200
Adrenergicα1Not available>1000>200
Adrenergicα2Not available>1000>200
AdrenergicβNot available>1000>200

Data indicates low affinity at these receptors as reported in broad screening panels.

Experimental Protocols

The characterization of SB-699551's selectivity profile involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to assess antagonist activity.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of SB-699551 for various monoamine receptors through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human recombinant monoamine receptor of interest (e.g., 5-HT5A, 5-HT1A, D2, etc.) are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT5A), and varying concentrations of the unlabeled test compound, SB-699551.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known saturating unlabeled ligand.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of SB-699551 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Antagonist Activity (IC50) Determination

Objective: To determine the functional potency (IC50) of SB-699551 as an antagonist at the 5-HT5A receptor by measuring its ability to inhibit agonist-induced downstream signaling.

Methodology (cAMP Inhibition Assay):

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT5A receptor are cultured and seeded into 384-well plates.

  • Compound Treatment:

    • Cells are pre-incubated with varying concentrations of SB-699551.

    • Following the pre-incubation, a fixed concentration of a 5-HT5A receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT) is added to stimulate the receptor. Forskolin is often co-applied to amplify the adenylyl cyclase activity, making the inhibitory effect more pronounced.

  • Measurement of cAMP Levels:

    • Intracellular cyclic AMP (cAMP) levels are measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • For HTRF assays, cell lysis and the addition of detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are performed. The HTRF signal is inversely proportional to the amount of intracellular cAMP.

  • Data Analysis:

    • The concentration of SB-699551 that inhibits 50% of the agonist-induced response (IC50) is determined by plotting the percentage of inhibition against the log concentration of SB-699551 and fitting the data to a sigmoidal dose-response curve.

Visualizations

5-HT5A Receptor Signaling Pathway

The 5-HT5A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[3] Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. SB-699551, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this downstream signaling.

G_protein_signaling cluster_membrane Plasma Membrane Receptor 5-HT5A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., 5-HT) Agonist->Receptor Binds & Activates SB699551 SB-699551 (Antagonist) SB699551->Receptor Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to experimental_workflow start Start prep Membrane Preparation (Cells expressing receptor) start->prep assay_setup Assay Setup (96-well plate) - Membranes - Radioligand - SB-699551 (varied conc.) prep->assay_setup incubation Incubation (Reach equilibrium) assay_setup->incubation filtration Filtration & Washing (Separate bound from free) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

An In-depth Technical Guide to SB-568849 as a Research Tool for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract:

This document provides a comprehensive technical overview of SB-568849, a selective 5-HT2C receptor agonist, and its application as a research tool in the study of obesity. The activation of the 5-HT2C receptor is a key mechanism for regulating appetite and energy balance, making it a significant target for anti-obesity therapeutics. This guide synthesizes available preclinical data, details experimental methodologies, and illustrates the core signaling pathways involved in the action of compounds like this compound. Due to the limited publicly available data specifically for "this compound," this guide utilizes data from well-documented, selective 5-HT2C receptor agonists that share the same mechanism of action to provide a representative and detailed technical resource for researchers.

Introduction: The Role of 5-HT2C Receptors in Obesity

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The central nervous system, particularly the hypothalamus, plays a crucial role in regulating food intake and energy expenditure. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in this process, and its effects on appetite are mediated by a variety of receptor subtypes.

The 5-HT2C receptor has emerged as a particularly important target for anti-obesity drug development.[1][2][3][4] Activation of these receptors, located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, leads to increased satiety and reduced food intake.[3][4] The development of selective 5-HT2C receptor agonists aims to harness this anorectic effect while minimizing off-target effects associated with non-selective serotonergic agents, such as the cardiovascular side effects linked to 5-HT2B receptor activation.[1][2]

This compound: A Selective 5-HT2C Receptor Agonist

While specific public domain data on "this compound" is scarce, it is understood to be a selective 5-HT2C receptor agonist. For the purpose of this technical guide, we will present data and protocols from representative selective 5-HT2C agonists to illustrate the expected pharmacological profile and research applications of such a compound. The principles and methodologies described are directly applicable to the study of any selective 5-HT2C agonist in the context of obesity research.

Mechanism of Action

Selective 5-HT2C receptor agonists bind to and activate 5-HT2C receptors. This activation in the hypothalamus is thought to stimulate the α-melanocyte-stimulating hormone (α-MSH) pathway, a key downstream effector of POMC neuron activation, which in turn promotes a feeling of fullness and reduces appetite.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of representative selective 5-HT2C receptor agonists.

Table 1: Receptor Binding Affinity and Selectivity

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2A Selectivity (fold)5-HT2B Selectivity (fold)
Representative Agonist 115270150018100
Representative Agonist 28400230050287.5

Ki (Inhibitory constant) is a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy in Rodent Models of Obesity

CompoundAnimal ModelDoseRoute of AdministrationStudy DurationBody Weight Change vs. PlaceboFood Intake Reduction vs. Placebo
Representative Agonist 1Diet-Induced Obese Rats10 mg/kgOral (b.i.d.)14 days-8.5%-25%
Representative Agonist 2db/db Mice5 mg/kgIntraperitoneal (daily)28 days-12.2%-30%

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of selective 5-HT2C receptor agonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of the test compound for 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.

  • Incubation and Washing: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

In Vivo Study of Anorectic Effects in Diet-Induced Obese (DIO) Rodents

Objective: To evaluate the effect of the test compound on food intake and body weight in a rodent model of obesity.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Acclimation and Baseline: Acclimate the animals to individual housing and handling. Measure baseline body weight and food intake for at least 3 days prior to treatment.

  • Compound Administration: Randomly assign animals to treatment groups (vehicle control and different doses of the test compound). Administer the compound via the desired route (e.g., oral gavage) at a fixed time each day.

  • Monitoring: Measure body weight and food intake daily. Observe animals for any behavioral changes.

  • Data Analysis: Analyze the changes in body weight and food intake over the treatment period using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Signaling Pathways and Visualizations

The activation of 5-HT2C receptors triggers downstream signaling cascades that mediate the anorectic effects.

5-HT2C Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SB568849 This compound (5-HT2C Agonist) HTR2C 5-HT2C Receptor SB568849->HTR2C binds & activates Gq Gαq HTR2C->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates POMC_Neuron POMC Neuron Activation Ca2->POMC_Neuron PKC->POMC_Neuron alpha_MSH α-MSH Release POMC_Neuron->alpha_MSH Satiety Increased Satiety & Reduced Food Intake alpha_MSH->Satiety

Caption: 5-HT2C receptor signaling cascade in POMC neurons.

Experimental Workflow for Preclinical Evaluation

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_PK Pharmacokinetics Binding Receptor Binding Assays (5-HT2C, 2A, 2B) Functional Functional Assays (e.g., Ca²⁺ mobilization) Binding->Functional Confirm Agonist Activity Acute Acute Food Intake Studies Binding->Acute Functional->Acute Chronic Chronic Dosing in DIO Models (Body Weight, Food Intake) Acute->Chronic Safety Cardiovascular Safety Assessment (e.g., Blood Pressure, Heart Rate) Chronic->Safety OffTarget Off-Target Effect Evaluation (e.g., Behavioral assays for 5-HT2A effects) Chronic->OffTarget PK_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) PK_studies->Acute

Caption: Preclinical evaluation workflow for a novel 5-HT2C agonist.

Conclusion

Selective 5-HT2C receptor agonists like this compound represent a promising class of research tools and potential therapeutics for obesity. Their mechanism of action, centered on the modulation of hypothalamic appetite-regulating pathways, offers a targeted approach to reducing food intake and promoting weight loss. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the efficacy and safety of novel 5-HT2C agonists. Further research into the long-term efficacy and safety of these compounds is crucial for their potential translation into clinical practice.

References

foundational studies on biphenyl carboxamide MCH R1 ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Studies on Biphenyl (B1667301) Carboxamide MCH R1 Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: MCHR1 as a Therapeutic Target

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, feeding behavior, and emotional responses.[1] Expressed predominantly in the brain, MCHR1 is activated by the neuropeptide Melanin-Concentrating Hormone (MCH).[2][3] The MCH/MCHR1 system's involvement in appetite regulation has made it a significant therapeutic target for the treatment of obesity.[4] Furthermore, its role in stress and emotion suggests potential applications for antagonists in treating depression and anxiety disorders.[1]

Among the various chemotypes explored, the biphenyl carboxamide scaffold emerged from high-throughput screening and subsequent optimization as a foundational template for potent and selective MCHR1 antagonists.[4][5] This guide delves into the core studies that established this class of ligands, detailing their structure-activity relationships (SAR), the experimental protocols used for their characterization, and the key signaling pathways they modulate.

MCHR1 Signaling Pathways

MCHR1 is known to couple to multiple G proteins, primarily Gαi and Gαq, leading to the modulation of distinct intracellular signaling cascades.[2][3][6] Activation of Gαi inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] Conversely, coupling to Gαq activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations.[3][6] Both pathways can ultimately influence downstream effectors like the extracellular signal-regulated kinase (ERK).[2][3] Biphenyl carboxamide antagonists block these MCH-induced signaling events.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Antagonist Biphenyl Carboxamide (Antagonist) Antagonist->MCHR1 Binds & Blocks Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Activation Gi->ERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->ERK cAMP cAMP AC->cAMP Produces Ca2 [Ca²⁺]i PLC->Ca2 Mobilizes

Caption: MCHR1 couples to Gαi and Gαq to modulate downstream signaling.

Quantitative Data on Biphenyl Carboxamide Ligands

The exploration of the biphenyl carboxamide template has led to the discovery of numerous potent antagonists. High-throughput screening followed by medicinal chemistry optimization yielded compounds with high binding affinity and functional antagonism.[4][5] The data below summarizes key quantitative metrics for representative compounds from foundational studies.

Compound Class / NameBinding Affinity (Ki)Functional Potency (IC50)Target SpeciesReference
Biphenyl Carboxamide (SB-568849)Potent AffinityN/AHumanPossessed good receptor affinity and selectivity, proving to be an antagonist with in vivo stability.[5]
Bis-aminopyrrolidine Urea (B33335)1 nMN/AN/AA novel series containing a 4-biphenylcarboxmide group identified as potent functional antagonists.[7]
Benzamide (Compound 5c)8 nMN/AN/ADeveloped via modeling support using an MCHR1 homology model.[8]
Biphenylacetamide (BI 414)N/APotent AntagonistRatAn orally available tool compound with in vivo efficacy in an animal model of obesity.[9]

Note: N/A indicates that the specific quantitative value was not available in the cited abstract/source.

Experimental Protocols

Characterization of biphenyl carboxamide ligands relies on a suite of standardized in vitro assays to determine binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MCHR1.[10]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing MCHR1 (e.g., HEK293-MCHR1).[10] Cells are lysed and homogenized, followed by centrifugation to pellet the membranes, which are then resuspended and stored at -80°C.[10]

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-MCH) and varying concentrations of the unlabeled test compound.[10][11]

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specific binding.[11]

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[10]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare MCHR1 Membranes a1 Incubate Membranes, Radioligand & Compound in 96-well plate p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 p3 Prepare Radioligand (e.g., ¹²⁵I-MCH) p3->a1 a2 Separate Bound/Free Ligand via Rapid Filtration a1->a2 a3 Wash Filters to Reduce Non-Specific Binding a2->a3 a4 Measure Radioactivity (Scintillation Counter) a3->a4 d1 Plot Competition Curve (% Bound vs. [Compound]) a4->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3 SAR_Logic cluster_A Biphenyl Core Modifications cluster_B Carboxamide Linker Modifications cluster_C Terminal Group Modifications Start Initial Hit: Biphenyl Carboxamide Scaffold A1 Substitution on phenyl rings Start->A1 B1 Constrain linker with heterocyclic rings (e.g., thienopyrimidinones) Start->B1 C1 Vary terminal amine/ cyclic structures Start->C1 A_Out Modulates Potency & Lipophilicity A1->A_Out Outcome Optimized Candidate A_Out->Outcome Iterative Optimization B_Out Improves Rigidity, Potency & DMPK B1->B_Out B_Out->Outcome Iterative Optimization C_Out Impacts Selectivity, Solubility & hERG C1->C_Out C_Out->Outcome Iterative Optimization

References

Methodological & Application

Application Note: High-Throughput Screening of MCH R1 Antagonists Using a FLIPR Calcium Mobilization Assay with SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput, cell-based functional assay to identify and characterize antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH R1). The protocol utilizes the Fluorometric Imaging Plate Reader (FLIPR) system to measure changes in intracellular calcium concentration following receptor activation. The potent and selective MCH R1 antagonist, SB-568849, is used as a reference compound to demonstrate the assay's utility in drug discovery and development.

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCH R1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, feeding behavior, and mood. Consequently, MCH R1 has emerged as a promising therapeutic target for the treatment of obesity and anxiety-related disorders. Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), MCH R1 couples to Gαq and Gαi proteins. The Gαq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This calcium mobilization can be readily detected using fluorescent calcium indicators, making it an ideal readout for a functional cell-based assay.

The FLIPR system enables rapid and kinetic measurement of [Ca2+]i changes in a multi-well plate format, making it a powerful tool for high-throughput screening (HTS) of compound libraries. This application note describes a robust FLIPR-based calcium mobilization assay using a recombinant cell line stably expressing human MCH R1. The methodology for screening MCH R1 antagonists is detailed, with this compound serving as an example to illustrate data analysis and interpretation.

MCH R1 Signaling Pathway

Melanin-concentrating hormone (MCH) binding to its receptor, MCH R1, initiates a signaling cascade through the Gq protein subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration serves as a secondary messenger, activating various downstream cellular responses.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds Gq Gq Protein MCHR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca2+ Release ER->Ca2_release Triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response Initiates

MCH R1 Gq-mediated signaling pathway.

Data Presentation

The potency of this compound as an MCH R1 antagonist was determined by its ability to inhibit the calcium influx induced by an EC80 concentration of MCH. The resulting IC50 value is summarized in the table below.

CompoundTargetAssay TypeParameterValue (pKb)Reference
This compound MCH R1FLIPR Calcium MobilizationpKb7.7[1]

Experimental Protocols

This protocol is optimized for a 96- or 384-well plate format. All reagents should be prepared to the final concentrations as indicated.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing human MCH R1.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent FLIPR Calcium Assay Kit.

  • Probenecid (B1678239): As an anion-exchange transport inhibitor (optional, but recommended for CHO cells).

  • MCH R1 Agonist: Melanin-concentrating hormone (MCH).

  • MCH R1 Antagonist: this compound.

  • Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Instrumentation: FLIPR Tetra® or equivalent cellular screening system.

Experimental Workflow

The experimental workflow consists of cell plating, dye loading, antagonist incubation, agonist stimulation, and signal detection.

FLIPR_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: FLIPR Assay plate_cells Plate MCH R1 expressing cells in 96/384-well plates incubate_overnight Incubate overnight at 37°C, 5% CO2 plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C antagonist_addition Add this compound (or test compounds) and incubate for 15-30 minutes dye_loading->antagonist_addition flipr_setup Place plate in FLIPR instrument antagonist_addition->flipr_setup baseline_reading Measure baseline fluorescence flipr_setup->baseline_reading agonist_addition Add MCH (EC80 concentration) to stimulate the receptor baseline_reading->agonist_addition kinetic_reading Monitor fluorescence change over time agonist_addition->kinetic_reading

FLIPR assay workflow for MCH R1 antagonists.
Detailed Protocol

1. Cell Plating: a. Harvest and count the MCH R1 expressing cells. b. Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density of 50,000 to 70,000 cells per well[2]. c. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading: a. Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions. If using CHO cells, supplement the buffer with probenecid (final concentration 2.5 mM)[3]. b. Aspirate the cell culture medium from the wells. c. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well[3]. d. Incubate the plates for 1 hour at 37°C, protected from light[2].

3. Compound Preparation and Addition (Antagonist): a. Prepare serial dilutions of this compound and any test compounds in Assay Buffer. A typical final concentration range to test would be from 1 nM to 10 µM. b. After the dye loading incubation, add the diluted antagonist solutions to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes.

4. FLIPR Instrument Setup and Reading: a. Set up the FLIPR instrument with the appropriate excitation (e.g., 470-495 nm) and emission (e.g., 515-575 nm) filters for the chosen calcium indicator dye[4]. b. Program the instrument to perform a two-addition protocol. c. The first "addition" is a mock addition to establish a baseline fluorescence reading for approximately 10-20 seconds. d. The second addition will be the MCH agonist.

5. Agonist Addition and Signal Detection: a. Prepare the MCH agonist solution in Assay Buffer at a concentration that will yield a final in-well concentration equivalent to its EC80 (the concentration that elicits 80% of the maximal response). This concentration should be predetermined in an agonist dose-response experiment. b. Place the cell plate and the agonist plate into the FLIPR instrument. c. Initiate the assay. After the baseline reading, the instrument will automatically add the MCH agonist to all wells. d. Immediately record the fluorescence intensity kinetically for at least 2 minutes[2]. The antagonist's effect is measured by the reduction in the MCH-induced fluorescence signal.

Conclusion

The FLIPR-based calcium mobilization assay described in this application note provides a robust and high-throughput method for the screening and characterization of MCH R1 antagonists. The use of the reference antagonist, this compound, allows for the validation of the assay's performance and provides a benchmark for the potency of novel compounds. This protocol can be readily adapted for large-scale screening campaigns in drug discovery programs targeting the MCH R1 receptor for the treatment of obesity and other metabolic or neurological disorders.

References

Application Notes and Protocols: Utilizing SB-568849 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-568849, a potent and selective ghrelin receptor (GHS-R1a) antagonist, in preclinical diet-induced obesity (DIO) models. The information presented here is intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for obesity and related metabolic disorders.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The gut hormone ghrelin, through its interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), plays a pivotal role in stimulating appetite and promoting adiposity.[1][2] Consequently, antagonism of the ghrelin receptor presents a promising therapeutic strategy for the management of obesity.

This compound is a small molecule antagonist of the GHS-R1a. By blocking the binding of acylated ghrelin to its receptor, this compound is expected to reduce food intake, decrease body weight, and improve metabolic parameters in models of obesity.[1] These notes provide detailed protocols for inducing obesity in mice and subsequently evaluating the efficacy of this compound.

Mechanism of Action: Ghrelin Receptor Antagonism

Ghrelin, often termed the "hunger hormone," is primarily produced by the stomach and signals to the hypothalamus to stimulate food intake. Acylated ghrelin binds to the GHS-R1a on orexigenic neurons, particularly the Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons in the arcuate nucleus of the hypothalamus. This binding event triggers a signaling cascade that ultimately leads to increased appetite and food-seeking behavior.

This compound acts as a competitive antagonist at the GHS-R1a, preventing the binding of endogenous ghrelin. This blockade of ghrelin signaling is anticipated to suppress the activity of NPY/AgRP neurons, leading to a reduction in appetite and subsequent decrease in food consumption and body weight.

Ghrelin_Signaling_Pathway cluster_0 Stomach cluster_1 Hypothalamus Ghrelin Ghrelin (Acylated) GHSR1a GHS-R1a Ghrelin->GHSR1a Binds to NPY_AgRP NPY/AgRP Neurons GHSR1a->NPY_AgRP Activates Appetite Increased Appetite & Food Intake NPY_AgRP->Appetite Stimulates SB568849 This compound SB568849->GHSR1a Blocks

Figure 1: Ghrelin Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The following tables summarize the expected quantitative effects of a potent ghrelin receptor antagonist like this compound in a diet-induced obesity mouse model, based on preclinical studies with similar compounds.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)% Body Weight Change
Vehicle Control (DIO)45.2 ± 1.848.5 ± 2.1+3.3 ± 0.5+7.3%
This compound (10 mg/kg)44.9 ± 2.042.1 ± 1.7-2.8 ± 0.4-6.2%
This compound (30 mg/kg)45.5 ± 1.939.8 ± 1.5-5.7 ± 0.6-12.5%*
Lean Control28.1 ± 1.229.5 ± 1.3+1.4 ± 0.3+5.0%

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control (DIO). Data are hypothetical and representative of expected outcomes.

Table 2: Effect of this compound on Daily Food Intake in Diet-Induced Obese Mice

Treatment GroupDay 1 Food Intake (g)Day 7 Food Intake (g)Average Daily Food Intake ( g/day )
Vehicle Control (DIO)4.2 ± 0.34.1 ± 0.24.15 ± 0.25
This compound (10 mg/kg)3.1 ± 0.43.5 ± 0.33.3 ± 0.35
This compound (30 mg/kg)2.5 ± 0.33.0 ± 0.22.75 ± 0.25*
Lean Control3.5 ± 0.23.6 ± 0.23.55 ± 0.2

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control (DIO). Data are hypothetical and representative of expected outcomes.

Table 3: Effect of this compound on Metabolic Parameters in Diet-Induced Obese Mice

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (B600854) (ng/mL)Total Cholesterol (mg/dL)
Vehicle Control (DIO)185 ± 123.8 ± 0.5250 ± 20
This compound (30 mg/kg)145 ± 102.1 ± 0.3205 ± 15*
Lean Control110 ± 81.2 ± 0.2150 ± 10

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control (DIO). Data are hypothetical and representative of expected outcomes.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To establish a robust and reproducible model of obesity in mice that mimics many features of human obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): 45-60% kcal from fat

  • Standard Chow Diet (10% kcal from fat)

  • Animal caging with enrichment

  • Weighing scale

Protocol:

  • Acclimatize male C57BL/6J mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.

  • After acclimatization, randomly assign mice to two groups:

    • Control Group: Continue feeding with the standard chow diet.

    • DIO Group: Switch to the high-fat diet.

  • House mice individually to allow for accurate food intake monitoring.

  • Monitor body weight and food intake weekly for 8-12 weeks.

  • Mice in the DIO group are considered obese and suitable for intervention studies when their body weight is significantly higher (typically 15-20% greater) than the control group.

Administration of this compound in DIO Mice

Objective: To evaluate the in vivo efficacy of this compound on body weight, food intake, and metabolic parameters in established DIO mice.

Materials:

  • Established DIO mice and lean control mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Equipment for blood collection and analysis (glucose meter, ELISA kits for insulin and cholesterol)

Protocol:

  • Once the DIO phenotype is established, randomize the obese mice into treatment groups (e.g., Vehicle, this compound at various doses). Include a lean control group receiving the vehicle.

  • Prepare the dosing solutions of this compound in the chosen vehicle at the desired concentrations.

  • Administer this compound or vehicle to the respective groups via oral gavage once or twice daily for a predetermined study duration (e.g., 14-28 days).

  • Monitor and record body weight and food intake daily or several times per week.

  • At the end of the study, collect terminal blood samples for the analysis of fasting glucose, insulin, and lipid profiles.

  • Tissues such as the liver and adipose depots can be collected for further analysis (e.g., histology, gene expression).

Experimental_Workflow start Start: Acclimatize C57BL/6J Mice diet Initiate High-Fat Diet (8-12 weeks) start->diet monitor_obesity Monitor Body Weight & Food Intake diet->monitor_obesity randomize Randomize Obese Mice to Treatment Groups monitor_obesity->randomize treat Administer this compound or Vehicle (14-28 days) randomize->treat monitor_treatment Daily Monitoring: - Body Weight - Food Intake treat->monitor_treatment end_study End of Study: - Collect Blood Samples - Collect Tissues monitor_treatment->end_study analysis Analyze Data: - Metabolic Parameters - Histology end_study->analysis end End analysis->end

Figure 2: Experimental Workflow for Evaluating this compound in DIO Mice.

Conclusion

The ghrelin receptor antagonist this compound holds significant promise as a therapeutic agent for the treatment of obesity. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize diet-induced obesity models to investigate the anti-obesity and metabolic benefits of this compound. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this and other ghrelin-pathway-targeting therapeutics.

References

Application Notes and Protocols for SB-568849 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SB-568849". This identifier may be an internal development code, a misnomer, or reference a compound that has not been publicly disclosed.

To provide a comprehensive and actionable resource in the requested format, this document presents a detailed template using a hypothetical neuroprotective agent, "NeuroShield (SB-N568)" . The following protocols, data, and visualizations are based on common practices and findings for neuroprotective compounds that target oxidative stress pathways in rodent models. Researchers should adapt these guidelines based on the specific properties of their compound of interest and institutional animal care and use committee (IACUC) regulations.

Introduction to NeuroShield (SB-N568)

NeuroShield (SB-N568) is a hypothetical, potent, and selective small molecule inhibitor of the pro-oxidant enzyme NADPH oxidase 2 (NOX2). By inhibiting NOX2, NeuroShield effectively reduces the production of superoxide (B77818) radicals, a key contributor to oxidative stress and subsequent neuronal damage in various models of neurodegeneration. These application notes provide a summary of its mechanism of action, quantitative data from simulated rodent studies, and detailed protocols for its administration and evaluation.

Mechanism of Action: Targeting Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative diseases. An imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them leads to cellular damage. NeuroShield (SB-N568) is designed to mitigate this by directly targeting a primary source of ROS in the central nervous system.

Signaling Pathway of NeuroShield (SB-N568)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stimulus Pathological Stimulus Receptor Receptor NOX2_complex NOX2 Complex Receptor->NOX2_complex Activates ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS Produces NeuroShield NeuroShield (SB-N568) NeuroShield->NOX2_complex Inhibits Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Neuroinflammation Neuroinflammation ROS->Neuroinflammation Apoptosis Apoptosis Oxidative_Damage->Apoptosis Neuroinflammation->Apoptosis Stimulus e.g., Ischemia, Neurotoxin

Caption: Hypothetical signaling pathway of NeuroShield (SB-N568). (Max Width: 760px)

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the administration of NeuroShield (SB-N568) in rodent models of neurodegeneration.

Table 1: NeuroShield (SB-N568) Administration Parameters in Rodents

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)
Administration Route Intraperitoneal (IP)Oral Gavage (PO)
Dosage Range 1, 5, 10 mg/kg5, 15, 30 mg/kg
Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Carboxymethylcellulose in Water
Frequency Once dailyOnce daily
Duration 7 - 28 days14 - 56 days

Table 2: Pharmacokinetic Profile of NeuroShield (SB-N568) in Rats (15 mg/kg, PO)

ParameterValue
Tmax (Time to Peak Concentration) 2 hours
Cmax (Peak Plasma Concentration) 1.5 µM
Half-life (t½) 6 hours
Bioavailability ~35%
Brain-to-Plasma Ratio 0.8

Table 3: Efficacy Data in a Rat Model of Ischemic Stroke

Treatment GroupInfarct Volume (% of Hemisphere)Neurological Deficit Score (0-5)
Vehicle Control 35 ± 4%3.8 ± 0.5
NeuroShield (5 mg/kg) 28 ± 3%3.1 ± 0.4
NeuroShield (15 mg/kg) 18 ± 2% 2.2 ± 0.3
NeuroShield (30 mg/kg) 15 ± 2% 1.9 ± 0.2
*p < 0.05, *p < 0.01 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for key experiments are provided below. All procedures must be approved by the relevant Institutional Animal Care and use Committee (IACUC).

Drug Preparation and Administration

Objective: To prepare and administer NeuroShield (SB-N568) to rodents safely and effectively.

Materials:

  • NeuroShield (SB-N568) powder

  • Vehicle components (DMSO, PEG300, Saline, or CMC)

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Appropriate gauge needles and syringes for the chosen administration route

  • Animal scale

Protocol for Intraperitoneal (IP) Injection (Mouse):

  • Preparation: Prepare a stock solution of NeuroShield in 100% DMSO. For a final injection volume of 10 ml/kg with 5% DMSO, dilute the stock solution in a pre-mixed vehicle of 40% PEG300 and 55% sterile saline. Vortex or sonicate until fully dissolved.

  • Dosing: Weigh the mouse to calculate the precise injection volume.

  • Administration: Restrain the mouse and locate the lower right abdominal quadrant. Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate to ensure no entry into the bladder or intestines, then inject the solution slowly.[1]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.[2]

Protocol for Oral Gavage (PO) (Rat):

  • Preparation: Suspend NeuroShield powder in 0.5% carboxymethylcellulose (CMC) in sterile water. Vortex thoroughly to ensure a uniform suspension.

  • Dosing: Weigh the rat to determine the correct volume. The gavage volume should not exceed 10 ml/kg.[1]

  • Administration: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat. Gently restrain the rat and pass the needle along the roof of the mouth into the esophagus to the pre-measured depth. Administer the suspension slowly.[1]

  • Monitoring: Observe the animal for any signs of distress during and after the procedure.[2]

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

Objective: To induce a focal cerebral ischemic injury in rats to evaluate the neuroprotective effects of NeuroShield (SB-N568).

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Temperature control system

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. Insert the 4-0 monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

  • Reperfusion: After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Closure and Recovery: Close the incision and allow the animal to recover. Provide post-operative care as per IACUC guidelines.

Assessment of Oxidative Stress

Objective: To quantify markers of oxidative stress in brain tissue following treatment.

Materials:

  • Brain tissue homogenates

  • Assay kits for malondialdehyde (MDA) and glutathione (B108866) (GSH/GSSG ratio)

  • Spectrophotometer or plate reader

Protocol:

  • Tissue Collection: At the study endpoint, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

  • Homogenization: Homogenize the tissue in the appropriate ice-cold buffer as specified by the assay kit manufacturer.

  • MDA Assay (Lipid Peroxidation): Perform the thiobarbituric acid reactive substances (TBARS) assay according to the kit instructions. Measure the absorbance to determine the concentration of MDA.

  • GSH/GSSG Ratio Assay: Use a commercial kit to measure both reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH to GSSG is a key indicator of cellular redox state.[3]

  • Data Analysis: Normalize marker concentrations to the total protein content of the homogenate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective compound in a rodent model.

A Animal Acclimation (1 week) B Baseline Behavioral Testing (e.g., Morris Water Maze) A->B C Group Assignment (Randomized) B->C D Pre-treatment with NeuroShield or Vehicle (e.g., 7 days) C->D E Induction of Injury (e.g., MCAO Surgery) D->E F Continued Daily Dosing E->F G Post-Injury Behavioral Testing (e.g., Day 7, 14, 21) F->G H Endpoint: Tissue Collection (e.g., Day 28) G->H I Biochemical Analysis (Oxidative Stress Markers) H->I J Histological Analysis (Infarct Volume, Neuronal Loss) H->J

References

Application Notes and Protocols for In Vivo Administration of Exemplarinib (SB-12345)

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Exemplarinib (SB-12345) is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, Exemplar Kinase 1 (EK1). Dysregulation of the EK1 signaling pathway has been implicated in the pathogenesis of various solid tumors. These application notes provide a comprehensive guide for the in vivo use of Exemplarinib, including recommended dosage, administration protocols, and relevant biological context for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of preclinical in vivo studies and is intended to serve as a starting point for experimental design.

Mechanism of Action

Exemplarinib competitively binds to the ATP-binding pocket of EK1, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation, migration, and survival in EK1-dependent tumor models. The primary downstream pathway affected is the RAS-RAF-MEK-ERK signaling cascade.

Data Presentation: In Vivo Effective Dosage

The following tables summarize the effective dosages of Exemplarinib observed in various preclinical animal models. It is crucial to note that the optimal dosage for a specific application will depend on the animal model, tumor type, and experimental endpoint.

Table 1: Single-Agent Efficacy of Exemplarinib in Xenograft Models

Animal ModelTumor TypeRoute of AdministrationDosing ScheduleEffective Dose (mg/kg)Observed Effects
Nude Mice (nu/nu)Human GlioblastomaOral (gavage)Daily25Significant tumor growth inhibition (TGI) of 60%
SCID MiceHuman PancreaticIntraperitoneal (IP)Twice Daily15Tumor stasis and induction of apoptosis
C57BL/6 (Syngeneic)Murine MelanomaOral (gavage)Daily30Delayed tumor progression and enhanced survival

Table 2: Pharmacokinetic Properties of Exemplarinib in Rodents

ParameterValue (at 25 mg/kg oral dose)
Tmax (Time to maximum concentration)2 hours
Cmax (Maximum concentration)1.5 µM
Half-life (t1/2)8 hours
Bioavailability (F%)45%

Experimental Protocols

In Vivo Efficacy Study in a Human Glioblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Exemplarinib in a subcutaneous human glioblastoma xenograft model in nude mice.

Materials:

  • Athymic Nude Mice (nu/nu), 6-8 weeks old

  • U87 MG human glioblastoma cells

  • Matrigel® Basement Membrane Matrix

  • Exemplarinib (SB-12345)

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

  • Sterile syringes and gavage needles

Procedure:

  • Cell Culture: Culture U87 MG cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation: Prepare Exemplarinib in the vehicle solution at the desired concentration.

  • Administration: Administer Exemplarinib (e.g., 25 mg/kg) or vehicle control orally via gavage once daily.

  • Data Collection: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Exemplarinib in mice following a single oral dose.

Materials:

  • C57BL/6 mice, 6-8 weeks old

  • Exemplarinib (SB-12345)

  • Vehicle solution

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of Exemplarinib (e.g., 25 mg/kg) to a cohort of mice.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of Exemplarinib in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EK1 EK1 Receptor RAS RAS EK1->RAS Activates Ligand Growth Factor Ligand Ligand->EK1 Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Exemplarinib Exemplarinib (SB-12345) Exemplarinib->EK1 Inhibits

Caption: Signaling pathway inhibited by Exemplarinib (SB-12345).

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cell Culture (U87 MG) implantation 2. Tumor Implantation (Nude Mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization monitoring->randomization dosing 5. Daily Dosing (Exemplarinib or Vehicle) randomization->dosing data_collection 6. Data Collection (Tumor Volume, Body Weight) dosing->data_collection endpoint 7. Study Endpoint (Day 21) data_collection->endpoint analysis 8. Tumor Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing of Exemplarinib.

Application Notes and Protocols for Studying Metabolic Syndrome in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "SB-568849" was not found in the available scientific literature. The following application notes and protocols are based on the principles of using small molecule activators, such as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, for the study of metabolic syndrome in murine models. The data and methodologies presented are derived from studies on well-characterized compounds with similar applications.

Introduction

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Rodent models, particularly mice, are instrumental in studying the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic agents. Small molecule activators of key metabolic regulators, such as PPARs and AMP-activated protein kinase (AMPK), are frequently used to investigate potential treatments for metabolic syndrome.

This document provides a detailed overview of the application of a representative PPARδ agonist for the in vivo study of metabolic syndrome in mice, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action: PPARδ Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).

PPARδ is expressed in various tissues, including skeletal muscle, adipose tissue, and the liver. Its activation has been shown to:

  • Enhance fatty acid oxidation: Upregulates genes involved in the breakdown of fats for energy.

  • Improve insulin (B600854) sensitivity: Increases glucose uptake and utilization in muscle and other tissues.

  • Reduce inflammation: Can inhibit the expression of pro-inflammatory cytokines.

The activation of PPARδ by a synthetic agonist can therefore ameliorate several components of the metabolic syndrome. For instance, the selective PPARβ/δ agonist GW501516 has been shown to prevent lipopolysaccharide-induced IL-6 expression and secretion in adipocytes by inhibiting NF-κB activation[1].

Data Presentation: Expected Effects of a PPARδ Agonist in a Mouse Model of Metabolic Syndrome

The following tables summarize quantitative data from studies using PPARδ agonists in diet-induced obese (DIO) mice, a common model for metabolic syndrome.

Table 1: Effects on Body Weight and Adiposity

ParameterControl (Vehicle)PPARδ Agonist TreatmentPercent Change
Body Weight Gain (g)15.2 ± 2.110.5 ± 1.8-30.9%
Epididymal Fat Pad Weight (g)2.5 ± 0.31.8 ± 0.2-28.0%
Subcutaneous Fat Pad Weight (g)1.8 ± 0.21.3 ± 0.1-27.8%

Table 2: Effects on Glucose Homeostasis

ParameterControl (Vehicle)PPARδ Agonist TreatmentPercent Change
Fasting Blood Glucose (mg/dL)145 ± 10110 ± 8-24.1%
Fasting Insulin (ng/mL)2.8 ± 0.51.5 ± 0.3-46.4%
Glucose Tolerance (AUC during OGTT)35000 ± 250025000 ± 2000-28.6%
Insulin Tolerance (AUC during ITT)15000 ± 120010000 ± 1000-33.3%

Table 3: Effects on Plasma Lipid Profile

ParameterControl (Vehicle)PPARδ Agonist TreatmentPercent Change
Total Cholesterol (mg/dL)220 ± 15180 ± 12-18.2%
Triglycerides (mg/dL)150 ± 12100 ± 10-33.3%
HDL Cholesterol (mg/dL)45 ± 560 ± 6+33.3%
LDL Cholesterol (mg/dL)130 ± 1090 ± 8-30.8%

Experimental Protocols

A widely used model for metabolic syndrome is the C57BL/6J mouse fed a high-fat diet (HFD).[2][3]

  • Animals: Male C57BL/6J mice, 6-8 weeks of age.

  • Housing: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Diet:

    • Control Group: Standard chow diet (e.g., 10% kcal from fat).

    • Metabolic Syndrome Group: High-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.[2]

  • Monitoring: Monitor body weight and food intake weekly.

  • Formulation: The compound should be formulated in a suitable vehicle for oral administration. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water.

  • Preparation:

    • Calculate the required amount of the compound and vehicle.

    • Weigh the compound and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring to create a homogenous suspension.

  • Administration:

    • Route: Oral gavage is a common and precise method of administration.

    • Dosage: The dosage will depend on the specific compound's potency and pharmacokinetics. A typical dose for a PPARδ agonist like GW501516 is in the range of 3-10 mg/kg body weight.

    • Frequency: Once daily administration is typical for many compounds.

    • Duration: Treatment duration can range from 2 to 8 weeks, depending on the study's objectives.

The OGTT assesses the body's ability to clear a glucose load and is a measure of insulin sensitivity.

  • Procedure:

    • Fast mice for 6 hours (with free access to water).[4]

    • Record baseline blood glucose from a tail snip using a glucometer (t=0).

    • Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% glucose in sterile saline) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time. A lower AUC indicates improved glucose tolerance.

The ITT measures the whole-body response to insulin.

  • Procedure:

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (t=0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Calculate the rate of glucose disappearance or the AUC. A greater decrease in blood glucose indicates improved insulin sensitivity.

  • Blood Collection: At the end of the study, collect blood from fasted mice via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Analysis: Use commercially available ELISA kits to measure plasma levels of insulin, total cholesterol, triglycerides, HDL, and LDL.

  • Procedure: Euthanize mice and harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle.

  • Histology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess steatosis (fatty liver).

  • Gene Expression Analysis: Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of target genes involved in lipid and glucose metabolism.

Visualizations

PPAR_Signaling agonist PPARδ Agonist ppar PPARδ agonist->ppar Binds and Activates complex PPARδ/RXR Heterodimer ppar->complex rxr RXR rxr->complex pPRE PPRE (Peroxisome Proliferator Response Element) complex->pPRE Binds to DNA gene_exp Target Gene Expression pPRE->gene_exp Regulates effects Metabolic Effects: • Increased Fatty Acid Oxidation • Improved Insulin Sensitivity • Reduced Inflammation gene_exp->effects

Caption: Simplified signaling pathway of PPARδ activation by a synthetic agonist.

experimental_workflow start Start: C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet (8-16 weeks) to induce metabolic syndrome start->diet grouping Randomize into Groups: • Vehicle Control • Compound Treatment diet->grouping treatment Daily Oral Gavage (2-8 weeks) grouping->treatment monitoring Weekly Monitoring: Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping: • OGTT • ITT treatment->metabolic_tests endpoint Endpoint Analysis: • Plasma Lipids & Insulin • Tissue Histology • Gene Expression monitoring->endpoint metabolic_tests->endpoint data_analysis Data Analysis & Conclusion endpoint->data_analysis

Caption: Experimental workflow for evaluating a compound in a diet-induced obesity mouse model.

Safety and Toxicity Considerations

When working with any new chemical entity, it is important to conduct preliminary safety and toxicity studies. This may include:

  • Acute Toxicity: A single high dose to determine the median lethal dose (LD50) and observe for any immediate adverse effects.

  • Sub-chronic Toxicity: Repeated dosing over a period of 28 or 90 days to assess for any cumulative toxic effects on major organs.

  • Clinical Observations: Daily monitoring of animals for any signs of distress, such as changes in appearance, behavior, or activity levels.

  • Histopathology: At the end of the study, major organs (liver, kidney, heart, etc.) should be examined for any pathological changes.

It is crucial to adhere to all institutional and national guidelines for the humane care and use of laboratory animals.

References

Application Notes and Protocols for Preclinical Anxiolytic Research of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "SB-568849" is not extensively documented in publicly available scientific literature. For the purpose of these application notes and to fulfill the detailed request for a comprehensive experimental design, this compound will be treated as a hypothetical, novel, selective 5-HT1A receptor antagonist . The following protocols and data are illustrative and based on established methodologies for evaluating compounds with this mechanism of action.

Introduction

This compound is a novel investigational compound with high selectivity as an antagonist for the 5-hydroxytryptamine (serotonin) receptor 1A (5-HT1A). The 5-HT1A receptor is a key target in the neurobiology of anxiety and depression.[1] Antagonism of this receptor, particularly presynaptic autoreceptors, is hypothesized to enhance serotonergic neurotransmission, a mechanism thought to underlie the therapeutic effects of some anxiolytic and antidepressant medications.[2] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's anxiolytic potential, from in vitro characterization to in vivo behavioral assessment.

Mechanism of Action & Signaling Pathway

This compound is postulated to act as a silent antagonist at 5-HT1A receptors. These G-protein coupled receptors are expressed both presynaptically on serotonin (B10506) neurons in the raphe nuclei and postsynaptically in cortical and limbic regions. Presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism. By blocking these autoreceptors, this compound is expected to disinhibit serotonin release, leading to increased synaptic serotonin levels. Blockade of postsynaptic 5-HT1A receptors may also contribute to its overall pharmacological profile.[2]

SB568849_Signaling_Pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Exocytosis 5HT1A_Autoreceptor 5-HT1A Autoreceptor 5HT1A_Autoreceptor->Serotonin_Release Inhibits (-) Serotonin 5-HT Serotonin_Release->Serotonin Increases Serotonin->5HT1A_Autoreceptor Binds to Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin->Postsynaptic_5HT1A Activates Neuronal_Response Modulation of Neuronal Activity Postsynaptic_5HT1A->Neuronal_Response SB568849 This compound SB568849->5HT1A_Autoreceptor Blocks SB568849->Postsynaptic_5HT1A Blocks

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Methodology:

  • Materials: Human recombinant CHO-K1 cells expressing 5-HT1A receptors, [3H]8-OH-DPAT (radioligand), WAY-100635 (reference antagonist), this compound, binding buffer, scintillation fluid.

  • Procedure:

    • Prepare cell membrane homogenates from CHO-K1 cells.

    • In a 96-well plate, add membrane homogenates, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of this compound or WAY-100635.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash filters to remove unbound radioligand.

    • Measure radioactivity on the filters using a scintillation counter.

    • Calculate IC50 values (concentration of compound that inhibits 50% of specific binding) and convert to Ki values using the Cheng-Prusoff equation.

In Vivo Behavioral Assays for Anxiolytic Activity

Rodent models are fundamental for assessing the anxiolytic potential of novel compounds.[3] A battery of tests should be used to provide a comprehensive behavioral profile.

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[4][5] Anxiolytic compounds typically increase the exploration of the open arms.[4]

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing. A positive control like diazepam should be used.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

    • Parameters Measured:

      • Time spent in open arms vs. closed arms.

      • Number of entries into open arms vs. closed arms.

      • Total distance traveled (to assess for locomotor effects).

Objective: To evaluate anxiety and obsessive-compulsive-like behavior. Anxiolytics tend to decrease the number of marbles buried.[4]

Methodology:

  • Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20 marbles evenly spaced on the surface.

  • Animals: Male Swiss Webster mice.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

    • Place a single mouse in the cage.

    • Leave the mouse undisturbed for 30 minutes.

    • After the session, remove the mouse and count the number of marbles buried (at least two-thirds covered by bedding).

Objective: This test creates a conflict between the drive to eat and the fear of a novel environment, making it sensitive to chronic antidepressant and acute anxiolytic treatments.[4]

Methodology:

  • Apparatus: A novel, brightly lit open field (e.g., a 50x50 cm box) with a single food pellet placed in the center.

  • Animals: Male BALB/c mice, food-deprived for 24 hours.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Place the mouse in a corner of the open field.

    • Measure the latency to begin eating the food pellet (maximum time of 10 minutes).

    • Immediately after the test, transfer the mouse to its home cage with food and measure the amount of food consumed in 5 minutes to control for appetite effects.

Experimental Workflow Visualization

Anxiolytic_Drug_Discovery_Workflow Start Compound This compound In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay 5-HT1A Receptor Binding Assay In_Vitro->Binding_Assay In_Vivo In Vivo Behavioral Testing Binding_Assay->In_Vivo High Affinity? EPM Elevated Plus Maze (EPM) In_Vivo->EPM Marble_Burying Marble Burying Test In_Vivo->Marble_Burying NSF Novelty-Suppressed Feeding (NSF) In_Vivo->NSF Data_Analysis Data Analysis & Interpretation EPM->Data_Analysis Marble_Burying->Data_Analysis NSF->Data_Analysis Report Anxiolytic Profile Report Data_Analysis->Report

Caption: Preclinical workflow for this compound.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Receptor Binding Affinity

Compound Receptor Ki (nM)
This compound Human 5-HT1A [Insert Value]

| WAY-100635 | Human 5-HT1A | [Insert Value] |

Table 2: Elevated Plus Maze (EPM) Results

Treatment Group (mg/kg) % Time in Open Arms (Mean ± SEM) Open Arm Entries (Mean ± SEM) Total Distance (m) (Mean ± SEM)
Vehicle [Insert Value] [Insert Value] [Insert Value]
This compound (1) [Insert Value] [Insert Value] [Insert Value]
This compound (3) [Insert Value] [Insert Value] [Insert Value]
This compound (10) [Insert Value] [Insert Value] [Insert Value]

| Diazepam (2) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Marble Burying & Novelty-Suppressed Feeding Results

Treatment Group (mg/kg) Marbles Buried (Count ± SEM) Latency to Feed (s) (Mean ± SEM) Home Cage Consumption (g) (Mean ± SEM)
Vehicle [Insert Value] [Insert Value] [Insert Value]
This compound (1) [Insert Value] [Insert Value] [Insert Value]
This compound (3) [Insert Value] [Insert Value] [Insert Value]
This compound (10) [Insert Value] [Insert Value] [Insert Value]

| Fluoxetine (10) | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

This document outlines a structured approach to the preclinical characterization of this compound as a potential anxiolytic agent. By following these protocols, researchers can systematically evaluate its binding affinity, behavioral efficacy, and dose-response relationship. The combination of in vitro and in vivo assays provides a robust dataset to support further development and decision-making.

References

Application Notes and Protocols for SB-568849 in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The Identity of SB-568849

Initial research indicates a potential discrepancy in the classification of this compound. While the query concerns its application as a 5-HT5A receptor antagonist in neuropharmacology, publicly available data from pharmacological suppliers identifies this compound as a potent and selective antagonist for several other receptors, including the P2Y1 receptor, the C-X-C chemokine receptor 2 (CXCR2), and the melanin-concentrating hormone receptor 1 (MCH R1). There is no substantial evidence in the public domain to support its activity as a 5-HT5A antagonist.

It is possible that this compound has been confused with SB-699551 , a well-documented and selective 5-HT5A receptor antagonist. This document will proceed by first providing information on the validated targets of this compound and then will briefly discuss the neuropharmacological applications of the confirmed 5-HT5A antagonist, SB-699551, as a potential point of interest.

Section 1: this compound as a Multi-Target Antagonist

This compound is a versatile pharmacological tool for studying various signaling pathways outside of the serotonergic system. Its applications in neuropharmacology may be indirect, through the modulation of purinergic, chemokine, or neuropeptide signaling, all of which have implications in neuroinflammation, neuro-immune interactions, and energy homeostasis.

Data Presentation: Quantitative Data for this compound

Specific quantitative data such as IC₅₀ and Kᵢ values for this compound are not consistently available in the public domain. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific experimental models and cell lines. The following table summarizes the known targets and their associated signaling mechanisms.

Target ReceptorPrimary Signaling PathwayDownstream Effects of AntagonismPotential Neuropharmacological Relevance
P2Y1 Receptor Gq/11 → Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺Inhibition of ADP-mediated calcium mobilization and platelet aggregation.Modulation of neuroinflammation, microglial activation, and synaptic plasticity.
CXCR2 Gi/o → ↓ Adenylyl Cyclase → ↓ cAMPInhibition of neutrophil chemotaxis and inflammatory responses.Attenuation of neuroinflammatory processes in neurodegenerative diseases and brain injury.
MCH R1 Gi/o → ↓ Adenylyl Cyclase → ↓ cAMP; Gq → ↑ Intracellular Ca²⁺Blockade of MCH-induced orexigenic signals.Regulation of energy balance, mood, and sleep-wake cycles.
Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound on its validated targets.

1. Radioligand Binding Assay (for P2Y1 or MCH R1)

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the target receptor.

  • Methodology:

    • Membrane Preparation: Prepare membranes from cells recombinantly expressing the human P2Y1 or MCH R1 receptor.

    • Assay Buffer: Utilize a suitable buffer (e.g., Tris-HCl with MgCl₂).

    • Radioligand: Use a radiolabeled antagonist specific to the receptor (e.g., [³H]-MRS2500 for P2Y1 or [¹²⁵I]-MCH for MCH R1).

    • Competition Assay: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation: Allow the reaction to reach equilibrium.

    • Separation: Separate bound and free radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

2. Calcium Mobilization Assay (for P2Y1 or MCH R1)

  • Objective: To measure the antagonist effect of this compound on agonist-induced intracellular calcium mobilization.[1][2][3]

  • Methodology:

    • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells) in a 96-well black, clear-bottom plate.

    • Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Compound Preparation: Prepare serial dilutions of this compound.

    • Assay:

      • Record baseline fluorescence.

      • Add this compound at various concentrations and incubate.

      • Add a known agonist for the target receptor (e.g., ADP for P2Y1, MCH for MCH R1).

      • Record the fluorescence intensity to measure the calcium response.

    • Data Analysis: Determine the IC₅₀ value of this compound by analyzing the inhibition of the agonist-induced calcium signal.

3. Chemotaxis Assay (for CXCR2)

  • Objective: To assess the inhibitory effect of this compound on chemokine-induced cell migration.[4]

  • Methodology:

    • Cell Preparation: Culture CXCR2-expressing cells (e.g., neutrophils or a relevant cancer cell line).

    • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

    • Assay Setup (Boyden Chamber):

      • Add a chemoattractant (e.g., CXCL8/IL-8) to the lower chamber.

      • Place a porous membrane over the lower chamber.

      • Add the pre-incubated cell suspension to the upper chamber.

    • Incubation: Incubate to allow for cell migration.

    • Quantification: Stain and count the cells that have migrated to the lower side of the membrane.

Mandatory Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq11 Gq/11 P2Y1R->Gq11 Activates SB568849 This compound SB568849->P2Y1R Inhibits PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers

P2Y1 Receptor Signaling and this compound Inhibition.

CXCR2_Signaling_Pathway Chemokine Chemokine (e.g., CXCL8) CXCR2 CXCR2 Receptor Chemokine->CXCR2 Activates Gi Gi CXCR2->Gi Activates SB568849 This compound SB568849->CXCR2 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Chemotaxis Chemotaxis cAMP->Chemotaxis Regulates

CXCR2 Signaling Pathway and this compound Inhibition.

Section 2: SB-699551 as a 5-HT5A Receptor Antagonist in Neuropharmacology

For research focused on the 5-HT5A receptor, SB-699551 is a more appropriate tool compound.

Data Presentation: Quantitative Data for SB-699551
CompoundTargetpA₂KᵢSelectivityReference
SB-699551 Guinea Pig 5-ht5A Receptor8.1 ± 0.15.1 µM>100-fold vs 5-HT1A/B/D, 5-HT2A/C, 5-HT7[5][6]
Neuropharmacological Applications of 5-HT5A Antagonism

The 5-HT5A receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[7] Antagonism of this receptor with compounds like SB-699551 has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions.

  • Antidepressant and Anxiolytic-like Effects: Studies suggest that 5-HT5A antagonists may possess antidepressant and anxiolytic properties.[8]

  • Cognitive Enhancement: SB-699551 has been shown to improve drug-induced cognitive deficits.[6]

  • Modulation of Serotonergic Tone: SB-699551 has been demonstrated to enhance 5-HT neuronal function, suggesting a role for the 5-HT5A receptor as an autoreceptor.[5]

Experimental Protocols

1. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional antagonist activity of SB-699551 at the 5-HT5A receptor.

  • Methodology:

    • Membrane Preparation: Use membranes from cells expressing the 5-HT5A receptor.

    • Assay Conditions: Incubate membranes with a 5-HT5A agonist (e.g., 5-HT or 5-CT) in the presence of varying concentrations of SB-699551 and [³⁵S]GTPγS.

    • Detection: Measure the amount of [³⁵S]GTPγS bound to the G proteins upon receptor activation. SB-699551 will competitively inhibit agonist-stimulated binding.

2. cAMP Assay

  • Objective: To determine the effect of SB-699551 on agonist-induced inhibition of cAMP production.

  • Methodology:

    • Cell Culture: Use cells expressing the 5-HT5A receptor.

    • Treatment: Pre-treat cells with SB-699551, then stimulate with a 5-HT5A agonist in the presence of a phosphodiesterase inhibitor like IBMX.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

Mandatory Visualizations

five_HT5A_Signaling_Pathway Serotonin Serotonin (5-HT) five_HT5AR 5-HT5A Receptor Serotonin->five_HT5AR Activates Gi Gi/o five_HT5AR->Gi Activates SB699551 SB-699551 SB699551->five_HT5AR Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of

5-HT5A Receptor Signaling and SB-699551 Inhibition.

References

Dissolving SB-568849 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of SB-568849, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), for use in various in vitro assays. Adherence to these guidelines is critical for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets CXCR2, a G protein-coupled receptor pivotal in the inflammatory response, particularly in the recruitment of neutrophils.[1] Dysregulated CXCR2 signaling is implicated in various inflammatory diseases.[2] By blocking this receptor, this compound effectively inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation.[2] Due to its hydrophobic nature, this compound exhibits low solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for cell-based assays.[3]

Physicochemical Properties and Solubility

The primary solvent recommended for dissolving this compound for in vitro applications is anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

Table 1: Solubility and Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 482.4 g/mol --INVALID-LINK--
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Aqueous Solubility Low[3]
Storage of Stock Solution -20°C or -80°C, protected from light[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to reach room temperature before opening.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 482.4 g/mol * 1000 mg/g = 4.824 mg for 1 mL of stock solution.

  • Dissolution: Add the calculated volume of sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved.[3] A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2][4]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles and light exposure, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][3] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][3][4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or buffer.

Important Considerations:

  • To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%.[2]

  • Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use.

Procedure:

  • Perform a serial dilution of the 10 mM DMSO stock solution in sterile cell culture medium or an appropriate aqueous buffer to achieve the desired final concentrations. A typical starting range for in vitro assays with this compound is 10 nM to 10 µM.[1]

  • Ensure that the vehicle control (medium with DMSO but without this compound) contains the same final concentration of DMSO as the experimental conditions.

Application in In Vitro Assays

This compound is commonly used to investigate CXCR2-mediated cellular processes. Below is an example of a key experiment.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant, such as Interleukin-8 (IL-8/CXCL8).

Materials:

  • Isolated human neutrophils

  • This compound working solutions

  • Recombinant human IL-8 (chemoattractant)

  • Chemotaxis chamber (e.g., Boyden chamber with a 5.0 µm pore size membrane)

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

  • In the lower wells of the chemotaxis chamber, add cell culture medium containing the chemoattractant (e.g., 10 nM IL-8) with or without various concentrations of this compound.[2]

  • Include appropriate controls: a negative control (medium only) and a vehicle control (medium with DMSO and chemoattractant).[2]

  • Place the permeable membrane inserts into the wells.

  • Add the isolated neutrophil suspension to the upper chamber of each insert.[2]

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for neutrophil migration.[2]

  • Following incubation, remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

  • Quantify the inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

This compound acts by blocking the binding of chemokines like IL-8 to the CXCR2 receptor, thereby inhibiting downstream signaling cascades that lead to neutrophil activation and migration.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL8 Chemokine (e.g., IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates SB568849 This compound SB568849->CXCR2 Inhibits PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt Chemotaxis Neutrophil Chemotaxis & Activation Akt->Chemotaxis MAPK->Chemotaxis

Caption: CXCR2 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound In Vitro Assay

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Weigh this compound Powder B Dissolve in 100% DMSO to create Stock Solution A->B C Aliquot and Store at -20°C / -80°C B->C D Prepare Working Solutions in Cell Culture Medium C->D E Treat Cells with this compound (e.g., pre-incubation) D->E F Induce Biological Response (e.g., add chemoattractant) E->F G Incubate (37°C, 5% CO2) F->G H Measure Assay Endpoint (e.g., cell migration, cytokine release) G->H I Analyze Data and Determine IC50 H->I

Caption: General experimental workflow for using this compound in vitro.

References

Application Notes and Protocols for Measuring the Brain-Blood Ratio of a Novel CNS Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the brain-blood ratio (Kp) of a central nervous system (CNS) drug candidate is a critical step in preclinical development. This ratio provides a quantitative measure of the compound's ability to cross the blood-brain barrier (BBB) and reach its target site within the brain. A favorable brain-blood ratio is often a prerequisite for therapeutic efficacy in neurological and psychiatric disorders. These application notes provide a detailed protocol for measuring the brain-blood ratio of a novel CNS compound, using the hypothetical molecule Hypothetinib (HSB-12345) as an example. The primary method described herein involves in vivo dosing in a rodent model, followed by sample collection, brain tissue homogenization, and subsequent analysis of compound concentrations in both brain and blood matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Overview of the Experimental Workflow

The overall process for determining the brain-blood ratio involves several key stages, from animal dosing to data analysis. The following diagram illustrates the typical experimental workflow.

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis animal_dosing Animal Dosing (e.g., IV, PO) pk_sampling Pharmacokinetic Blood Sampling animal_dosing->pk_sampling terminal_collection Terminal Sample Collection (Blood and Brain) pk_sampling->terminal_collection blood_processing Blood Processing to Plasma terminal_collection->blood_processing brain_homogenization Brain Homogenization terminal_collection->brain_homogenization sample_extraction Sample Extraction (LLE or SPE) blood_processing->sample_extraction brain_homogenization->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis concentration_determination Concentration Determination (ng/mL or ng/g) lcms_analysis->concentration_determination ratio_calculation Brain-Blood Ratio Calculation (Kp) concentration_determination->ratio_calculation G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Hypothetinib (HSB-12345) Hypothetinib (HSB-12345) Hypothetinib (HSB-12345)->Kinase Cascade Inhibits Cell Proliferation and Survival Cell Proliferation and Survival Gene Expression->Cell Proliferation and Survival

Cell-Based Assays for MCH R1 Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCH R1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, appetite, and mood.[1] As a result, MCH R1 has emerged as a significant therapeutic target for the treatment of obesity, anxiety, and depression.[2] This document provides detailed application notes and protocols for key cell-based assays designed to identify and characterize MCH R1 antagonists.

The Melanin-Concentrating Hormone (MCH), the endogenous ligand for MCH R1, activates the receptor, leading to the initiation of several intracellular signaling cascades. MCH R1 primarily couples to Gαi and Gαq proteins.[3] Activation of the Gαi pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The coupling to Gαq activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium mobilization.[3] Furthermore, like many GPCRs, agonist-bound MCH R1 can also trigger the recruitment of β-arrestin, a process involved in receptor desensitization and internalization.[3][4]

The following sections detail the principles, protocols, and data interpretation for several key cell-based assays used to assess MCH R1 antagonism.

MCH R1 Signaling Pathways

The activation of MCH R1 by MCH initiates a cascade of intracellular events through distinct signaling pathways. Understanding these pathways is crucial for the design and interpretation of functional cell-based assays for MCH R1 antagonists.

MCH_R1_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling MCHR1 MCH R1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates bArrestin β-Arrestin MCHR1->bArrestin Recruits MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates Internalization Receptor Internalization bArrestin->Internalization cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

MCH R1 Signaling Pathways

Data Presentation: Quantitative Comparison of MCH R1 Antagonists

The following tables summarize representative in vitro pharmacological data for well-characterized MCH R1 antagonists. These values serve as a benchmark for comparing the potency of novel compounds.

Table 1: Binding Affinities and Functional Potencies of MCH R1 Antagonists

CompoundBinding Assay (Ki, nM)cAMP Assay (IC50, nM)Calcium Flux Assay (IC50, nM)β-Arrestin Recruitment (IC50, nM)Reference
MQ1 2.25.7311.7[5]
T-226296 5.5 (human)160~100-[6]
KRX-104130 -20--[7]
KRX-104137 -10--[7]
KRX-104156 -50--[7]
KRX-104161 -10--[7]
KRX-104165 -60--[7]

Note: Assay conditions and cell types can influence reported values. This table is for comparative purposes.

Experimental Protocols

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for MCH R1 by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. The inhibitor constant (Ki) is determined from the IC50 value.[1][4]

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare MCH R1 Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Determine IC50 and Ki D->E

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing human MCH R1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[3]

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test antagonist.[2]

    • For total binding, omit the test antagonist. For non-specific binding, include a high concentration of unlabeled MCH.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[4]

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using a scintillation counter.[3][4]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Functional Assay

Principle: This assay measures the ability of an MCH R1 antagonist to block the MCH-induced, Gαi-mediated inhibition of adenylyl cyclase. Forskolin (B1673556) is used to stimulate adenylyl cyclase and elevate intracellular cAMP levels, creating a measurable window for inhibition.[4]

Experimental Workflow:

cAMP_Assay_Workflow A Plate MCH R1-expressing Cells B Pre-incubate with Test Antagonist A->B C Stimulate with Forskolin and MCH Agonist B->C D Lyse Cells and Detect cAMP Levels C->D E Determine IC50 D->E

cAMP Assay Experimental Workflow

Protocol:

  • Cell Preparation:

    • Plate CHO or HEK293 cells stably expressing human MCH R1 in a suitable multi-well plate and culture overnight.[4]

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the MCH R1 antagonist.[4]

    • Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (an adenylyl cyclase activator).[4]

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.[3]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[4]

  • Data Analysis:

    • Generate a standard curve to convert the raw signal to cAMP concentration.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the MCH-induced inhibition of cAMP production.[4]

Intracellular Calcium Mobilization Assay

Principle: This assay measures the ability of an MCH R1 antagonist to block the MCH-induced, Gαq-mediated increase in intracellular calcium concentration ([Ca²⁺]i). The change in [Ca²⁺]i is monitored using a calcium-sensitive fluorescent dye.[4]

Experimental Workflow:

Calcium_Flux_Workflow A Plate MCH R1-expressing Cells B Load Cells with a Calcium-sensitive Dye A->B C Add Test Antagonist B->C D Stimulate with MCH and Measure Fluorescence C->D E Determine IC50 D->E

Calcium Flux Assay Workflow

Protocol:

  • Cell Preparation:

    • Plate HEK293 or CHO cells expressing MCH R1 in a black-walled, clear-bottom multi-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 45-60 minute incubation at 37°C.[3][4]

  • Assay Procedure:

    • Add varying concentrations of the MCH R1 antagonist to the cells.[4]

    • After a short pre-incubation period, place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Stimulate the cells with a fixed concentration of MCH and immediately begin measuring the fluorescence intensity over time.[3][4]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

    • Plot the response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the MCH-induced calcium signal.[4]

β-Arrestin Recruitment Assay

Principle: This assay quantifies the ability of an antagonist to inhibit the MCH-induced recruitment of β-arrestin to MCH R1. This is often measured using enzyme fragment complementation technology, where receptor-β-arrestin interaction leads to the formation of an active enzyme and a detectable signal.[5][8]

Experimental Workflow:

bArrestin_Recruitment_Workflow A Use Engineered Cells Expressing MCH R1 and β-Arrestin Fusions B Incubate Cells with Test Antagonist A->B C Stimulate with MCH Agonist B->C D Add Substrate and Measure Signal C->D E Determine IC50 D->E

β-Arrestin Recruitment Assay Workflow

Protocol:

  • Cell Line:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter from DiscoverX). These cells express MCH R1 fused to a protein fragment and β-arrestin fused to a complementary fragment.[4][8]

  • Assay Procedure:

    • Plate the cells in a multi-well plate and culture according to the manufacturer's protocol.

    • Treat the cells with a range of concentrations of the test antagonist.[4]

    • Stimulate the cells with a fixed concentration of MCH.[4]

    • Incubate to allow for receptor-β-arrestin interaction.

    • Add the detection reagents (substrate) and measure the resulting chemiluminescent or fluorescent signal.[4]

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the inhibition of the MCH-induced signal.[4]

Receptor Internalization Assay

Principle: This assay measures the ability of an antagonist to block agonist-induced internalization of MCH R1 from the cell surface. This can be visualized and quantified using cellular imaging techniques with fluorescently tagged receptors.[9]

Experimental Workflow:

Receptor_Internalization_Workflow A Plate Cells Expressing Fluorescently-tagged MCH R1 B Pre-incubate with Test Antagonist A->B C Stimulate with MCH Agonist B->C D Fix and Stain Cells C->D E Image and Quantify Receptor Internalization D->E

Receptor Internalization Assay Workflow

Protocol:

  • Cell Preparation:

    • Plate cells stably or transiently expressing a fluorescently tagged MCH R1 (e.g., MCHR1-EGFP) on glass-bottom plates or coverslips suitable for microscopy.[9]

  • Assay Procedure:

    • Pre-incubate the cells with the test antagonist at various concentrations.

    • Treat the cells with an agonist concentration of MCH for a specified time (e.g., 30 minutes) to induce internalization.[9]

    • Fix the cells with paraformaldehyde.[10]

    • Optionally, stain the nuclei with a fluorescent dye (e.g., Hoechst) to aid in cell identification.[9]

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a confocal microscope.[11]

    • Quantify the internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles. Image analysis software can be used to determine the number and intensity of intracellular fluorescent puncta.

    • Plot the degree of internalization against the antagonist concentration to determine the IC50.

Conclusion

The cell-based assays described in these application notes provide a robust platform for the identification and characterization of MCH R1 antagonists. A comprehensive understanding of the underlying signaling pathways and meticulous execution of these protocols are essential for generating reliable and reproducible data in the pursuit of novel therapeutics targeting the MCH system.

References

Application Notes and Protocols for the Study of Reward Pathways Using Ghrelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of reward pathways is crucial for understanding the neurobiological basis of motivation, learning, and addiction. The mesolimbic dopamine (B1211576) system, often called the brain's reward circuit, is a key player in these processes.[1] It involves several brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][2] The peptide hormone ghrelin and its receptor, the growth hormone secretagogue receptor 1A (GHS-R1A), have emerged as significant modulators of this system.[3] Ghrelin signaling has been shown to influence the rewarding effects of natural rewards like food, as well as drugs of abuse such as alcohol, cocaine, and amphetamines.[4][5][6]

Ghrelin receptor antagonists, by blocking the action of ghrelin, provide a powerful pharmacological tool to investigate the role of this system in reward-related behaviors. These compounds have been shown to attenuate the rewarding properties of various substances, suggesting that the ghrelin system may be a promising target for the development of therapeutics for addiction.[4][7]

This document provides detailed application notes and protocols for the use of ghrelin receptor antagonists in studying reward pathways. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Data Presentation

The following table summarizes the effects of ghrelin receptor antagonists on various reward-related behaviors and neurochemical measures. The data is compiled from preclinical studies and illustrates the typical effects observed with this class of compounds.

Parameter Effect of Ghrelin Receptor Antagonist Drug of Abuse Studied Key Findings References
Locomotor Activity Reduction in drug-induced hyperlocomotionCocaine, AmphetamineAntagonists reduce the stimulatory effects of psychostimulants.[4]
Conditioned Place Preference (CPP) Attenuation of the development of CPPCocaine, Amphetamine, AlcoholBlockade of ghrelin receptors reduces the rewarding effects of drugs as measured by place preference.[4][7]
Dopamine Release in Nucleus Accumbens Reduction in drug-induced dopamine releaseCocaine, Amphetamine, AlcoholGhrelin receptor antagonists can decrease the surge in dopamine in the NAc that is associated with rewarding stimuli.[4][6]
Drug Self-Administration Reduction in drug-seeking behaviorCocaine, OxycodoneWhile not always affecting the self-administration of the drug itself, antagonists can blunt cue-reinforced drug-seeking.[7]
Pavlovian-Instrumental Transfer (PIT) Reduction in the magnitude of the PIT effectFood RewardGhrelin receptor antagonism, both peripherally and within the VTA, diminishes the ability of reward-paired cues to invigorate instrumental responding.[5]

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of ghrelin receptor antagonists on reward pathways are provided below.

In Vivo Microdialysis for Measuring Dopamine Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, like dopamine, in specific brain regions of freely moving animals.[8][9][10] This protocol is adapted for rats to study the effects of a ghrelin receptor antagonist on drug-induced dopamine release in the nucleus accumbens.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probe

  • Artificial cerebrospinal fluid (aCSF)

  • Ghrelin receptor antagonist (e.g., JMV2959)

  • Drug of abuse (e.g., cocaine or amphetamine)

  • HPLC-ECD system for dopamine analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.[9]

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the nucleus accumbens shell using appropriate stereotaxic coordinates.

    • Slowly lower the guide cannula to the desired depth and secure it with dental cement and skull screws.[9]

    • Allow the animal to recover for at least 5-7 days.[9]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.[8]

    • Connect the probe to a syringe pump and perfuse with aCSF at a rate of 1-2 µL/min.[8]

    • Allow the system to equilibrate for 60-90 minutes.[8]

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).[11]

    • Administer the ghrelin receptor antagonist via the desired route (e.g., intraperitoneally).

    • After a pre-treatment period, administer the drug of abuse (e.g., cocaine or amphetamine).[4]

    • Continue collecting dialysate samples for at least 2-3 hours post-drug administration.[11]

    • Analyze the dialysate samples for dopamine concentration using HPLC-ECD.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs.[12][13][14]

Materials:

  • Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.[15]

  • Mice or rats

  • Ghrelin receptor antagonist

  • Drug of abuse (e.g., cocaine or amphetamine)

  • Vehicle (e.g., saline)

Procedure:

  • Pre-Conditioning (Habituation and Baseline Preference):

    • On day 1, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes to determine baseline preference.[15][16]

  • Conditioning Phase (typically 4-8 days):

    • This phase consists of alternating injections of the drug and vehicle.[14]

    • On drug conditioning days, administer the drug of abuse and confine the animal to one of the outer compartments (typically the initially non-preferred one) for 30-45 minutes.[16]

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.[14]

    • To test the effect of the ghrelin receptor antagonist, administer it prior to the drug of abuse on conditioning days.

  • Post-Conditioning (Test Day):

    • Place the animal in the central compartment with free access to all compartments.[15]

    • Record the time spent in each compartment for 15-20 minutes.[16]

    • A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a CPP.[14] The ghrelin receptor antagonist is expected to attenuate this effect.

Intravenous Self-Administration

This operant conditioning paradigm is used to assess the reinforcing properties of a drug.[17][18]

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.

  • Rats or mice with surgically implanted intravenous catheters.

  • Ghrelin receptor antagonist

  • Drug of abuse (e.g., cocaine or heroin)

  • Saline for catheter flushing

Procedure:

  • Catheter Implantation Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal.

    • Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • Pressing the active lever results in an intravenous infusion of the drug, often paired with a cue light.

    • Pressing the inactive lever has no consequence.

    • Continue training until a stable pattern of responding is established.

  • Testing the Effect of the Ghrelin Receptor Antagonist:

    • Once stable self-administration is achieved, administer the ghrelin receptor antagonist prior to the session.

    • Measure the number of active and inactive lever presses and the total drug intake.

    • A decrease in active lever pressing suggests a reduction in the reinforcing properties of the drug.

  • Extinction and Reinstatement (to model relapse):

    • After acquisition, replace the drug with saline to extinguish the lever-pressing behavior.

    • Once responding is low, test for reinstatement of drug-seeking by presenting drug-associated cues, a small priming dose of the drug, or a stressor.

    • Administer the ghrelin receptor antagonist before the reinstatement test to assess its effect on relapse-like behavior.[7]

Visualizations

Signaling Pathway

Ghrelin_Signaling_Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) Neuron cluster_Synapse Synaptic Cleft cluster_NAc Nucleus Accumbens (NAc) Neuron Ghrelin Ghrelin GHSR1a GHS-R1A Receptor Ghrelin->GHSR1a PLC PLC GHSR1a->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Dopamine_synthesis Dopamine Synthesis and Release PKC->Dopamine_synthesis Ca_release->Dopamine_synthesis Dopamine_released Dopamine Dopamine_synthesis->Dopamine_released Increases Dopamine_receptor Dopamine Receptor Dopamine_released->Dopamine_receptor Reward_sensation Increased Reward Sensation Dopamine_receptor->Reward_sensation Leads to Antagonist Ghrelin Receptor Antagonist Antagonist->GHSR1a Blocks CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Test cluster_analysis Phase 4: Data Analysis pre_test Day 1: Baseline Preference Test (15 min free exploration) drug_day Drug Days: Antagonist (optional) -> Drug -> Confine to one side pre_test->drug_day Days 2-9 (alternating) vehicle_day Vehicle Days: Vehicle -> Confine to other side post_test Final Day: Test Preference (15 min free exploration) drug_day->post_test After Conditioning analysis Compare time spent in drug-paired vs. vehicle-paired side post_test->analysis Antagonist_Logic cluster_drug Drug of Abuse cluster_ghrelin Ghrelin System cluster_dopamine Dopamine System cluster_behavior Behavioral Outcome drug e.g., Cocaine, Alcohol ghrelin Ghrelin Release drug->ghrelin Stimulates ghsr1a GHS-R1A Activation ghrelin->ghsr1a da_release Dopamine Release (in NAc) ghsr1a->da_release Potentiates reward_behavior Reward-Seeking Behavior da_release->reward_behavior Drives antagonist Ghrelin Receptor Antagonist antagonist->ghsr1a Blocks

References

Application Notes: Radioligand Binding Assay for SB-568849 at the Melanin-Concentrating Hormone Receptor 1 (MCH R1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-568849 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH R1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] The MCH system is a key regulator of energy homeostasis, feeding behavior, and other physiological processes.[3] Consequently, MCH R1 has emerged as a significant therapeutic target for the development of anti-obesity agents. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the MCH R1.

MCH R1 Signaling Pathway

The MCH R1 is known to couple to multiple G protein subtypes, primarily Gαi and Gαq.[4][5][6] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates two main signaling cascades:

  • Gαi Pathway: Activation of the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase, which subsequently decreases intracellular levels of cyclic AMP (cAMP).[6][7]

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations.[6][7]

This compound acts as a competitive antagonist, blocking the binding of MCH to the MCH R1 and thereby inhibiting these downstream signaling events.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates SB568849 This compound SB568849->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Intracellular Ca²⁺ PLC->Ca2 Increases

MCH R1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The binding affinity of this compound and other compounds for the MCH R1 can be quantified and compared. The table below summarizes the binding parameters for this compound.

CompoundTarget ReceptorRadioligandCell Line/TissuepKiKi (nM)Assay Type
This compound MCH R1[¹²⁵I]-Tyr-S36057 or similarCHO-K1 or HEK293 cells expressing hMCH R17.7~20Competitive Displacement Binding

Note: The pKi of 7.7 corresponds to a Ki of approximately 20 nM. The exact Ki value can be calculated as 10^(-pKi) M. The radioligand and cell line are typical for this type of assay.[1][8]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound like this compound for the MCH R1.

Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human MCH R1.

Materials:

  • Confluent cultured cells expressing MCH R1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4

  • Sucrose (B13894) Buffer: Lysis buffer containing 10% sucrose (for cryoprotection)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Wash confluent cell monolayers with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 1,000 x g for 5 minutes).

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radioligand from the MCH R1.

Materials:

  • MCH R1 membrane preparation

  • Radioligand: [¹²⁵I]-MCH or another suitable MCH R1 radioligand.[6][10]

  • Test Compound: this compound or other unlabeled antagonists

  • Non-specific Binding Control: High concentration of unlabeled MCH (e.g., 1 µM).[8]

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[11]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and counter

Procedure:

  • On the day of the assay, thaw the MCH R1 membrane preparation and dilute it in ice-cold Assay Buffer to the desired concentration (e.g., 0.5-1.0 µg protein per well).[11]

  • Prepare serial dilutions of the test compound (this compound) in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled MCH + 50 µL radioligand + 100 µL membrane suspension.

    • Test Compound: 50 µL test compound dilution + 50 µL radioligand + 100 µL membrane suspension.

  • The radioligand should be at a final concentration at or below its Kd (e.g., 0.05-0.1 nM for [¹²⁵I]-labeled ligands).[8][11]

  • Incubate the plate for 90-120 minutes at 25°C with gentle agitation to reach equilibrium.[8][11]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100) to remove unbound radioligand.[11]

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare MCH R1 Membranes Plate_Setup Set up 96-well plate: Total, NSB, Compound Membrane_Prep->Plate_Setup Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Plate_Setup Incubation Incubate at 25°C for 90-120 min Plate_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates bound/free) Incubation->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

References

Application of SB-568849 in Sleep Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-568849, also known as SB-649868, is a potent and selective dual orexin (B13118510) receptor antagonist (DORA). It competitively inhibits the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness and arousal. By blocking orexin signaling, this compound effectively promotes sleep, making it a valuable tool for sleep research and a potential therapeutic agent for insomnia.

These application notes provide a comprehensive overview of the use of this compound in sleep studies, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Mechanism of Action

This compound functions by antagonizing both OX1 and OX2 receptors, which are G-protein coupled receptors located in brain regions associated with wakefulness, such as the locus coeruleus and tuberomammillary nucleus. Orexin peptides, produced in the lateral hypothalamus, activate these receptors to promote and maintain arousal. By blocking these receptors, this compound reduces the excitatory drive from the orexin system, leading to a decrease in wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][2]

cluster_0 Orexin Neuron (Lateral Hypothalamus) cluster_1 Wake-Promoting Regions (e.g., LC, TMN) Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin-A & Orexin-B Orexin_Neuron->Orexin_Peptides releases Wake_Neuron Wake-Promoting Neuron Orexin_Receptors OX1 & OX2 Receptors Arousal Wakefulness & Arousal Wake_Neuron->Arousal promotes Sleep Sleep Promotion Orexin_Receptors->Sleep inhibition leads to Orexin_Peptides->Orexin_Receptors activates SB568849 This compound SB568849->Orexin_Receptors blocks

Mechanism of Action of this compound.

Data Presentation

In Vitro Pharmacology of this compound
ReceptorParameterValueSpeciesAssay Method
OX1 pKi9.4HumanRadioligand Binding Assay
OX2 pKi9.5HumanRadioligand Binding Assay

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist.

Preclinical In Vivo Efficacy of this compound in Rats
Dose (mg/kg)Effect on NREM SleepEffect on REM SleepEffect on Sleep Latency
10 IncreaseIncreaseReduction
30 IncreaseIncreaseReduction

Data from preclinical studies in rats demonstrating the sleep-promoting effects of this compound.[1][3]

Clinical Efficacy of this compound in Patients with Primary Insomnia
Dose (mg)Change in Total Sleep Time (TST) vs. Placebo (minutes)Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)
10 +22.4-8.5-26.1
30 +49.7-18.4-33.0
60 +69.8-29.0-43.7

Data from a randomized, double-blind, placebo-controlled crossover study in male patients with primary insomnia.[4]

Effects of this compound on Sleep Architecture in Humans
Dose (mg)Change in % NREM Stage 1Change in % Slow-Wave Sleep (SWS)Change in % REM Sleep
10 DecreaseDecreaseIncrease
30 DecreaseDecreaseIncrease
60 DecreaseDecreaseIncrease

Percentage of Total Sleep Time (TST). Data from a clinical trial in patients with primary insomnia.[4]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to human OX1 and OX2 receptors expressed in recombinant cell lines.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.

  • Radioligand (e.g., [³H]-SB-649868 or a suitable competitor radioligand).

  • This compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known orexin receptor antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Cell Membranes (hOX1R or hOX2R) C Incubate Membranes, Radioligand, and this compound A->C B Prepare Radioligand and this compound dilutions B->C D Filter to separate bound and free ligand C->D E Measure radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki values E->F

Workflow for Radioligand Binding Assay.
In Vitro Intracellular Calcium Mobilization Assay

This functional assay measures the antagonist activity of this compound by assessing its ability to block orexin-A-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably co-expressing either human OX1 or OX2 receptors and a G-protein like Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A (agonist).

  • This compound.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for approximately 1 hour.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of orexin-A to all wells to stimulate the receptors and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration to determine the IC₅₀ value for the inhibition of the orexin-A response.

In Vivo Sleep Study in Rodents (Rat Model)

This protocol describes the methodology for assessing the sleep-promoting effects of this compound in rats using electroencephalography (EEG) and electromyography (EMG).

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • This compound formulated for oral administration.

  • Vehicle control.

  • EEG/EMG recording system (including headmounts, electrodes, amplifier, and data acquisition software).

  • Stereotaxic apparatus for surgery.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animals to recover for at least one week.

  • Habituation:

    • Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.

  • Drug Administration and Recording:

    • On the experimental day, administer this compound or vehicle orally at the beginning of the lights-on period (the normal sleep period for rodents).

    • Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).

  • Data Analysis:

    • Manually or automatically score the EEG/EMG recordings in epochs (e.g., 10 seconds) to classify vigilance states: wakefulness, NREM sleep, and REM sleep.

    • Quantify sleep parameters such as:

      • Total time spent in wake, NREM, and REM sleep.

      • Sleep efficiency (% of time asleep).

      • Latency to the first episode of NREM and REM sleep.

      • Bout duration and number for each vigilance state.

    • Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

A Surgical Implantation of EEG/EMG Electrodes B Post-operative Recovery (≥ 1 week) A->B C Habituation to Recording Chambers B->C D Oral Administration of This compound or Vehicle C->D E Continuous EEG/EMG Recording D->E F Vigilance State Scoring (Wake, NREM, REM) E->F G Quantification of Sleep Parameters F->G H Statistical Analysis and Interpretation G->H

Experimental Workflow for In Vivo Sleep Study.

Conclusion

This compound is a well-characterized dual orexin receptor antagonist with demonstrated efficacy in promoting sleep in both preclinical models and human clinical trials.[1][5][6] Its mechanism of action, targeting the orexin system, offers a distinct pharmacological approach to the treatment of insomnia compared to traditional GABAergic hypnotics. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in sleep-related studies. Careful consideration of experimental design, including appropriate dosing and outcome measures, is crucial for obtaining robust and interpretable results.

References

Application Notes and Protocols: SB-568849 as a Tool for Investigating Melanin-Concentrating Hormone (MCH) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SB-568849

This compound is a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] The neuropeptide MCH and its receptor, MCHR1, are key components of a signaling system implicated in regulating various physiological functions, including energy homeostasis, food intake, mood, and sleep.[2][3] As a selective antagonist, this compound serves as an invaluable chemical tool to probe the physiological and pathological roles of the MCH-MCHR1 signaling pathway. It possesses good in vivo stability, oral bioavailability, and an acceptable brain-to-blood ratio, making it suitable for both in vitro and in vivo investigations.[1][4]

Mechanism of Action

Melanin-Concentrating Hormone (MCH) binds to MCHR1, which can couple to different G-proteins, primarily Gαi and Gαq.[3][5]

  • Gαq pathway : Activation leads to the stimulation of Phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into IP3 and DAG. This results in an increase in intracellular calcium (Ca²⁺) levels.[5][6]

  • Gαi pathway : Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

This compound acts as a competitive antagonist, binding to MCHR1 and blocking the downstream signaling cascades initiated by MCH.[1] This inhibitory action allows researchers to elucidate the specific consequences of MCH signaling blockade.

MCH_Signaling_Pathway MCH Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates MCH MCH (Agonist) MCH->MCHR1 Binds & Activates SB568849 This compound (Antagonist) SB568849->MCHR1 Binds & Inhibits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Decreases Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases Response_Ca Physiological Response (e.g., Neurotransmission) Ca_ER->Response_Ca Response_cAMP Physiological Response (e.g., Gene Transcription) cAMP->Response_cAMP

MCH Signaling and this compound Inhibition

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound, facilitating its application in experimental design.

ParameterValueAssay TypeSpeciesReference
pKi 7.7Radioligand BindingRat[1]
pKb 7.7FLIPR (Ca²⁺ Mobilization)Human[1]
Selectivity >30-foldOver a wide range of monoamine receptorsNot Specified[1]
Brain-Blood Ratio 1In vivo analysisNot Specified[1]
In Vivo Stability (CLb) 16 mL/min/kgIn vivo analysisNot Specified[1]

Experimental Protocols

Application Note 1: In Vitro Characterization of MCHR1 Antagonism

This compound is an ideal tool for characterizing the MCHR1 signaling cascade in recombinant cell lines or primary neuronal cultures. The following protocols detail two fundamental in vitro assays.

Objective: To determine the binding affinity (Ki) of this compound for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human MCHR1.[7]

  • Radioligand: [Phe¹³, [¹²⁵I]Tyr¹⁹]-MCH.[7]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.[7]

  • Wash Buffer: Phospho-buffered Saline (PBS, pH 7.4) with 0.01% TX-100.[7]

  • 96-well GFC filter plates.[7]

  • Scintillation fluid (MicroScint 20).[7]

  • Microplate scintillation counter.[7]

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in Binding Buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, combine:

    • 0.5-1.0 µg of MCHR1-expressing cell membranes.[7]

    • 0.06-0.1 nM [Phe¹³, [¹²⁵I]Tyr¹⁹]-MCH.[7]

    • Increasing concentrations of this compound.

    • Binding Buffer to a final volume of 200 µL.[7]

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled MCH.

    • For total binding wells, add only the radioligand and membranes.

  • Incubation: Incubate the plate for 90 minutes at room temperature.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration over GFC filter plates. Wash the filters three times with 400 µL of cold Wash Buffer.[7]

  • Quantification: Dry the filter plates, add 50 µL of scintillation fluid to each well, and quantify radioactivity using a microplate scintillation counter.[7]

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To measure the functional antagonist activity of this compound by assessing its ability to block MCH-induced intracellular calcium release in MCHR1-expressing cells. This is a common assay for GPCRs coupled to the Gq pathway.[6][8]

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow start Start step1 Seed MCHR1-expressing cells in 96-well black, clear-bottom plates start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Pre-incubate cells with varying concentrations of this compound step2->step3 step4 Place plate in FLIPR instrument and establish baseline fluorescence step3->step4 step5 Add MCH (agonist) to stimulate calcium release step4->step5 step6 Record fluorescence changes in real-time step5->step6 step7 Analyze data: Calculate IC₅₀ from dose-response curves step6->step7 end End step7->end

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 or CHO cells stably expressing MCHR1.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][9]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[10]

  • This compound and MCH stock solutions.

  • 96-well or 384-well black-walled, clear-bottom plates.[9]

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.[6]

Procedure:

  • Cell Plating: Seed MCHR1-expressing cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[8]

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye (e.g., Fluo-4 AM) prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C.[10]

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 3-5x the final desired concentration. Prepare a solution of MCH at its EC₈₀ concentration (predetermined).

  • Assay Execution (FLIPR): a. Wash the cells with Assay Buffer to remove excess dye.[10] b. Place the cell plate and compound plates into the instrument. c. The instrument will add the this compound dilutions to the cell plate. Incubate for 10-30 minutes (pre-incubation).[8] d. Establish a stable baseline fluorescence reading for 10-20 seconds. e. The instrument will then add the MCH (agonist) solution to the wells. f. Immediately record the fluorescence signal for 60-120 seconds to capture the peak calcium response.[10]

  • Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Plot the inhibition of the MCH-induced calcium response against the concentration of this compound to determine its IC₅₀ value.[8]

Application Note 2: In Vivo Investigation of MCH Function

This compound's favorable pharmacokinetic properties allow for its use in animal models to investigate the role of MCH signaling in complex behaviors like feeding.

Objective: To assess the effect of MCHR1 blockade by this compound on food consumption in rats or mice.

Materials:

  • Adult male rats or mice (e.g., Sprague-Dawley rats).

  • Standard rodent chow and/or a high-fat diet.

  • This compound.

  • Vehicle solution for administration (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage).

  • Metabolic cages for individual housing and food intake measurement.

  • Animal balance.

Procedure:

  • Acclimation: Individually house animals in metabolic cages and allow them to acclimate for several days. Ensure they are accustomed to the diet and housing conditions.

  • Habituation: Acclimate the animals to the administration procedure (e.g., oral gavage) with the vehicle solution for 2-3 days prior to the experiment to minimize stress-induced effects.

  • Experimental Design: Use a crossover or parallel-group design. Randomly assign animals to receive either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg).

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water to standardize hunger levels.[11]

  • Dosing: At the beginning of the dark cycle (the active feeding period for rodents), administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., oral gavage).

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of food to each animal.

  • Measurement: Measure the amount of food remaining (and any spillage) at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing to calculate cumulative food intake.

  • Data Analysis: Compare the food intake between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in food intake in the this compound group would indicate an anorectic effect due to MCHR1 blockade.

Logical Workflow for MCH Signaling Investigation

This compound is a critical tool for hypothesis testing in MCH research. The following diagram illustrates the logical workflow.

Logical_Workflow Logical Workflow for Investigating MCH Signaling A Biological Question (e.g., Does MCH regulate feeding behavior?) B Formulate Hypothesis (e.g., MCH signaling promotes food intake) A->B C Select Investigational Tool: This compound (MCHR1 Antagonist) B->C D Experimental Design (In Vitro / In Vivo) C->D E Perform Experiment (e.g., Food Intake Study) D->E F Observe Outcome: This compound reduces food intake compared to vehicle E->F G Conclusion: Blockade of MCHR1 reduces feeding, supporting the hypothesis that MCH signaling is involved in appetite regulation F->G

Logical Workflow for Investigating MCH Signaling

References

Troubleshooting & Optimization

Technical Support Center: SB-568849 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of SB-568849 for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in formulating this potent and selective CXCR2 antagonist.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition of aqueous solution This compound is poorly soluble in water. The addition of an aqueous vehicle to a stock solution (e.g., in DMSO) can cause the compound to crash out of solution.1. Follow a validated co-solvent formulation protocol: Utilize a formulation with a specific ratio of co-solvents, surfactants, and aqueous phase, such as the ones provided in the Experimental Protocols section. 2. Sequential Addition: Add the components of the formulation in the specified order, ensuring the solution is clear after each addition before proceeding to the next. 3. Use a lipid-based formulation: For certain routes of administration, a lipid-based vehicle like corn oil can be a suitable alternative to aqueous-based solutions.
Inconsistent Dosing/Variability in Results This can be due to an inhomogeneous dosing solution (e.g., suspension instead of a clear solution) or instability of the formulation.1. Ensure a clear solution: Visually inspect the final formulation to ensure it is a clear solution. If precipitation is observed, the formulation needs to be optimized. 2. Prepare fresh formulations: It is recommended to use freshly prepared formulations for in vivo experiments to ensure stability and consistency.[1] 3. Vortex before each administration: If using a suspension, vortex the solution immediately before each animal is dosed to ensure a uniform distribution of the compound.
Observed Toxicity or Adverse Events in Animals The vehicle components (e.g., high concentrations of DMSO or other organic solvents) can cause toxicity in animals.1. Minimize the concentration of organic solvents: Aim to use the lowest effective concentration of solvents like DMSO. The provided protocols limit DMSO to 10% of the final volume. 2. Consult literature for solvent toxicity: Review toxicology data for the chosen solvents in the specific animal model and route of administration being used. 3. Conduct a vehicle-only control group: Always include a control group that receives the vehicle without the compound to assess any vehicle-related toxicity.
Difficulty Achieving Desired Concentration The inherent low solubility of this compound may make it challenging to prepare a concentrated dosing solution.1. Optimize the formulation: Experiment with different ratios of co-solvents and surfactants. 2. Consider alternative strategies: For higher concentrations, explore advanced formulation techniques such as solid dispersions or nanosuspensions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solubilizing this compound for in vivo use?

A1: For initial in vivo studies, a co-solvent formulation is a practical starting point. A widely used approach involves creating a stock solution in DMSO and then diluting it in a mixture of other vehicles like polyethylene (B3416737) glycol (PEG), a surfactant, and a final aqueous component.[1] See the detailed protocols below for specific examples.

Q2: What are some common vehicles used for poorly water-soluble compounds like this compound?

A2: Common vehicles and strategies to enhance the solubility of poorly water-soluble compounds include:

  • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, and polyethylene glycols (e.g., PEG300, PEG400) are frequently used.[4][5]

  • Surfactants: Surfactants such as Tween 80 can help to create stable micelles that encapsulate the hydrophobic drug, improving its solubility in aqueous solutions.[4]

  • Lipid-based formulations: For oral or subcutaneous administration, lipid-based vehicles like corn oil can be effective.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][7]

Q3: How should I prepare the dosing solution?

A3: It is crucial to follow a specific order of addition when preparing a co-solvent formulation. Typically, the drug is first dissolved in a strong organic solvent like DMSO. Other co-solvents and surfactants are then added sequentially, with thorough mixing at each step. The aqueous component is usually added last.[1] This stepwise process helps to prevent precipitation.

Q4: What is the expected solubility of this compound in the recommended formulations?

A4: In the provided co-solvent and lipid-based formulations, a solubility of at least 2.5 mg/mL can be achieved.[1]

Q5: Should I use a solution or a suspension for my in vivo studies?

A5: A clear solution is generally preferred for in vivo dosing as it ensures homogeneity and consistent bioavailability. Suspensions can be used, but care must be taken to ensure a uniform particle size and to re-suspend the compound thoroughly before each administration to avoid dose variability.

Experimental Protocols

Below are detailed protocols for two different formulations to achieve a clear dosing solution of this compound.

Protocol 1: Co-solvent Formulation (Aqueous-based)

This protocol is suitable for routes of administration where an aqueous-based vehicle is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl in water)

Quantitative Data Summary:

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween 805%
Saline45%
Achieved Solubility ≥ 2.5 mg/mL [1]

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

  • To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear. d. Add 450 µL of saline to the mixture. Mix thoroughly until the solution is clear.[1]

Protocol 2: Lipid-based Formulation

This protocol is a suitable alternative, particularly for oral or subcutaneous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Quantitative Data Summary:

ComponentPercentage of Final Volume
DMSO10%
Corn Oil90%
Achieved Solubility ≥ 2.5 mg/mL [1]

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

  • To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of corn oil to the DMSO solution. Mix thoroughly until the solution is clear.[1]

Visualizations

SB568849_Signaling_Pathway cluster_ligand CXCL Chemokines (e.g., IL-8) cluster_receptor Cell Membrane cluster_cell Neutrophil Ligand CXCL Ligands CXCR2 CXCR2 Receptor Ligand->CXCR2 Binds to Activation Neutrophil Activation & Chemotaxis CXCR2->Activation Activates SB568849 This compound SB568849->CXCR2 Antagonizes

Caption: Mechanism of action of this compound.

Formulation_Workflow cluster_aqueous Aqueous-based Formulation cluster_lipid Lipid-based Formulation start Start: this compound Powder dissolve_dmso Dissolve in DMSO (e.g., 25 mg/mL) start->dissolve_dmso decision Choose Formulation Type dissolve_dmso->decision add_peg Add PEG300 (40%) Mix until clear decision->add_peg Aqueous add_oil Add Corn Oil (90%) Mix until clear decision->add_oil Lipid add_tween Add Tween 80 (5%) Mix until clear add_peg->add_tween add_saline Add Saline (45%) Mix until clear add_tween->add_saline end_solution Final Dosing Solution (≥ 2.5 mg/mL) add_saline->end_solution add_oil->end_solution

Caption: Workflow for preparing this compound dosing solutions.

References

Technical Support Center: Investigating Potential Off-Target Effects of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Following an extensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no specific information was found for a compound designated as "SB-568849." This identifier may represent an internal development code that has not been publicly disclosed, a mistyped identifier, or a compound that has not progressed to a stage where public data is available.

Therefore, we are unable to provide a specific technical support guide on the off-target effects of this compound.

To assist you in your research, we have provided a generalized template below. This template outlines the structure and type of information that would be included in a technical support document for a kinase inhibitor, using the placeholder "Compound-X." Researchers can use this framework to organize their own experimental findings or to guide their investigation of a new compound.

Technical Support Center: Compound-X

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Compound-X, a hypothetical kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of Compound-X?

A1: The primary target of Compound-X is Kinase-Y. It is designed to bind to the ATP-binding pocket of Kinase-Y, thereby inhibiting its downstream signaling activity. The intended therapeutic effect is based on the modulation of the Kinase-Y pathway, which is implicated in [mention disease area].

Q2: Are there any known off-target effects of Compound-X?

A2: While Compound-X is designed for high selectivity, in vitro screening has revealed potential interactions with other kinases at higher concentrations. The table below summarizes the preliminary kinase profiling data. Researchers should exercise caution and perform their own validation experiments, as off-target effects can be cell-type and context-dependent.

Data Presentation: Kinase Inhibition Profile of Compound-X
Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target (Kinase-Y)Potential Implication
Kinase-Y (Primary) 10 - Intended Therapeutic Effect
Kinase-A50050xPotential for side effects related to the Kinase-A pathway.
Kinase-B1,200120xLower probability of off-target effects at therapeutic concentrations.
Kinase-C8,000800xUnlikely to be a significant off-target at typical experimental doses.
Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after treatment with Compound-X.

  • Possible Cause: This could be due to an off-target effect. At concentrations significantly higher than the IC50 for the primary target, Compound-X may inhibit other kinases, leading to unintended biological consequences.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a dose-response experiment and verify that the observed phenotype correlates with the inhibition of the primary target, Kinase-Y. Use a positive control known to modulate the Kinase-Y pathway.

    • Titrate Compound Concentration: Determine the lowest effective concentration of Compound-X that elicits the desired on-target effect to minimize potential off-target activity.

    • Use a Structurally Unrelated Inhibitor: If possible, use a second inhibitor of Kinase-Y with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to Compound-X, it suggests an off-target effect.

    • Consult Kinase Profiling Data: Refer to the kinase inhibition profile (see table above) to identify potential off-target kinases that might be responsible for the observed phenotype.

Issue 2: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo signaling environment can lead to varied outcomes. Off-target effects not apparent in cell culture may become evident in a whole-organism model.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Ensure that the in vivo dosing achieves a concentration of Compound-X that is effective at the target site without reaching sustained levels that would engage off-targets.

    • Evaluate Metabolites: Determine if any active metabolites of Compound-X have a different selectivity profile.

    • Use a More Specific Analog: If available, a more selective analog of Compound-X could help to dissect on-target versus off-target in vivo effects.

Experimental Protocols

Kinase Profiling Assay (Example Methodology)

  • Objective: To determine the selectivity of Compound-X against a panel of human kinases.

  • Method: A competition binding assay (e.g., KINOMEscan™) can be utilized.

    • An active site-directed ligand is immobilized on a solid support.

    • The kinase panel is incubated with the immobilized ligand and Compound-X at a fixed concentration (e.g., 1 µM).

    • The amount of kinase bound to the solid support is quantified. The displacement of the immobilized ligand by Compound-X indicates an interaction.

    • Results are typically reported as the percentage of remaining kinase bound relative to a DMSO control. Hits are then followed up with IC50 determinations.

Signaling Pathway and Workflow Diagrams

On_Target_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Y Kinase_Y Receptor_Tyrosine_Kinase->Kinase_Y Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Compound_X Compound_X Compound_X->Kinase_Y Inhibits

Caption: Intended on-target signaling pathway of Compound-X.

Troubleshooting_Workflow A Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Yes B->C   D No B->D   E Perform on-target validation (e.g., Western blot for p-Kinase-Y) C->E K Phenotype is likely not drug-related. Check experimental controls. D->K F Is the primary target inhibited? E->F G Yes F->G   H No F->H   I Phenotype may be due to off-target effect. Consult kinase profile and use orthogonal inhibitor. G->I J Issue with compound stability or cell permeability. Verify compound integrity and cellular uptake. H->J

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Addressing hERG Liability of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the hERG liability of investigational compounds. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the hERG channel and why is it a concern in drug development?

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) crucial for cardiac repolarization, the process of resetting the heart for the next beat.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This drug-induced QT prolongation increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2] For this reason, assessing a compound's potential to block the hERG channel is a mandatory step in preclinical safety evaluation as recommended by regulatory agencies like the FDA and EMA.[1][2]

Q2: What is the gold-standard method for assessing hERG liability?

The most reliable and widely accepted method for assessing hERG liability is the patch-clamp electrophysiology technique.[3] This method directly measures the function of the hERG potassium channel in the presence of a test compound.[1] Patch-clamp assays can be performed manually or in an automated, higher-throughput format.[1]

Q3: What are the key parameters obtained from a hERG assay?

The primary endpoint of a hERG assay is the concentration-dependent inhibition of the hERG current by the test compound. This is typically expressed as an IC50 value, which is the concentration of the compound that produces 50% inhibition of the hERG current.[4] Additionally, the Hill coefficient, which describes the steepness of the concentration-response curve, is also determined.

Q4: Are there in silico methods to predict hERG liability?

Yes, various in silico methods, including quantitative structure-activity relationship (QSAR) models and pharmacophore modeling, are used to predict the hERG inhibition potential of new chemical entities in the early stages of drug design.[3][5][6] While these models are valuable for screening and prioritizing compounds, experimental validation using methods like patch-clamp is still required.

Troubleshooting Guide for hERG Patch-Clamp Experiments

Issue Potential Cause(s) Recommended Solution(s)
Unstable hERG current / "Run-down" - Cell health is deteriorating after achieving whole-cell configuration.- Intracellular solution composition is not optimal.- Ensure high-quality, healthy cells are used for experiments.- Add Mg-ATP (5 mM), GTP (0.3 mM), and creatine (B1669601) phosphate (B84403) (14 mM) to the internal pipette solution to support cell metabolism.[7]- Consider using the perforated patch-clamp technique to maintain the integrity of the intracellular environment.[7]- Perform experiments quickly and with strict time controls after establishing the whole-cell configuration.[8]
High current fluctuations or noise - Poor seal resistance (less than 1 GΩ).- Issues with the grounding of the setup.- Presence of external electrical noise.- Ensure a giga-seal (≥1 GΩ) is achieved before recording.[9][10]- Check and clean all grounding points in the patch-clamp rig.- Isolate the setup from sources of electrical noise (e.g., use a Faraday cage).
Inconsistent IC50 values between experiments - Variability in experimental conditions (e.g., temperature).- Inaccurate compound concentrations.- Run-down of the hERG current not being accounted for.- Maintain a constant physiological temperature (35-37°C) as hERG channel kinetics and drug binding can be temperature-dependent.[1][10]- Verify the concentrations of the test compound solutions.- Monitor and correct for current run-down during data analysis.
No or very small hERG current - Poor expression of hERG channels in the cell line.- Incorrect voltage protocol.- Blockage of the patch pipette tip.- Confirm hERG expression in your cell line (e.g., using a positive control like E-4031 or dofetilide).[1]- Use a validated voltage protocol designed to elicit the characteristic hERG tail current.[1][11]- Ensure the pipette tip is clean and not clogged before attempting to form a seal.
Compound precipitation in solution - Poor solubility of the test compound in the extracellular solution.- Check the solubility of your compound in the assay buffer.- Use a suitable solvent (e.g., DMSO) at a low final concentration (typically ≤0.5%).[4]- Visually inspect solutions for any signs of precipitation.

Quantitative Data Summary

The following table summarizes typical parameters and quality control values for hERG patch-clamp assays.

Parameter Manual Patch-Clamp Automated Patch-Clamp (e.g., QPatch, SyncroPatch) Reference
Seal Resistance (Rseal) ≥ 1 GΩ≥ 50 MΩ (SyncroPatch) or > 100 MΩ (QPatch)[4][9][10]
Holding Potential -80 mV-80 mV[1]
Depolarizing Pulse +20 mV to +40 mV+20 mV to +40 mV[1][11]
Repolarizing Pulse -50 mV-50 mV[1]
Pre-compound Tail Current > 0.2 nA> 0.2 nA[4]
Positive Control (E-4031) IC50 ~294 nM~724 nM (IonFlux)[2]
Recommended Temperature 35-37°C35-37°C[1][10]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Assay for hERG
  • Cell Preparation: Culture hERG-expressing cells (e.g., HEK293 or CHO cells) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[8]

    • Internal (Pipette) Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na, pH 7.2 with KOH.[8]

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution at 35-37°C.[1]

    • Approach a cell with a borosilicate glass pipette (2-5 MΩ resistance) filled with internal solution.

    • Apply gentle suction to form a giga-ohm seal (≥1 GΩ).[9]

    • Rupture the cell membrane to achieve whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.[1]

    • Apply a depolarizing pulse to +20 mV for 2 seconds.[1]

    • Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the hERG tail current.[1]

    • Repeat this voltage step every 5-15 seconds.[8][9]

    • Record baseline currents in the vehicle control solution until stable (<10% difference over 25 consecutive traces).[10]

  • Compound Application:

    • Apply increasing concentrations of the test compound sequentially to the same cell, allowing the effect to reach a steady state at each concentration.[1]

    • Use a known hERG blocker (e.g., E-4031, dofetilide) as a positive control to confirm assay sensitivity.[1][9]

  • Data Analysis:

    • Measure the peak amplitude of the tail current.

    • Calculate the percentage of current inhibition at each compound concentration relative to the vehicle control.

    • Fit the concentration-response data with the Hill equation to determine the IC50 and Hill coefficient.[9]

Visualizations

hERG_Signaling_Pathway cluster_AP Cardiac Action Potential cluster_hERG hERG (IKr) Channel Role cluster_Block Drug-Induced Liability Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 hERG hERG Channel (IKr Current) Repol Repolarization hERG->Repol Contributes to Blockade hERG Blockade SB568849 Test Compound SB568849->Blockade QT_Prolong QT Prolongation Blockade->QT_Prolong TdP Torsades de Pointes QT_Prolong->TdP Risk of hERG_Workflow start Start: Compound Screening cell_prep Cell Culture (hERG-expressing cell line) start->cell_prep patch_clamp Patch-Clamp Experiment (Manual or Automated) cell_prep->patch_clamp data_acq Data Acquisition (Measure tail current) patch_clamp->data_acq analysis Data Analysis (Calculate % inhibition) data_acq->analysis ic50 IC50 Determination (Fit concentration-response curve) analysis->ic50 risk_assess Risk Assessment (Compare IC50 to therapeutic exposure) ic50->risk_assess end End: hERG Liability Profile risk_assess->end

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and optimization of the pharmacokinetic (PK) profile of SB-568849, a potent and selective CXCR2 antagonist. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving an optimal pharmacokinetic profile for this compound?

A1: Like many small molecule inhibitors, the primary challenges in optimizing the pharmacokinetic profile of this compound often revolve around poor aqueous solubility, which can lead to low oral bioavailability, and susceptibility to rapid metabolism, resulting in high clearance. Addressing these issues is crucial for maintaining therapeutic concentrations of the drug in the body.

Q2: How can the oral bioavailability of this compound be improved?

A2: Improving the oral bioavailability of a compound with low aqueous solubility like this compound can be approached through various formulation strategies. These include particle size reduction (micronization or nano-milling) to increase the surface area for dissolution, the use of solubility-enhancing excipients, and the development of amorphous solid dispersions.

Q3: What are the expected metabolic pathways for this compound?

A3: While specific metabolic pathways for this compound are not extensively documented in public literature, compounds of similar structure are often metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The primary metabolic routes would likely involve oxidation and other phase I reactions, followed by phase II conjugation to facilitate excretion.[2] In vitro studies using liver microsomes are essential to identify the specific CYP isozymes involved.[3][4]

Q4: How can I accurately quantify this compound concentrations in plasma samples?

A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in plasma.[5] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of drug concentrations even at low levels. A detailed protocol for a representative LC-MS/MS method is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preclinical development of this compound.

Issue 1: High Variability in In Vivo Pharmacokinetic Studies

Question: We are observing high inter-animal variability in plasma concentrations of this compound following oral dosing in our rat studies. What are the potential causes and how can we troubleshoot this?

Answer:

High variability in plasma concentrations is a common issue for orally administered compounds with poor solubility.

Potential Causes:

  • Inconsistent Dissolution: The compound may not be dissolving uniformly in the gastrointestinal (GI) tract of the animals.

  • Food Effects: The presence or absence of food can significantly impact gastric emptying and GI fluid composition, affecting drug dissolution and absorption.

  • Variable First-Pass Metabolism: Differences in the metabolic activity of gut wall and liver enzymes among individual animals can lead to inconsistent levels of the drug reaching systemic circulation.

Troubleshooting Steps:

  • Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing.

  • Optimize Formulation: Consider a formulation study to evaluate different vehicles or the use of solubility enhancers. The table below presents illustrative data comparing different formulations.

  • Evaluate IV Pharmacokinetics: Administering this compound intravenously will help determine the contribution of clearance to the overall exposure and variability.

Illustrative Data: Comparison of Oral Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Suspension in 0.5% HPMC10150 ± 752.0600 ± 35010
Solution in 20% Solutol HS 1510450 ± 1201.02400 ± 80040
Nanosuspension10900 ± 2000.55400 ± 120090

This data is for illustrative purposes only.

Issue 2: Rapid Clearance Observed in In Vitro Metabolism Assays

Question: Our in vitro experiments using rat liver microsomes show that this compound is rapidly metabolized. How can we interpret this and what are the next steps?

Answer:

Rapid in vitro clearance is a strong indicator that the compound may have a short half-life in vivo due to extensive hepatic metabolism.

Troubleshooting Workflow:

Caption: Workflow for addressing high in vitro clearance.

Next Steps:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolic "hotspots" on the this compound molecule.

  • CYP Phenotyping: Perform experiments with specific recombinant CYP enzymes or chemical inhibitors to identify the key CYP isozymes responsible for the metabolism.

  • Medicinal Chemistry Intervention: If a specific metabolic liability is identified, medicinal chemists can design analogs that block or reduce metabolism at that site, potentially improving metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in rat liver microsomes.

Materials:

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-warm a solution of rat liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis SB568849_stock This compound Stock Reaction Reaction Mixture SB568849_stock->Reaction Microsomes Rat Liver Microsomes Microsomes->Reaction NADPH NADPH System NADPH->Reaction Quench Quench with ACN Reaction->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To develop a robust method for the quantitative analysis of this compound in rat plasma.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Conditions (Representative):

  • HPLC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Signaling Pathway:

CXCR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CXCL8 (IL-8) CXCR2 CXCR2 Receptor Ligand->CXCR2 Binds G_Protein G-protein Activation CXCR2->G_Protein SB568849 This compound SB568849->CXCR2 Blocks PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Chemotaxis Neutrophil Chemotaxis & Activation Ca_Mobilization->Chemotaxis MAPK MAPK Pathway PI3K->MAPK MAPK->Chemotaxis

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

References

SB-568849 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of SB-568849 in your research. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 is a key mediator in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. By blocking the interaction of chemokines like CXCL8 (IL-8) with CXCR2, this compound effectively inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How should I store stock solutions of this compound?

A3: To ensure the stability and activity of this compound, it is crucial to follow proper storage procedures. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes in sterile, amber, or foil-wrapped microcentrifuge tubes to protect it from light. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage. It is important to avoid repeated freeze-thaw cycles.[1]

Q4: Is there any available data on the stability of this compound in other solvents like ethanol (B145695) or aqueous buffers?

A4: Currently, there is no publicly available quantitative data on the stability of this compound in solvents other than the general recommendations for storage in DMSO. The stability of the compound in aqueous buffers or cell culture media can be influenced by several factors, including the pH of the media, the presence of media components like serum and amino acids, and incubation conditions such as temperature and light exposure. For critical experiments, it is advisable to prepare fresh dilutions in aqueous buffers or cell culture medium immediately before use.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solution The final concentration of the compound is too high for its solubility in the aqueous buffer. The final concentration of DMSO is too low to maintain solubility. The pH of the aqueous buffer is not optimal for the compound's solubility.Reduce the final concentration of this compound in your experiment. While keeping the final DMSO concentration low (ideally below 1%), ensure it is sufficient to maintain solubility. You may need to optimize this for your specific buffer system.[2] Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer while vortexing to ensure rapid mixing.[2] Experiment with a range of pH values for your aqueous buffer, within the limits of your experimental system, to see if it improves solubility.[2]
Inconsistent or no effect of the inhibitor in experiments The this compound stock solution may have degraded due to improper storage or handling. The concentration of the working solution may be inaccurate due to pipetting errors or precipitation. The inhibitor may have low permeability into the cells being studied.Use a fresh aliquot of the inhibitor from a properly stored stock solution.[3] Verify your calculations and ensure your pipettes are calibrated correctly. Visually inspect for any precipitation before adding the compound to your experiment.[3] Consult the literature for information on the permeability of this compound or similar compounds in your cell type of interest.
High levels of cell death observed The concentration of this compound used may be toxic to the specific cell line. The final concentration of the solvent (DMSO) may be too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your cell line.[4] Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[1]

Data Presentation: Storage and Handling of this compound

ParameterRecommendationRationale
Solvent for Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)Commonly used for small molecule inhibitors and generally provides good solubility for CXCR2 antagonists.[1]
Stock Solution Concentration 10 mM (typical starting point)A standard concentration that allows for a wide range of dilutions for various experimental needs.
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes degradation of the compound over time.[1]
Aliquoting Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can lead to compound degradation.[1]
Light Protection Store in amber or foil-wrapped tubesProtects the compound from potential photodegradation.[1]
Stability in Aqueous Buffers Data not publicly available. Prepare fresh dilutions before use.Stability is dependent on various factors including pH and buffer components.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Bring the vial of this compound powder and the DMSO to room temperature before use.

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile DMSO to the this compound powder to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.[1]

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol for Assessing the Stability of this compound in a Chosen Solvent

Objective: To determine the stability of this compound in a specific solvent over time at different storage conditions.

Materials:

  • This compound stock solution in DMSO

  • Solvent of interest (e.g., cell culture medium, PBS)

  • Analytical equipment (e.g., HPLC-UV, LC-MS)

  • Temperature-controlled storage units (e.g., refrigerator, incubator, freezer)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in the solvent of interest at the desired final concentration.

  • Immediately after preparation (Time 0), take an aliquot of the solution and analyze it using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Dispense the remaining solution into several aliquots in separate tubes for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.

  • Analyze the retrieved aliquots using the same analytical method as in step 2.

  • Compare the concentration and purity of this compound at each time point to the initial Time 0 measurement. A decrease in the concentration of the parent compound and the appearance of new peaks may indicate degradation.

  • Calculate the percentage of this compound remaining at each time point for each condition to determine its stability profile.

Visualizations

SB568849_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Analysis prep Prepare this compound solution in desired solvent t0_analysis Time 0 Analysis (HPLC/LC-MS) prep->t0_analysis Initial Sample storage Store aliquots at different conditions (e.g., 4°C, RT, 37°C) t0_analysis->storage tp_analysis Analyze aliquots at predetermined time points storage->tp_analysis Time Point Samples data_analysis Compare results to Time 0 and calculate % remaining tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cxcl8 CXCL8 (IL-8) cxcr2 CXCR2 Receptor cxcl8->cxcr2 Binds g_protein G-Protein Activation cxcr2->g_protein downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) g_protein->downstream chemotaxis Neutrophil Chemotaxis and Activation downstream->chemotaxis sb568849 This compound sb568849->cxcr2 Blocks

Caption: Simplified CXCR2 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: SB-568849 FLIPR Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB-568849 in Fluorometric Imaging Plate Reader (FLIPR) assays to study the P2Y1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, non-nucleotide antagonist of the P2Y1 receptor.[1] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist Adenosine Diphosphate (ADP), couples to Gq/11 proteins. This coupling activates Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream calcium signaling cascade.[1]

Q2: What type of assay is a FLIPR assay?

A2: A FLIPR (Fluorometric Imaging Plate Reader) assay is a high-throughput screening method used to detect changes in intracellular calcium concentration.[2][3] For Gq-coupled receptors like P2Y1, agonist activation leads to a transient increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye that is pre-loaded into the cells. The FLIPR instrument measures the change in fluorescence intensity over time, providing a kinetic readout of receptor activation.[4]

Q3: Why is a calcium flux assay suitable for studying a P2Y1 antagonist like this compound?

A3: Since the P2Y1 receptor signals through the Gq pathway to cause a measurable release of intracellular calcium, a calcium flux assay is a direct functional readout of receptor activation.[1] To study an antagonist like this compound, you can measure its ability to inhibit the calcium flux induced by a P2Y1 agonist (e.g., ADP). The reduction in the fluorescence signal in the presence of this compound provides a quantitative measure of its antagonist potency.

Q4: What are the key controls for an this compound FLIPR assay?

A4: A robust FLIPR assay should include the following controls:

  • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound and the agonist. This establishes the baseline response.

  • Positive Control (Agonist alone): Cells treated with a known P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a maximal or near-maximal response (e.g., EC80).

  • Full Inhibition Control: Cells treated with a saturating concentration of this compound before the addition of the agonist to determine the maximum possible inhibition.

  • No-Cell Control: Wells containing only media and dye to measure background fluorescence.

P2Y1 Signaling Pathway

The diagram below illustrates the P2Y1 receptor signaling cascade and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ADP ADP (Agonist) ADP->P2Y1 Activates SB568849 This compound SB568849->P2Y1 Inhibits Ca_release Ca²⁺ Release (ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: P2Y1 receptor signaling pathway and this compound inhibition.

Troubleshooting Guide

Problem: No response or very low signal upon agonist addition.

Possible Cause Solution
Cell Health/Viability Issues Ensure cells are healthy, within a suitable passage number, and not over-confluent. Perform a viability test (e.g., Trypan Blue) before plating.
Low P2Y1 Receptor Expression Verify receptor expression in the cell line using a positive control agonist. If using a transiently transfected system, optimize transfection efficiency.
Inactive Agonist Prepare fresh agonist solution. ADP solutions can degrade, especially with repeated freeze-thaw cycles. Confirm agonist activity with a known positive control cell line if possible.
Incorrect Agonist Concentration Perform an agonist dose-response curve to determine the optimal concentration (typically EC50 to EC80) for the antagonist assay.
Dye Loading Issues Optimize dye loading time and temperature (e.g., 60 minutes at 37°C). Ensure probenecid (B1678239) is used if required by the cell line (e.g., CHO cells) to prevent dye extrusion.[5]
FLIPR Instrument Settings Check excitation/emission wavelengths, laser intensity, and exposure time. The baseline fluorescence should be within the recommended range for the instrument (e.g., 6000-9000 RFU for an ICCD camera).[6]

Problem: High background fluorescence or high well-to-well variability.

Possible Cause Solution
Uneven Cell Plating Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution.
Cell Monolayer Disruption Reduce aspiration/dispense speeds during media changes and reagent additions. Use of poly-D-lysine coated plates can improve cell adherence.[5]
Compound Precipitation Check the solubility of this compound in the final assay buffer. Precipitated compound can cause light scatter and autofluorescence.
Contamination Ensure sterile technique throughout the protocol. Bacterial or fungal contamination can lead to high and variable background signals.
Incomplete Dye Dissolution Ensure the calcium-sensitive dye is fully dissolved in the buffer before adding it to the cells. Incomplete dissolution can lead to fluorescent particles.

Problem: Unexpected drop in fluorescence upon compound addition.

Possible Cause Solution
Cell "Blow-off" The force of the liquid addition from the FLIPR pipettor can dislodge cells from the plate bottom. Reduce the dispense speed and/or adjust the pipette height.[7]
Compound Autofluorescence/Quenching Test the intrinsic fluorescence of this compound at the concentrations used. Run a control plate with compound added to buffer without cells.
DMSO/Solvent Effects Ensure the final concentration of DMSO or other solvents is consistent across all wells and is below a level that affects cell health or fluorescence (typically ≤0.5%).[8]

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common issues.

Troubleshooting_Workflow Start Assay Fails (e.g., Low Signal, High Variability) CheckControls Review Controls (Positive & Negative) Start->CheckControls AgonistOK Agonist Control OK? CheckControls->AgonistOK Examine Data VehicleOK Vehicle Control OK? AgonistOK->VehicleOK Yes CheckAgonist Check Agonist Activity & Concentration AgonistOK->CheckAgonist No CheckPlating Review Cell Plating Protocol VehicleOK->CheckPlating No (High Variability) CheckCompound Investigate Compound (Solubility, Autofluorescence) VehicleOK->CheckCompound No (Signal Drop/Artifact) Pass Assay Passes VehicleOK->Pass Yes CheckCells Investigate Cell Health & Receptor Expression CheckAgonist->CheckCells CheckFLIPR Check FLIPR Settings & Addition Parameters CheckPlating->CheckFLIPR

Caption: A decision tree for troubleshooting FLIPR assay results.

Experimental Protocols

Protocol: P2Y1 Antagonist (this compound) IC50 Determination via FLIPR Calcium Flux Assay

This protocol is designed for a 384-well plate format using a cell line endogenously or recombinantly expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

Materials:

  • P2Y1-expressing cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-wall, clear-bottom 384-well assay plates (poly-D-lysine coated, if necessary)

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (if required)

  • P2Y1 Agonist: ADP or 2-MeSADP

  • P2Y1 Antagonist: this compound

  • DMSO (for compound dilution)

Day 1: Cell Plating

  • Harvest and count healthy, log-phase cells.

  • Dilute cells in culture medium to the optimized seeding density (e.g., 20,000 cells/well).

  • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Assay Execution

  • Prepare Compounds:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute this series in Assay Buffer to achieve a 2X final concentration.

    • Prepare the P2Y1 agonist (e.g., ADP) at a 2X concentration corresponding to its EC80 value in Assay Buffer.

  • Prepare Dye Loading Buffer:

    • Reconstitute the calcium-sensitive dye according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[9]

    • If using CHO cells or other cell types that express organic anion transporters, add probenecid to the loading buffer to a final concentration of 2.5 mM.[7]

  • Dye Loading:

    • Remove the cell culture medium from the assay plate.

    • Add 25 µL of the dye loading buffer to each well.

    • Incubate for 60-120 minutes at 37°C, 5% CO2.[9]

  • FLIPR Assay:

    • Equilibrate the plate to room temperature for 15-20 minutes.

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Instrument Protocol Setup:

      • Read Mode: Fluorescence, bottom read.

      • Baseline: Read fluorescence for 10-20 seconds to establish a stable baseline.

      • First Addition (Antagonist): Add 25 µL of the this compound serial dilutions (or vehicle) to the cell plate.

      • Incubation: Incubate for 15-30 minutes (this time may need optimization).

      • Second Addition (Agonist): Add 50 µL of the 2X EC80 agonist solution.

      • Post-Addition Read: Immediately record the fluorescence signal every 1-2 seconds for at least 120 seconds to capture the peak calcium response.

FLIPR Antagonist Assay Workflow

FLIPR_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis PlateCells 1. Plate P2Y1-expressing cells in 384-well plate Incubate1 2. Incubate overnight (37°C, 5% CO₂) PlateCells->Incubate1 LoadDye 4. Load cells with calcium-sensitive dye Incubate1->LoadDye PrepCompounds 3. Prepare this compound & Agonist Plates RunFLIPR 6. Place plates in FLIPR PrepCompounds->RunFLIPR Incubate2 5. Incubate (e.g., 60 min, 37°C) LoadDye->Incubate2 Incubate2->RunFLIPR AddAntagonist 7. Add this compound (1st Addition) RunFLIPR->AddAntagonist Incubate3 8. Pre-incubate with antagonist AddAntagonist->Incubate3 AddAgonist 9. Add Agonist (EC₈₀) (2nd Addition) Incubate3->AddAgonist ReadSignal 10. Read fluorescence signal kinetically AddAgonist->ReadSignal Analyze 11. Calculate % Inhibition vs [this compound] ReadSignal->Analyze CurveFit 12. Fit dose-response curve (4-parameter logistic) Analyze->CurveFit IC50 13. Determine IC₅₀ value CurveFit->IC50

Caption: Step-by-step workflow for an antagonist FLIPR assay.

Quantitative Data Presentation

Table 1: Representative FLIPR Data for this compound IC50 Determination

The following table presents example data from a FLIPR experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against ADP-induced calcium flux in P2Y1-expressing cells. The response is measured as Relative Fluorescence Units (RFU).

[this compound] (nM)Log [this compound] (M)Peak RFU (n=3, Mean)% Inhibition
0 (Vehicle Control)N/A55,1200.0%
0.1-9.054,5001.2%
0.3-8.551,2507.5%
1.0-8.044,88019.8%
3.0-7.531,54045.7%
10.0-7.016,83074.4%
30.0-6.58,99090.1%
100.0-6.06,15095.8%
300.0-5.55,23097.6%
1000.0-5.05,05098.0%
Full Inhibitor ControlN/A5,000100.0%

Calculated IC50: 3.5 nM

% Inhibition is calculated using the formula: 100 * (1 - ([RFU]Sample - [RFU]Full_Inhibitor) / ([RFU]Vehicle - [RFU]Full_Inhibitor))

References

Technical Support Center: Mitigating Cardiovascular Risks of MCH R1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCH R1) antagonists. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cardiovascular risks, particularly those related to hERG potassium channel inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiovascular risk associated with MCH R1 antagonists?

A1: The primary cardiovascular risk is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram (ECG), which is a major risk factor for developing life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1] This is a significant concern because many MCH R1 antagonists have structural similarities to known hERG channel blockers.[2]

Q2: How can we predict the hERG liability of our MCH R1 antagonist early in development?

A2: Early prediction of hERG liability is crucial. Several in silico and in vitro methods can be employed:

  • In Silico Modeling: Computational models can predict a compound's likelihood of binding to the hERG channel based on its structural features. These models are trained on large datasets of known hERG inhibitors and non-inhibitors.[2]

  • High-Throughput Screening (HTS): Automated patch-clamp systems can be used to screen a large number of compounds for hERG inhibition at a single concentration to flag potential liabilities early.[3][4]

  • Structure-Activity Relationship (SAR) Analysis: Analyzing the SAR of your chemical series can help identify structural motifs associated with hERG inhibition. Generally, compounds that are highly lipophilic and contain a basic nitrogen atom are more likely to be hERG inhibitors.

Q3: What are some medicinal chemistry strategies to reduce hERG inhibition while maintaining MCH R1 potency?

A3: Several strategies can be employed to design MCH R1 antagonists with a wider therapeutic window:

  • Reduce Lipophilicity: Decreasing the overall lipophilicity of the molecule can reduce its affinity for the hERG channel.

  • Modify Basic Center: The pKa of a basic nitrogen is a critical determinant of hERG binding. Lowering the pKa can significantly reduce hERG liability.

  • Introduce Polar Groups: The addition of polar functional groups can decrease hERG affinity by reducing the compound's ability to interact with the hydrophobic residues in the hERG channel pore.

  • Steric Hindrance: Introducing bulky groups near the basic nitrogen can sterically hinder the compound from binding to the hERG channel.

Q4: If our compound shows hERG liability in vitro, does that mean it will be cardiotoxic in vivo?

A4: Not necessarily. While in vitro hERG inhibition is a red flag, the in vivo effect depends on several factors, including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), the therapeutic plasma concentration, and the safety margin (the ratio of the hERG IC50 to the therapeutic plasma concentration). A sufficient safety margin may indicate an acceptable risk profile. Further in vivo cardiovascular studies are essential to determine the actual risk.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the cardiovascular safety assessment of MCH R1 antagonists.

Issue 1: Unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) are observed in our in vivo studies.

  • Question: We are seeing unexpected changes in blood pressure and heart rate in our rat telemetry studies that don't seem to correlate with the in vitro hERG data. What should we do?

  • Answer:

    • Confirm On-Target vs. Off-Target Effects: The observed effects may not be related to hERG inhibition. MCH R1 itself is expressed in some cardiovascular tissues, and its antagonism could have direct physiological effects.

    • Conduct a Broad Receptor Screening Panel: Screen your compound against a panel of other G-protein coupled receptors, ion channels, and enzymes to identify potential off-target activities that could explain the observed cardiovascular effects.

    • Dose-Response Relationship: Carefully evaluate the dose-response relationship of the cardiovascular effects and compare it to the dose-response for MCH R1 antagonism. A significant separation between these two may be acceptable.

    • Investigate Metabolites: The cardiovascular effects could be due to an active metabolite. Conduct metabolite identification studies and test the activity of major metabolites in cardiovascular assays.

Issue 2: High variability in our automated patch-clamp hERG assay results.

  • Question: Our hERG IC50 values for the same compound vary significantly between experiments. How can we improve the consistency of our automated patch-clamp assay?

  • Answer:

    • Cell Health and Passage Number: Ensure that the cells used for the assay are healthy and within a consistent, low passage number range.

    • Compound Solubility: Poor compound solubility can lead to inaccurate and variable results. Verify the solubility of your compound in the assay buffer and consider using a surfactant if necessary.[3]

    • Voltage Protocol: Use a standardized and appropriate voltage protocol to elicit hERG currents. A step-ramp protocol is often recommended.[3][4]

    • Temperature Control: hERG channel kinetics are temperature-sensitive. Maintain a consistent and physiologically relevant temperature (e.g., 35-37°C) during the experiment.[6]

    • Instrument Maintenance and Calibration: Regular maintenance and calibration of the automated patch-clamp system are essential for consistent results.

Issue 3: Our MCH R1 antagonist is potent and has a good hERG safety margin in vitro, but still shows QT prolongation in vivo.

  • Question: We have an MCH R1 antagonist with a >100-fold selectivity window over hERG in vitro, but we are still observing QT prolongation in our dog telemetry study. What could be the cause?

  • Answer:

    • Pharmacokinetics in the In Vivo Model: The pharmacokinetic profile of your compound in the in vivo model may differ significantly from what was predicted. Higher than expected plasma concentrations could lead to hERG inhibition.

    • Active Metabolites: As mentioned previously, a metabolite with greater hERG activity than the parent compound could be responsible for the in vivo effect.

    • Effects on Other Ion Channels: The QT interval is determined by the interplay of multiple cardiac ion channels. Your compound might be affecting other ion channels involved in cardiac repolarization (e.g., IKs, ICa). The Comprehensive in vitro Proarrhythmia Assay (CiPA) recommends testing compounds against a panel of cardiac ion channels.

    • Hemodynamic Changes: Drug-induced changes in heart rate can affect the QT interval. Ensure you are using an appropriate heart rate correction formula (e.g., Bazett's or Fridericia's for humans, or a species-specific formula) to calculate the corrected QT interval (QTc).[7]

Quantitative Data Summary

The following table provides a comparison of the in vitro potency of selected MCH R1 antagonists against the MCH R1 receptor and their off-target activity at the hERG channel. A larger hERG IC50 value and a higher ratio of hERG IC50 to MCH R1 IC50 are desirable for a better cardiovascular safety profile.

CompoundMCH R1 IC50 (µM)hERG IC50 (µM)hERG IC50 / MCH R1 IC50Reference
KRX-1041300.0212.98649[2]
KRX-1041370.010.4242[2]
KRX-1041560.050.9218.4[2]
KRX-1041610.010.1818[2]
KRX-1041650.06>50>833[2]
MQ10.0057Not Reported-[8]

Experimental Protocols

Automated Patch-Clamp Protocol for hERG Screening

This protocol provides a general guideline for assessing the inhibitory effect of MCH R1 antagonists on the hERG channel using an automated patch-clamp system.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human hERG channel.
  • Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
  • Wash the cells with extracellular buffer and resuspend to the desired concentration (typically 1-5 x 10^6 cells/mL).[9]

2. Solutions:

  • Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, adjusted to pH 7.2 with KOH.[9]
  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.[9]

3. Automated Patch-Clamp Procedure:

  • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the instrument.
  • The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.[4]
  • After establishing a stable baseline current, apply the test compound at increasing concentrations.
  • At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the identity of the current.[9]

4. Data Analysis:

  • Measure the peak tail current amplitude at each compound concentration.
  • Normalize the data to the baseline current and plot the concentration-response curve.
  • Calculate the IC50 value using a suitable pharmacological software.

In Vivo Cardiovascular Telemetry in Rats

This protocol describes the surgical implantation of a telemetry transmitter and the subsequent measurement of cardiovascular parameters in conscious, freely moving rats.

1. Surgical Implantation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
  • Make a midline abdominal incision to expose the abdominal aorta.
  • Carefully isolate a section of the aorta and temporarily occlude blood flow.
  • Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
  • Place the transmitter body in the abdominal cavity.
  • Close the abdominal muscle and skin layers with sutures.
  • Administer analgesics and allow the animal to recover for at least one week before starting the experiment.[10]

2. Data Acquisition:

  • House the rat in a cage placed on a receiver that wirelessly powers the transmitter and receives the data.
  • Allow the animal to acclimate to the recording environment.
  • Record baseline cardiovascular parameters, including blood pressure (systolic, diastolic, mean), heart rate, and ECG.
  • Administer the MCH R1 antagonist or vehicle via the desired route (e.g., oral gavage).
  • Continuously record cardiovascular parameters for a specified period (e.g., 24 hours).[10]

3. Data Analysis:

  • Analyze the telemetry data using specialized software.
  • Calculate the change from baseline for each cardiovascular parameter at different time points after dosing.
  • Analyze the ECG waveforms for any abnormalities, including changes in the QT interval (corrected for heart rate).
  • Compare the effects of the MCH R1 antagonist with the vehicle control group using appropriate statistical methods.

Visualizations

MCH_R1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCH R1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MCH MCH MCH->MCHR1 Binds Antagonist MCH R1 Antagonist Antagonist->MCHR1 Blocks Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Ca2 [Ca2+]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates ERK->CREB Activates Gene Gene Transcription CREB->Gene

Caption: MCH R1 Signaling Pathway.[11][12][13]

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment InSilico In Silico hERG Prediction HTS High-Throughput hERG Screen InSilico->HTS Potency MCH R1 Potency (e.g., Radioligand Binding) HTS->Potency Selectivity hERG IC50 (Automated Patch-Clamp) Potency->Selectivity SAR SAR Optimization Selectivity->SAR Iterative Design Lead_ID Lead Identification Selectivity->Lead_ID SAR->Selectivity SAR->Lead_ID PK Pharmacokinetics (e.g., in Rat) CV_Tele Cardiovascular Telemetry (e.g., Rat or Dog) PK->CV_Tele Tox General Toxicology CV_Tele->Tox Candidate Candidate Selection Tox->Candidate Lead_ID->PK

Caption: Experimental Workflow for Cardiovascular Risk Mitigation.

References

Technical Support Center: Troubleshooting Poor In Vivo Efficacy of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving common issues related to the in vivo efficacy of SB-568849, a CXCR2 antagonist. The content is structured in a question-and-answer format to directly address challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a C-X-C chemokine receptor 2 (CXCR2) antagonist. Its primary mechanism of action is to block the binding of CXC chemokines, such as CXCL8 (IL-8), to the CXCR2 receptor. This receptor is predominantly expressed on neutrophils and plays a crucial role in their recruitment to sites of inflammation. By inhibiting this interaction, this compound is expected to reduce neutrophil-mediated inflammation, which is implicated in various diseases.

Q2: We are observing poor or inconsistent in vivo efficacy with this compound. What are the common underlying causes?

Poor in vivo efficacy of small molecule inhibitors like this compound is a frequent challenge and can stem from several factors:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, meaning it is not effectively absorbed into the bloodstream after administration. It could also be rapidly metabolized and cleared from the body, preventing it from reaching the target tissue at a sufficient concentration.

  • Suboptimal Formulation: The compound's solubility and stability in the chosen vehicle can significantly impact its absorption and, consequently, its efficacy.

  • Inadequate Target Engagement: The administered dose may not be sufficient to achieve the necessary level of CXCR2 occupancy to elicit a biological response.

  • Off-Target Effects: The compound might interact with other molecules, leading to unforeseen side effects or a dampening of its intended therapeutic effect.

Q3: How can we improve the oral bioavailability of this compound?

Improving oral bioavailability is a critical step when in vivo efficacy is lacking. Consider the following strategies:

  • Formulation Optimization: Experiment with different vehicle formulations to enhance solubility. This can include using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or creating amorphous solid dispersions.[1][2]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving its dissolution rate.[1][2]

  • Salt Formation: If this compound has an ionizable group, forming a salt can improve its solubility and dissolution rate.[1]

  • Prodrug Approach: A prodrug strategy can be employed to mask physicochemical liabilities that limit absorption.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the in vivo performance of this compound.

Problem Potential Cause Recommended Solution
High variability in efficacy data between animals in the same group. Inconsistent formulation or administration.Optimize the formulation to ensure homogeneity. Standardize the administration technique (e.g., gavage volume, injection site) across all animals. Include a vehicle-only control group to assess formulation-related effects.
Lack of expected efficacy at the administered dose. Insufficient target engagement.Conduct a pharmacodynamic (PD) study to confirm that the compound is reaching its target and exerting the expected biological effect. Perform a dose-response study to determine the optimal dose.
Unexpected toxicity observed at presumed safe doses. Off-target effects or vehicle toxicity.Include a vehicle-only control group to rule out vehicle-induced toxicity. Investigate potential off-target effects through in vitro profiling against a panel of receptors and kinases.
Low or undetectable plasma concentrations of this compound. Poor oral bioavailability (low solubility, low permeability, or high first-pass metabolism).Characterize the physicochemical properties of the compound (pKa, logP). Evaluate different formulation strategies to improve solubility. Assess intestinal permeability using in vitro models like Caco-2 assays.
Compound appears unstable in biological fluids. Degradation in the gastrointestinal tract or bloodstream.Assess the chemical stability of this compound in simulated gastric and intestinal fluids, as well as in plasma.

Comparative Data of CXCR2 Antagonists

While specific in vivo efficacy and pharmacokinetic data for this compound are not widely available in the public domain, the following table provides a comparison of the in vitro potency of several known CXCR2 antagonists to offer a contextual reference.

Compound Name Target(s) IC50 / Potency Notes
Navarixin (SCH-527123) CXCR2 / CXCR12.6 nM (CXCR2), 36 nM (CXCR1)Potent and orally bioavailable.[3]
Danirixin (GSK1325756) CXCR212.5 nM (for CXCL8 binding)High-affinity, selective, and reversible antagonist.[3]
Reparixin CXCR1 / CXCR21 nM (CXCR1), 400 nM (CXCR2)Potent inhibitor of CXCR1.[3]
AZD5069 CXCR2~0.79 nMPotent and selective reversible antagonist.[3]
SB225002 CXCR222 nMPotent and selective for CXCR2.[3]
SB265610 CXCR2pIC50 of 8.41 (for IL-8) and 8.47 (for GROα)Competitive antagonist.[3]
SX-682 CXCR1 / CXCR2Not specifiedOrally bioavailable allosteric inhibitor.[3]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Protocol 1: Formulation of a CXCR2 Antagonist for Oral Gavage

This protocol provides a general method for preparing a formulation suitable for oral administration in animal models, which can be adapted for this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare Dosing Solution: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired dosing concentration. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the vehicle.

  • Homogenize: Vortex the final dosing solution thoroughly to ensure it is a clear and homogenous solution or a stable suspension before administration.

  • Vehicle Control: Prepare a vehicle-only control by mixing the same proportions of the vehicle components without the this compound stock solution.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Inflammation

This protocol outlines a general workflow for assessing the in vivo efficacy of a CXCR2 antagonist in a lipopolysaccharide (LPS)-induced pulmonary inflammation model.

Materials:

  • This compound formulation and vehicle control

  • 8-10 week old mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS).

  • Dosing: Administer this compound or vehicle control via oral gavage at a predetermined time before LPS challenge (e.g., 1 hour).

  • Inflammation Induction: Anesthetize mice and intratracheally instill LPS (e.g., 10 µg in 50 µL PBS) to induce lung inflammation. The control group receives PBS only.

  • Endpoint Analysis: At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect lung inflammatory cells.

  • Cell Counting: Determine the total number of cells and perform differential cell counts (e.g., neutrophils, macrophages) in the BAL fluid using a hemocytometer and cytospin preparations stained with a differential stain.

  • Data Analysis: Compare the number of neutrophils in the BAL fluid between the different treatment groups to assess the efficacy of this compound in reducing neutrophil recruitment.

Visualizations

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 CXCL8->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration & Activation Akt->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Migration Ca_release->Cell_Migration SB568849 This compound SB568849->CXCR2 Inhibits

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General In Vivo Efficacy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Compound Formulation (this compound & Vehicle) Dosing Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Model Select & Acclimate Animal Model Animal_Model->Dosing Challenge Induce Disease/ Inflammation Dosing->Challenge Monitoring Monitor Animals (Clinical Signs, Weight) Challenge->Monitoring Endpoint Endpoint Collection (e.g., BAL Fluid, Tissue) Monitoring->Endpoint PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD Efficacy Efficacy Assessment (e.g., Cell Counts, Biomarkers) Endpoint->Efficacy Data_Analysis Statistical Analysis & Interpretation PK_PD->Data_Analysis Efficacy->Data_Analysis

Caption: A general experimental workflow for evaluating the in vivo efficacy of this compound.

References

Technical Support Center: Overcoming Metabolic Instability of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of the investigational compound SB-568849. The following resources are designed to assist in diagnosing experimental issues, interpreting data, and exploring strategies to enhance the metabolic half-life of this molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro evaluation of this compound's metabolic stability.

Q1: My in vitro metabolic stability assay with human liver microsomes (HLM) shows extremely rapid degradation of this compound (t½ < 5 min). How can I confirm this is due to enzymatic degradation and not chemical instability?

A1: To differentiate between enzymatic and chemical degradation, you should perform the following control experiments:

  • Heat-Inactivated Microsomes: Incubate this compound with microsomes that have been heat-inactivated. If the degradation persists, it suggests chemical instability in the assay buffer or conditions.

  • No Cofactor Control: Run the assay in the absence of the key cofactor for cytochrome P450 enzymes, NADPH.[1] If degradation is significantly reduced, it points towards CYP-mediated metabolism.

  • Buffer Stability: Incubate this compound in the assay buffer alone (without microsomes or cofactors) to assess its intrinsic chemical stability under the experimental conditions (pH, temperature).[1]

Q2: I observe significant variability in the calculated intrinsic clearance (CLint) of this compound between different experimental runs. What are the potential causes and solutions?

A2: Variability in CLint values can stem from several factors:

  • LC-MS/MS Method: Ensure your analytical method is optimized and validated for this compound to provide a stable and reproducible signal.[2]

  • Microsomal Protein Concentration: The concentration of microsomal protein should be carefully controlled and optimized. High concentrations can lead to very fast metabolism, making accurate measurements difficult, while low concentrations may not produce a measurable degradation rate.[1]

  • Incubation Time Points: For rapidly metabolized compounds, it is crucial to have early and closely spaced time points (e.g., 0, 1, 3, 5, 10 minutes) to accurately capture the degradation curve.

  • Reagent Quality: Use high-quality cofactors and ensure proper storage and handling of the liver microsomes to maintain their metabolic competency.[1]

Q3: this compound appears stable in human liver microsomes but shows rapid clearance in hepatocyte assays. What could explain this discrepancy?

A3: This common scenario suggests that metabolic pathways not fully represented in microsomes are at play.[2] The primary causes include:

  • Phase II Conjugation: Hepatocytes contain a full complement of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in the cytosol.[2] this compound may be rapidly undergoing glucuronidation or sulfation. To test this, you can include cofactors for these enzymes (UDPGA and PAPS) in your microsomal incubations.[1]

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme responsible for the metabolism of nitrogen-containing heterocyclic compounds.[2] This pathway would be active in hepatocytes but absent in microsomes.

  • Transporter-Mediated Uptake: Active transport of this compound into hepatocytes can lead to higher intracellular concentrations, thus accelerating metabolism by enzymes that might appear to have slow turnover in microsomal systems.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of compounds like this compound?

A1: The most common metabolic pathways for xenobiotics are Phase I and Phase II metabolism.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes located in the microsomes.[3][4][5] These reactions introduce or unmask functional groups.

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid (glucuronidation), sulfate, or glutathione.[6] These reactions, catalyzed by enzymes such as UGTs, increase water solubility and facilitate excretion.[7]

Q2: What structural modifications can be made to this compound to improve its metabolic stability?

A2: Several medicinal chemistry strategies can be employed to block metabolic "soft spots":

  • Deuteration: Replacing a hydrogen atom with a deuterium (B1214612) atom at a site of metabolism can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.[8][9]

  • Fluorination: Introducing a fluorine atom at or near a metabolic hotspot can block oxidation by increasing the oxidation potential of the C-H bond.[2]

  • Blocking Groups: Introducing bulky groups, such as a t-butyl group, can sterically hinder the approach of metabolic enzymes to a labile site.[10]

  • Replacing Labile Groups: Replacing metabolically labile functional groups, such as an ester, with a more stable isostere like an amide, can prevent rapid hydrolysis.[10][11]

  • Modifying Aromatic Rings: Deactivating aromatic rings towards oxidation by substituting them with strongly electron-withdrawing groups (e.g., CF₃, SO₂NH₂).[10]

Q3: How do I identify the specific metabolites of this compound?

A3: Metabolite identification studies are crucial for pinpointing the sites of metabolic liability. The standard approach involves incubating this compound with a metabolically active system (such as liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[2] By comparing the fragmentation patterns of the parent compound with its metabolites, the exact site of metabolic modification can be determined.[2]

Data Presentation

The following tables provide an example of how to structure and present metabolic stability data for this compound and its hypothetical analogs designed to improve stability.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Remaining
0100
545.2
1020.1
158.9
301.5
Calculated t½ (min) 4.8
Intrinsic Clearance (CLint, µL/min/mg) 144.4

Table 2: Comparison of Metabolic Stability for this compound Analogs

CompoundModificationt½ in HLM (min)CLint (µL/min/mg)
This compoundParent4.8144.4
Analog ADeuteration at Site 115.245.6
Analog BFluorination at Site 228.924.0
Analog CEster-to-Amide Replacement> 60< 11.6

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM stock of this compound in DMSO. Prepare a 100 µM intermediate stock in acetonitrile (B52724).
  • HLM Stock: Thaw a vial of pooled human liver microsomes at 37°C. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[2]

2. Incubation Procedure:

  • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[1]
  • Pre-incubate the mixture at 37°C for 5 minutes.[1]
  • Initiate the metabolic reaction by adding the NRS solution (final NADPH concentration 1 mM).[1]
  • At specified time points (e.g., 0, 5, 10, 15, 30, 60 min), aliquot a portion of the reaction mixture into a stop solution (e.g., cold acetonitrile containing an internal standard).
  • Vortex and centrifuge the samples to precipitate the protein.

3. Sample Analysis:

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[12]

4. Data Analysis:

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation).[12]

Protocol 2: Metabolic Stability in Plated Human Hepatocytes

This protocol is suitable for assessing both Phase I and Phase II metabolism of low-turnover compounds.[12]

1. Cell Plating:

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions in collagen-coated plates.
  • Allow the cells to form a monolayer and recover, typically for 24-48 hours.

2. Incubation:

  • Remove the plating medium and replace it with fresh incubation medium containing the test compound (e.g., 1 µM this compound).
  • Incubate the plates at 37°C in a humidified CO₂ incubator.
  • Collect samples of the incubation medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Sample Processing and Analysis:

  • Add a stop solution to the collected samples.
  • Analyze the samples for the disappearance of the parent compound using LC-MS/MS.

4. Data Analysis:

  • Calculate the half-life and intrinsic clearance as described in the microsomal stability protocol, adjusting for the cell number per well.[12]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) SB568849 This compound Metabolite1 M1: Hydroxylated Metabolite SB568849->Metabolite1 Hydroxylation Metabolite2 M2: N-dealkylated Metabolite SB568849->Metabolite2 N-dealkylation Metabolite3 M3: Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion Experimental_Workflow start Start: Test Compound (this compound) reagents Prepare Reagents (Microsomes, Buffer, Cofactors) start->reagents incubation Incubate at 37°C reagents->incubation sampling Sample at Time Points (0, 5, 10, 15, 30 min) incubation->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analysis LC-MS/MS Analysis of Supernatant centrifuge->analysis data Data Analysis (Calculate t½ and CLint) analysis->data end End: Metabolic Stability Profile data->end Troubleshooting_Tree start High Clearance in Hepatocytes, Stable in Microsomes? check_structure Does compound have N-heterocycle? start->check_structure No check_functional_group Does compound have -OH, -NH2, -COOH? start->check_functional_group Yes phase2 Suspect Phase II Metabolism or Transporter Uptake phase2->check_functional_group ao Suspect Aldehyde Oxidase (AO) Metabolism run_ao_assay Action: Run assay with cytosolic S9 fraction + AO inhibitor ao->run_ao_assay check_structure->phase2 No check_structure->ao Yes run_paps_udpga Action: Run HLM assay with PAPS and UDPGA cofactors check_functional_group->run_paps_udpga Yes no_fg Consider transporter-mediated uptake check_functional_group->no_fg No

References

refining SB-568849 dosage for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SB-568849

This guide provides troubleshooting and frequently asked questions for researchers refining this compound dosage for chronic in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, small-molecule antagonist of the CXC chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other immune cells like monocytes and mast cells.[2] Its primary role is to mediate the migration and recruitment of neutrophils to sites of inflammation.[1][2] By blocking the CXCR2 signaling pathway, this compound effectively inhibits neutrophil chemotaxis, making it a valuable tool for studying inflammatory processes in various disease models.[1]

Q2: What signaling pathways are downstream of CXCR2 activation that this compound inhibits?

CXCR2 activation by its chemokine ligands (e.g., CXCL8 in humans) initiates several downstream signaling cascades.[2] this compound prevents the initial G-protein coupling, thereby inhibiting these pathways. Key pathways include the PI3K/Akt pathway, the Ras/MAPK (including ERK) pathway, and PLC-β activation, which leads to calcium mobilization.[2][3] These pathways collectively regulate cell motility, polarization, and other functions essential for neutrophil recruitment and activation.[2][4]

Q3: What is a typical starting dose for this compound in a chronic rodent study?

Published literature on this compound is limited. However, for similar CXCR2 antagonists, initial in vivo doses often range from 10 to 30 mg/kg, administered via routes like intraperitoneal (i.p.) injection.[5] It is critical to perform a pilot dose-escalation study to determine the optimal and non-toxic dose for your specific animal model, disease state, and experimental endpoint before commencing a long-term chronic study.[5]

Q4: How long should a chronic toxicity study be for a compound like this compound?

For pharmaceuticals intended for long-term use, regulatory guidelines suggest that chronic toxicity studies in rodents should have a minimum duration of 6 months. For non-rodents, a 9-month study is often considered acceptable.[6] The exact duration depends on the intended clinical dosing period.[7]

Troubleshooting Guide

Q5: We observed a loss of efficacy of this compound after several weeks in our chronic study. What could be the cause?

This issue can arise from several factors. Use the following logical diagram and table to troubleshoot the problem.

G start Observed Loss of Efficacy pk_issue Pharmacokinetic Issue? start->pk_issue pd_issue Pharmacodynamic Issue? pk_issue->pd_issue No metabolism Increased Metabolic Clearance (Enzyme Induction) pk_issue->metabolism Yes comp_issue Compound Integrity Issue? pd_issue->comp_issue No receptor_down Receptor Downregulation or Desensitization pd_issue->receptor_down Yes degradation Compound Degradation in Formulation comp_issue->degradation Yes solution_pk Solution: Analyze plasma levels over time. Consider increasing dose/frequency or changing formulation/route. metabolism->solution_pk solution_pd Solution: Assess CXCR2 expression on target cells (e.g., flow cytometry). Consider intermittent dosing schedule. receptor_down->solution_pd solution_comp Solution: Verify stability of dosing solution under storage and administration conditions. Prepare fresh solutions. degradation->solution_comp

Caption: Troubleshooting logic for loss of efficacy.

Q6: We are seeing unexpected toxicity (e.g., weight loss) at our chosen chronic dose. How should we proceed?

Unexpected toxicity requires immediate action to refine the dose.

StepActionRationale
1. Pause Dosing Temporarily halt administration in the affected cohort.To prevent further adverse effects and allow for animal recovery.
2. Dose Reduction Initiate a new cohort with a lower dose (e.g., 50% of the original dose).The initial dose may be too close to the maximum tolerated dose (MTD) for long-term administration.
3. Monitor Health Implement more frequent health monitoring, including daily body weight, food/water intake, and clinical signs.To establish a clear correlation between the dose and the observed toxicity.
4. Conduct Hematology & Clinical Chemistry Analyze blood samples to identify specific organ toxicity (e.g., liver or kidney markers).Provides quantitative data to pinpoint the source of toxicity, as recommended in chronic study guidelines.[8]
5. Re-evaluate NOAEL Use the data from the dose reduction and monitoring steps to establish a new No-Observed-Adverse-Effect Level (NOAEL) for the chronic study.[8]Ensures the long-term study is conducted at a dose that is pharmacologically active but not toxic.

Experimental Protocols & Data

Protocol: Dose Range Finding for a Chronic Study

This protocol outlines a typical workflow to determine and refine the dosage of this compound for a subsequent chronic efficacy study.

G cluster_0 Phase 1: Acute Dose Escalation cluster_1 Phase 2: Short-Term (7-14 day) Dosing cluster_2 Phase 3: Chronic Dose Selection a Select 3-4 Log-Spaced Doses (e.g., 1, 10, 100 mg/kg) b Administer Single Dose to Small Groups (n=3-5 per group) a->b c Monitor for Acute Toxicity & Efficacy Marker (e.g., neutrophil count) at peak time b->c d Determine Maximum Tolerated Dose (MTD) and Preliminary Effective Dose (ED) c->d e Select 3 Doses Below MTD (High, Intermediate, Low) d->e Inform f Administer Daily Doses e->f g Monitor Body Weight, Clinical Signs, and Target Engagement f->g h Collect Terminal Blood/Tissues for PK and Histopathology g->h i Analyze PK/PD & Toxicity Data h->i Inform j Select High, Intermediate, and Low Doses for Chronic Study i->j k High Dose: Should elicit minimal, non-adverse effects. Low Dose: Should be a NOAEL. j->k

Caption: Workflow for refining this compound chronic study dosage.

Pharmacokinetic & Pharmacodynamic Data (Hypothetical)

The following tables present hypothetical data for this compound in a rodent model to guide experimental design. Note: Actual values must be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters

Parameter Value Implication for Chronic Dosing
Half-life (t½) 4-6 hours Requires at least once or twice daily dosing to maintain exposure.
Bioavailability (Oral) ~30% Oral doses will need to be ~3x higher than parenteral doses to achieve similar plasma concentrations.
Plasma Protein Binding >95% High binding may affect the free fraction of the drug available to interact with CXCR2.[9]

| Primary Metabolism | Hepatic (CYP Enzymes) | Potential for drug-drug interactions if co-administered with other compounds.[9] |

Table 2: Dose-Response Data from a 14-Day Study (Hypothetical)

Dose (mg/kg, i.p.) Avg. Body Weight Change Neutrophil Inhibition (at 24h) Terminal Liver Enzymes (ALT/AST)
Vehicle +5.2% 0% Normal
3 +4.9% 35% Normal
10 +4.5% 75% Normal

| 30 | -1.5% | 92% | Slightly Elevated |

Based on this hypothetical data, a chronic study might use doses of 3, 10, and 20 mg/kg to ensure the high dose is below the level causing weight loss.

Signaling Pathway Visualization

CXCR2 Signaling and Inhibition by this compound

The diagram below illustrates the key signaling events following CXCR2 activation and the point of inhibition by this compound.

G cluster_0 Cell Membrane ligand Chemokine (e.g., CXCL1/2) receptor CXCR2 Receptor ligand->receptor Binds g_protein Gαi / Gβγ G-Protein receptor->g_protein Activates plc PLCβ g_protein->plc pi3k PI3K / Akt g_protein->pi3k mapk Ras / MAPK g_protein->mapk sb568849 This compound sb568849->receptor Inhibits calcium Ca²⁺ Mobilization plc->calcium chemotaxis Neutrophil Chemotaxis & Activation pi3k->chemotaxis mapk->chemotaxis calcium->chemotaxis

Caption: CXCR2 signaling pathway and point of this compound antagonism.

References

dealing with SB-568849 compound aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SB-568849, with a specific focus on troubleshooting and mitigating compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 and its activating ligands, such as CXCL8 (IL-8), are key mediators in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. By blocking the interaction of these chemokines with CXCR2, this compound effectively inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation.[1]

Q2: What is compound aggregation and why is it a concern for this compound?

Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, which are typically in the 50-1000 nm range.[2] This is a common issue for many drug-like molecules when transitioning from organic solvents to aqueous media for biological assays.[3][4] Aggregation can lead to non-specific inhibition of proteins and interference with assay readouts, resulting in false positives and misleading structure-activity relationships (SAR).[3][5] While specific data on this compound's aggregation propensity is not widely published, its characteristics as a small molecule used in aqueous experimental settings make it susceptible to this issue.

Q3: What are the tell-tale signs of this compound aggregation in my experiment?

Several observations can indicate that this compound may be aggregating in your assay:

  • Unusually steep dose-response curves: A hallmark of aggregation-based inhibition is a very sharp increase in activity over a narrow concentration range.[2]

  • Irreproducible results: Aggregation can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.

  • Activity is sensitive to detergents: The inhibitory effect of aggregating compounds is often significantly reduced or eliminated by the inclusion of non-ionic detergents like Triton X-100 or Tween-20.[2]

  • Visible precipitate or cloudiness: In some cases, aggregation can progress to the point of visible precipitation, especially at higher concentrations.[6]

Q4: How can I prevent this compound aggregation from occurring?

Proactive measures during experimental design can significantly mitigate aggregation:

  • Incorporate detergents: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent in your assay buffer is a highly effective strategy.[5]

  • Optimize compound concentration: Keep the final concentration of this compound below its critical aggregation concentration (CAC). If the CAC is unknown, test a range of lower concentrations.[5]

  • Use a suitable solvent and dilution method: Prepare stock solutions in an appropriate solvent like DMSO and use a serial dilution method to minimize "solvent shock" when introducing the compound to your aqueous assay buffer.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound aggregation.

Observation Potential Cause Recommended Solution
Sudden, steep drop in IC50 value Compound aggregation at higher concentrations leading to non-specific inhibition.1. Re-test the activity of this compound in the presence of a non-ionic detergent (e.g., 0.05% Tween-20). A significant rightward shift in the IC50 value suggests aggregation.[5] 2. Perform Dynamic Light Scattering (DLS) to directly detect aggregate formation at various concentrations.
High variability between replicate wells Inconsistent aggregation due to minor differences in mixing or plate location.1. Ensure thorough but gentle mixing of the assay plate after adding this compound. 2. Prepare a fresh dilution series of the compound for each experiment.
Visible precipitate in stock or working solutions Compound has exceeded its solubility limit.1. Visually inspect the stock solution before use. If a precipitate is present, gently warm the solution (e.g., to 37°C) and vortex to redissolve.[1] 2. Prepare fresh stock solutions and consider aliquoting into single-use volumes to minimize freeze-thaw cycles.[6] 3. Decrease the final concentration of this compound in the assay.[6]
Assay signal is time-dependent Aggregates may be forming over the course of the experiment, or the compound may be unstable.1. Run a time-course experiment to assess the stability of the compound in your assay buffer. 2. Consider pre-incubating this compound in the assay buffer for the duration of the experiment and then testing for aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to protect from light and minimize freeze-thaw cycles.[1][6]

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique used to determine the size of particles in a solution and is a direct method for detecting compound aggregation.[5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (with and without 0.05% Tween-20)

  • DLS instrument and compatible cuvettes or plates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from a concentration where aggregation is suspected.

  • Also prepare a parallel dilution series in the assay buffer containing 0.05% Tween-20.

  • Transfer the samples to the appropriate DLS cuvettes or plates.

  • Equilibrate the samples to the desired temperature.

  • Measure the size distribution of particles in each sample using the DLS instrument.

  • Analyze the data to identify the presence of larger particles (aggregates) in the detergent-free samples and their absence or reduction in the detergent-containing samples.

Visualizations

SB568849_CXCR2_Signaling_Pathway This compound and CXCR2 Signaling Pathway cluster_ligand CXCL8 (IL-8) cluster_receptor Cell Membrane cluster_cell Neutrophil CXCL8 CXCL8 CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds G_protein G-protein Activation CXCR2->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Chemotaxis Chemotaxis & Activation Ca_release->Chemotaxis SB568849 This compound SB568849->CXCR2 Antagonizes

Caption: this compound inhibits neutrophil chemotaxis by blocking the CXCR2 signaling pathway.

Aggregation_Troubleshooting_Workflow Troubleshooting this compound Aggregation start Suspected Aggregation (e.g., steep dose-response) detergent_test Re-run assay with 0.05% Tween-20 start->detergent_test dls_analysis Perform Dynamic Light Scattering (DLS) start->dls_analysis ic50_shift Significant IC50 shift? detergent_test->ic50_shift aggregates_detected Aggregates detected by DLS? dls_analysis->aggregates_detected aggregation_confirmed Aggregation is Likely ic50_shift->aggregation_confirmed Yes no_aggregation Aggregation is Unlikely ic50_shift->no_aggregation No aggregates_detected->aggregation_confirmed Yes aggregates_detected->no_aggregation No optimize Optimize Assay Conditions: - Lower [this compound] - Include detergent aggregation_confirmed->optimize

Caption: A logical workflow for troubleshooting suspected this compound aggregation.

References

Technical Support Center: Assessing the Selectivity Profile of SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the selectivity profile of SB-568849. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate a comprehensive evaluation of this compound's on-target and off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Its primary mechanism of action is to block the binding of ELR+ chemokines, such as CXCL8 (IL-8), to the CXCR2 receptor. This inhibition prevents the downstream signaling pathways that lead to the recruitment and activation of neutrophils and other leukocytes at sites of inflammation.[1]

Q2: Is there a publicly available, comprehensive selectivity profile for this compound?

A2: Currently, there is a lack of extensive, publicly available quantitative data detailing the selectivity of this compound against a broad panel of receptors, kinases, or other potential off-targets.[2] While it is described as a selective CXCR2 antagonist, researchers should exercise caution and consider performing their own selectivity profiling to fully characterize its activity in their experimental systems.[2]

Q3: Why is assessing the selectivity profile of this compound important?

A3: Assessing the selectivity profile is crucial for several reasons:

  • Data Interpretation: Understanding the off-target effects of a compound is essential for accurately interpreting experimental results. An observed phenotype may be due to the inhibition of a secondary target rather than the primary target.

  • Predicting Potential Side Effects: Identifying interactions with other targets can help predict potential adverse effects in preclinical and clinical studies.

  • Lead Optimization: For drug development professionals, a clean selectivity profile is a key characteristic of a promising drug candidate. Identifying off-target liabilities early allows for chemical modifications to improve selectivity.

Q4: What are the initial steps to take if I suspect off-target effects are influencing my results with this compound?

A4: If you suspect off-target effects, consider the following:

  • Use a Structurally Different Control: Employ another CXCR2 antagonist with a different chemical scaffold to see if it recapitulates the same phenotype.

  • Vary the Concentration: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.

  • Test in Multiple Cell Lines: Confirm your findings in different cell lines or primary cells to ensure the observed effect is not cell-type specific.

Data Presentation: Building a Selectivity Profile

While a comprehensive public dataset for this compound is unavailable, researchers should aim to generate data and present it in a clear, tabular format. The following tables are templates for organizing your findings.

Table 1: On-Target Potency of this compound

Assay TypeLigandCell Line/SystemReadoutIC50/Ki
Radioligand Binding[³H]-CXCL8HEK293-CXCR2Scintillation CountingData to be determined
Calcium MobilizationCXCL8U937FluorescenceData to be determined
ChemotaxisCXCL8Primary Human NeutrophilsCell MigrationData to be determined

Table 2: Off-Target Selectivity Panel for this compound

A broad panel is recommended. This is a condensed example.

Target FamilyTargetAssay Type% Inhibition @ 1 µMIC50/Ki (if active)
Chemokine Receptors CXCR1Radioligand BindingData to be determinedData to be determined
CCR2Radioligand BindingData to be determinedData to be determined
CCR5Radioligand BindingData to be determinedData to be determined
Kinases p38αKinase AssayData to be determinedData to be determined
JNK1Kinase AssayData to be determinedData to be determined
ERK1Kinase AssayData to be determinedData to be determined
GPCRs (non-chemokine) β2-Adrenergic ReceptorRadioligand BindingData to be determinedData to be determined
M1 Muscarinic ReceptorRadioligand BindingData to be determinedData to be determined

Experimental Protocols

Here are detailed methodologies for key experiments to assess the selectivity profile of this compound.

Protocol 1: CXCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CXCR2 receptor.

Materials:

  • Membranes from cells expressing human CXCR2 (e.g., HEK293-CXCR2)

  • [³H]-CXCL8 (radioligand)

  • This compound

  • Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, [³H]-CXCL8 (at a concentration near its Kd), and the diluted this compound or vehicle control.

  • Add the CXCR2-expressing cell membranes to initiate the binding reaction.

  • Incubate for 2-3 hours at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™)

  • Phosphocellulose paper or microplate for detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a reaction tube or well, combine the recombinant kinase, its specific peptide substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).

  • Incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction (e.g., by adding 3% phosphoric acid for the radiometric assay).

  • Spot the reaction mixture onto phosphocellulose paper, wash away unreacted ATP, and measure the incorporated radioactivity. For fluorescence-based assays, follow the manufacturer's protocol for signal detection.

  • Determine the percent inhibition at each concentration and calculate the IC50 value if significant inhibition is observed.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for CXCR2 Inhibition

Potential CauseRecommended Solution
Compound Precipitation: this compound may have limited solubility in aqueous buffers.Prepare fresh stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. Visually inspect for precipitation.
Inconsistent Cell/Membrane Density: Variation in the amount of receptor per well.Ensure homogenous mixing of cell or membrane preparations before aliquoting. Perform a protein concentration assay to normalize the amount of membrane used.
Ligand Degradation: The chemokine ligand (e.g., CXCL8) may be unstable.Prepare fresh ligand solutions for each experiment and keep them on ice. Use carrier protein (e.g., BSA) in the buffer to prevent non-specific loss.

Issue 2: Unexpected Biological Activity in a Cellular Assay

Potential CauseRecommended Solution
Off-Target Effects: this compound may be inhibiting another signaling molecule in your cells.Perform a broad off-target screening against a panel of receptors and kinases. Use a structurally unrelated CXCR2 antagonist as a control to confirm the phenotype is CXCR2-mediated.
Cell Line Specificity: The observed effect may be unique to the chosen cell line.Repeat the experiment in a different cell line that also expresses the target of interest. If possible, use primary cells for physiological relevance.
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to non-specific effects.Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to rule out cytotoxicity.

Visualizations

Signaling Pathway of CXCR2

CXCR2_Signaling cluster_membrane Plasma Membrane CXCR2 CXCR2 G_protein Gαi/Gβγ CXCR2->G_protein Activates CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds SB568849 This compound SB568849->CXCR2 Blocks PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow start Start: Characterize Compound (this compound) on_target On-Target Assay (e.g., CXCR2 Binding) start->on_target off_target_panel Broad Off-Target Panel (Receptors, Kinases, etc.) start->off_target_panel determine_potency Determine IC50/Ki for Primary Target on_target->determine_potency screen_concentration Screen at Single High Concentration (e.g., 1-10 µM) off_target_panel->screen_concentration calculate_selectivity Calculate Selectivity Index (IC50_off-target / IC50_on-target) determine_potency->calculate_selectivity hits_found Significant Off-Target Hits Found? screen_concentration->hits_found dose_response Perform Dose-Response for Off-Target Hits hits_found->dose_response Yes no_hits No Significant Hits hits_found->no_hits No dose_response->calculate_selectivity end End: Selectivity Profile Established calculate_selectivity->end no_hits->end

References

Technical Support Center: Improving Brain Penetration of SB-568849 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the brain penetration of SB-568849 analogs and other small molecule therapeutics targeting the central nervous system (CNS).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the delivery of this compound analogs to the CNS.

Problem Potential Causes Troubleshooting Steps & Solutions
Low in vitro permeability in PAMPA or Caco-2 assays. 1. Poor physicochemical properties: The analog may have low lipophilicity, a high number of hydrogen bond donors, or a large polar surface area.[1][2] 2. Efflux by transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed in Caco-2 cells.[3][4] 3. Assay integrity issues: The cell monolayer in the Caco-2 assay may not be confluent, leading to inaccurate permeability measurements.1. Optimize physicochemical properties: Modify the analog to increase lipophilicity (e.g., by adding lipophilic groups) and reduce the number of hydrogen bond donors. Aim for a cLogP between 2 and 5. 2. Assess P-gp liability: Conduct bidirectional Caco-2 assays to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a P-gp substrate.[3] Consider co-dosing with a P-gp inhibitor like verapamil (B1683045) or cyclosporine A to confirm.[5] 3. Validate assay integrity: Measure the transendothelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.
High efflux ratio in bidirectional Caco-2 assay. 1. Strong substrate for P-glycoprotein (P-gp) or other efflux transporters. [3][4]1. Structural modifications: Modify the analog to reduce its affinity for P-gp. Strategies include reducing the number of hydrogen bond acceptors and donors, and introducing bulky groups that sterically hinder binding to the transporter.[3] 2. Prodrug approach: Design a prodrug that masks the features recognized by P-gp. The prodrug should be converted to the active compound within the CNS. 3. Co-administration with P-gp inhibitors: While not ideal for a final drug candidate, this can be a useful in vitro tool to confirm P-gp involvement.[5]
Good in vitro permeability but low in vivo brain penetration. 1. High plasma protein binding: The analog may be extensively bound to plasma proteins, reducing the free fraction available to cross the blood-brain barrier (BBB). 2. Rapid metabolism: The compound may be quickly metabolized in the liver or blood, leading to low systemic exposure. 3. In vivo efflux: The analog may be a substrate for efflux transporters at the BBB that are not fully recapitulated in the in vitro model.[3][4]1. Measure plasma protein binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the unbound fraction of the drug. 2. Assess metabolic stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. 3. In vivo microdialysis: This technique can be used in animal models to directly measure the unbound drug concentration in the brain interstitial fluid, providing a more accurate assessment of brain penetration.
High variability in in vivo brain-to-plasma ratio (Kp) values. 1. Inconsistent experimental procedures: Variations in blood and brain tissue collection times, or in tissue processing, can lead to variability. 2. Analytical method issues: The bioanalytical method used to quantify the drug in plasma and brain homogenate may lack precision or be subject to matrix effects.1. Standardize protocols: Ensure consistent timing for sample collection and uniform procedures for brain homogenization and extraction. 2. Validate analytical methods: Thoroughly validate the LC-MS/MS or other analytical methods for linearity, accuracy, precision, and matrix effects in both plasma and brain homogenate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties for good brain penetration?

A1: Generally, small molecules with good brain penetration have a molecular weight below 450 Da, a calculated logP (cLogP) between 2 and 5, fewer than 8 hydrogen bond donors, and a polar surface area (PSA) of less than 90 Ų.[1][2] However, these are guidelines, and exceptions exist.

Q2: How can I determine if my this compound analog is a P-glycoprotein (P-gp) substrate?

A2: A bidirectional Caco-2 assay is the standard in vitro method. By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that your compound is a P-gp substrate.[3]

Q3: What are some common in vitro models of the blood-brain barrier?

A3: Common in vitro models include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that assesses passive diffusion.[6]

  • Caco-2 cell monolayers: A cell-based assay that models both passive permeability and active transport, including P-gp efflux.[7][8]

  • Primary brain endothelial cell co-cultures: More complex models that co-culture brain endothelial cells with astrocytes and/or pericytes to better mimic the in vivo BBB.[9][10]

  • Microfluidic "BBB-on-a-chip" models: Advanced models that incorporate shear stress and 3D cell culture to more closely replicate the physiological environment of the BBB.[7][11]

Q4: What are some strategies to overcome P-gp efflux?

A4: Strategies include:

  • Rational drug design: Modifying the chemical structure to reduce recognition by P-gp.[3] This can involve reducing hydrogen bonding potential, increasing lipophilicity, or adding bulky groups.

  • Prodrugs: Creating a modified version of the drug that is not a P-gp substrate and is converted to the active form in the brain.

  • Use of P-gp inhibitors: While this can be a useful experimental tool, co-administering a P-gp inhibitor with a therapeutic agent is often not a viable clinical strategy due to potential drug-drug interactions.[5]

Data Presentation

Table 1: Physicochemical Properties and in vitro Permeability of Hypothetical this compound Analogs

AnalogMW (Da)cLogPH-Bond DonorsPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
This compound420.53.8275.35.22.14.5
Analog A434.64.2165.18.96.51.8
Analog B406.43.5385.63.11.55.1
Analog C448.74.5270.210.58.21.5

Table 2: In vivo Brain Penetration of Hypothetical this compound Analogs in Mice

AnalogDose (mg/kg, IV)Plasma Conc. (ng/mL) at 1 hrBrain Conc. (ng/g) at 1 hrBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
This compound5150450.30.05
Analog A51801260.70.25
Analog B5140350.250.04
Analog C52001800.90.40

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound analogs.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Method:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the TEER. Values should be >200 Ω·cm².

  • Wash the monolayers with pre-warmed HBSS.

  • Prepare the dosing solutions of the test compound (e.g., 10 µM) in HBSS.

  • For the A-to-B permeability assessment, add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For the B-to-A permeability assessment, add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Protocol 2: In vivo Brain Penetration Study in Mice

Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound analogs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulated for intravenous (IV) administration

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for cardiac puncture and decapitation

  • Homogenizer

  • LC-MS/MS system for quantification

Method:

  • Administer the test compound to mice via IV injection (e.g., tail vein) at a specified dose.

  • At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mouse.

  • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately after blood collection, euthanize the mouse by decapitation and collect the brain.

  • Centrifuge the blood to separate the plasma.

  • Weigh the brain and homogenize it in a suitable buffer (e.g., saline).

  • Extract the drug from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculate the Kp value: Kp = Brain Concentration (ng/g) / Plasma Concentration (ng/mL).

Visualizations

BloodBrainBarrier cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma blood Drug in Circulation endothelial_cell Apical Membrane Endothelial Cell Basolateral Membrane blood->endothelial_cell:f0 Passive Diffusion tight_junction Tight Junction pgp P-glycoprotein (Efflux) endothelial_cell:f1->pgp Efflux brain Drug at Target endothelial_cell:f2->brain pgp->blood

Caption: Mechanisms of drug transport across the blood-brain barrier.

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation physchem Physicochemical Properties pampa PAMPA Assay physchem->pampa caco2 Caco-2 Assay pampa->caco2 metabolic_stability Metabolic Stability caco2->metabolic_stability pk_study Pharmacokinetic Study (Plasma Exposure) metabolic_stability->pk_study brain_penetration Brain Penetration (Kp Measurement) pk_study->brain_penetration efficacy_study Efficacy Study (Animal Model) brain_penetration->efficacy_study

Caption: Workflow for assessing brain penetration of drug candidates.

PgpEfflux cluster_0 High Efflux Compound cluster_1 Low Efflux Compound A_in Apical (High Conc.) B_out Basolateral (Low Conc.) A_in->B_out Low Papp (A-B) B_in Basolateral (High Conc.) A_out Apical (High Conc.) B_in->A_out High Papp (B-A) (P-gp Mediated) C_in Apical (High Conc.) D_out Basolateral (High Conc.) C_in->D_out High Papp (A-B) D_in Basolateral (High Conc.) C_out Apical (High Conc.) D_in->C_out High Papp (B-A)

Caption: Comparison of high and low efflux in a Caco-2 assay.

References

Technical Support Center: Structure-Activity Relationship (SAR) for Reducing CXCR2 Antagonist Toxicity, Featuring SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the structure-activity relationships (SAR) of CXCR2 antagonists, with a focus on strategies to mitigate toxicity. While specific public data on the toxicity profile of SB-568849 is limited, this guide leverages information on other well-characterized CXCR2 antagonists to provide relevant troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CXCR2 antagonists like this compound?

A1: CXCR2 antagonists are typically small molecule inhibitors that block the C-X-C motif chemokine receptor 2 (CXCR2).[1] CXCR2 is a G protein-coupled receptor (GPCR) predominantly found on neutrophils.[2] By binding to CXCR2, these antagonists prevent the interaction of the receptor with its activating chemokine ligands, such as CXCL8 (IL-8).[1][2] This blockade inhibits downstream signaling pathways that are crucial for neutrophil migration and activation, thereby reducing the inflammatory response.[1][3]

Q2: What are the common toxicities associated with CXCR2 antagonists?

Q3: How can Structure-Activity Relationship (SAR) studies help in reducing the toxicity of a CXCR2 antagonist?

A3: SAR studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity and toxicity. For CXCR2 antagonists, SAR can be used to:

  • Improve Selectivity: Modify the molecule to increase its affinity for CXCR2 over other receptors, thereby reducing off-target effects.

  • Optimize Pharmacokinetics: Alter the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, which can prevent the accumulation of the drug or toxic metabolites.

  • Reduce Off-Target Binding: Systematically alter functional groups on the compound to identify and eliminate moieties that interact with unintended biological targets responsible for toxicity.

Q4: What are the initial steps to assess the on-target efficacy of a novel CXCR2 antagonist in vitro?

A4: The first step is to confirm that the antagonist effectively blocks the function of CXCR2 in a controlled cellular environment. A common method is a neutrophil chemotaxis assay. In this assay, the antagonist's ability to inhibit the migration of neutrophils towards a CXCR2 ligand, like CXCL8, is measured in a dose-dependent manner.[1] A significant reduction in cell migration compared to a vehicle control indicates on-target activity.[1]

Troubleshooting Guides

Problem: High levels of cell death observed at effective concentrations in vitro.
Potential Cause Troubleshooting Steps
On-target toxicity Complete blockade of CXCR2 signaling may be detrimental to the cells under your specific culture conditions.[2] Solution: Titrate the inhibitor to the lowest effective concentration.
Off-target toxicity The inhibitor may be binding to another protein essential for cell survival.[2] Solution: Test the inhibitor on a cell line that does not express CXCR2 as a negative control. Perform a broader panel of cytotoxicity assays to identify potential off-target mechanisms.
Compound solubility/aggregation Poorly soluble compound may form aggregates that are toxic to cells. Solution: Check the solubility of the compound in your assay media. Consider using a different solvent or formulation.
Problem: Inconsistent IC50 values for your CXCR2 antagonist across different experiments.
Potential Cause Troubleshooting Steps
Cellular Context The potency of an antagonist can vary between different cell types (e.g., primary neutrophils vs. engineered cell lines) due to differences in receptor expression levels and signaling machinery. Solution: Standardize the cell type and passage number used for your assays.
Assay Conditions Minor variations in agonist concentration, incubation time, and temperature can significantly impact results. Solution: Maintain consistent experimental parameters. Perform a thorough optimization of assay conditions.
Antagonist Binding Kinetics Antagonists with slow binding kinetics may require longer pre-incubation times to reach equilibrium. Solution: Determine the optimal pre-incubation time for your compound.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the ability of a CXCR2 antagonist to inhibit the migration of primary neutrophils towards a CXCR2-specific chemokine.

Methodology:

  • Primary Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque). Confirm high purity (>95% CD16+) via flow cytometry.[2]

  • Chemotaxis Setup: Use a transwell migration system (e.g., 24-well plate with 3 µm pore size inserts).

  • Treatment: Pre-incubate isolated neutrophils with various concentrations of the CXCR2 antagonist or vehicle control.

  • Migration: Place the treated neutrophils in the upper chamber of the transwell. Add a CXCR2 chemokine ligand (e.g., CXCL8) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate to allow for cell migration.

  • Quantification: After incubation, remove non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the insert with a suitable dye (e.g., crystal violet). Count the number of migrated cells under a microscope.

  • Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

Protocol 2: In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Lung Injury

Objective: To evaluate the in vivo efficacy of a CXCR2 antagonist in a model of acute inflammation.

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

  • Induction of Inflammation: Induce lung inflammation by intratracheal or intranasal administration of LPS.

  • Administration of Antagonist: Administer the CXCR2 antagonist (e.g., via oral gavage or intraperitoneal injection) at a predetermined time point relative to the LPS challenge (e.g., 1 hour before).[5] A dose-response study is recommended to determine the optimal concentration.[5]

  • Sample Collection: At a specific time point after LPS administration (e.g., 24 hours), euthanize the animals.[5] Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Cell Infiltration: Perform cell counts and differentials on the BALF to quantify neutrophil influx.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, CXCL1) in the BALF and lung homogenates using ELISA or multiplex assays.[5][6]

    • Histopathology: Process lung tissue for histological examination to assess tissue damage and inflammation.

Visualizations

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 Receptor G_Protein G-Protein (Gαi) CXCR2->G_Protein Activates CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds SB568849 This compound (Antagonist) SB568849->CXCR2 Blocks Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates Neutrophil_Response Neutrophil Migration & Activation Signaling_Cascade->Neutrophil_Response Leads to

Caption: CXCR2 signaling pathway and the inhibitory action of an antagonist.

Experimental_Workflow_Toxicity start Start: Novel CXCR2 Antagonist invitro In Vitro Toxicity Screening (e.g., Cytotoxicity Assays) start->invitro sar SAR-guided Structural Modification invitro->sar High Toxicity invivo In Vivo Toxicity (e.g., Rodent Model) invitro->invivo Low Toxicity sar->invitro Synthesize Analogs invivo->sar Unacceptable Toxicity optimized Optimized Lead Compound (Reduced Toxicity) invivo->optimized Acceptable Toxicity

Caption: Workflow for SAR-based reduction of antagonist toxicity.

References

Validation & Comparative

A Head-to-Head Battle of MCH R1 Antagonists: SB-568849 vs. SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the melanin-concentrating hormone receptor 1 (MCH R1) has emerged as a significant target for therapeutic intervention in obesity, anxiety, and depression. The antagonism of this receptor has been a focal point of drug discovery efforts, leading to the development of several potent and selective antagonists. This guide provides a detailed comparative analysis of two prominent MCH R1 antagonists: SB-568849 and SNAP-7941, presenting their antagonist activity supported by experimental data to aid researchers, scientists, and drug development professionals.

Quantitative Comparison of Antagonist Activity

The following tables summarize the key quantitative data for this compound and SNAP-7941, detailing their binding affinities and functional potencies at the MCH R1.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions, such as cell lines, radioligands, and assay formats, may vary between studies.

Table 1: In Vitro Binding Affinity of this compound and SNAP-7941 at MCH R1
CompoundParameterValueSpeciesAssay TypeCell Line/Tissue
This compound pKi7.7RatRadioligand DisplacementNot Specified
SNAP-7941 Kb (predicted)0.57 nMHuman[3H]phosphoinositide accumulationMammalian cell line expressing MCH R1[1]
Kd ([3H]SNAP-7941)0.18 nMHumanSaturation BindingCOS-7 cells expressing MCH R1[1]
Ki (MCH displacement of [3H]SNAP-7941)15 ± 0.11 nMHumanCompetitive BindingCOS-7 cells expressing MCH R1[1]
Table 2: In Vitro Functional Antagonism of this compound and SNAP-7941 at MCH R1
CompoundParameterValueSpeciesAssay Type
This compound pKb7.7Not SpecifiedFLIPR (Calcium Mobilization)
SNAP-7941 pA29.24Human[3H]phosphoinositide accumulation

MCH R1 Signaling Pathway and Antagonist Mechanism of Action

The MCH R1 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory (Gαi) and Gq (Gαq) G proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. MCH R1 antagonists, such as this compound and SNAP-7941, act by competitively binding to the receptor, thereby blocking the binding of MCH and inhibiting its downstream effects.

MCH_R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds & Activates Antagonist This compound / SNAP-7941 Antagonist->MCHR1 Binds & Blocks Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP Ca2 ↑ Intracellular Ca²⁺

MCH R1 Signaling and Antagonist Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Radioligand Binding Assay (for SNAP-7941)

This protocol describes a method to determine the binding affinity (Ki) of SNAP-7941 for the MCH R1.

  • Membrane Preparation:

    • Culture COS-7 cells stably expressing the human MCH R1 to near confluence.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in a fresh buffer and recentrifuging.

    • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation (10-50 µg protein).

      • 50 µL of competing compound (SNAP-7941) at various concentrations.

      • 50 µL of radioligand ([3H]SNAP-7941) at a fixed concentration near its Kd.

    • For total binding, add 50 µL of buffer instead of the competing compound.

    • For non-specific binding, add a high concentration of a non-labeled MCH R1 ligand.

    • Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SNAP-7941 to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by MCH.

  • Cell Preparation:

    • Seed cells expressing the MCH R1 (e.g., HEK293 or CHO cells) into a 96- or 384-well black, clear-bottom plate.

    • Culture the cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate for approximately 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the antagonist (this compound or SNAP-7941).

    • Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

    • Add a solution of MCH at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

    • Immediately measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a percentage of the control (MCH alone) against the log concentration of the antagonist.

    • Calculate the IC50 or pKb value from the concentration-response curve.

General Experimental Workflow for MCH R1 Antagonist Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical characterization of a novel MCH R1 antagonist.

Antagonist_Characterization_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical In Vivo & Preclinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Binding_Assay Radioligand Binding Assay (Ki) Lead_Opt->Binding_Assay Functional_Assay Functional Assays (IC50, pA2) (e.g., Ca²⁺ Mobilization, cAMP) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy In Vivo Efficacy Models (e.g., Diet-Induced Obesity) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

MCH R1 Antagonist Characterization Workflow

References

Comparative Efficacy of CXCR2 Antagonists: SB-568849 vs. T-226296

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the preclinical efficacy of two selective CXCR2 antagonists, SB-568849 and T-226296. The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in inflammatory responses, primarily through the recruitment of neutrophils. Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention. This document summarizes the available in vitro efficacy data and outlines the experimental protocols used to evaluate these two compounds.

Quantitative Efficacy Data

The following tables summarize the hypothetical in vitro efficacy of this compound and T-226296 across key assays used to characterize CXCR2 antagonists.

Table 1: Receptor Binding Affinity

This table compares the binding affinity of this compound and T-226296 to the human CXCR2 receptor, typically determined through radioligand binding assays.

CompoundAssay TypeRadioligandCell LineIC50 (nM)Ki (nM)
This compound Competition Binding[¹²⁵I]-CXCL8HEK293-CXCR2157.5
T-226296 Competition Binding[¹²⁵I]-CXCL8CHO-K1-CXCR22512.5

Table 2: Chemotaxis Inhibition

This table presents the potency of each compound in inhibiting neutrophil chemotaxis towards a CXCR2 ligand, a crucial functional measure of antagonism.

CompoundAssay TypeChemoattractantCell TypeIC50 (nM)
This compound Boyden ChamberCXCL8 (10 nM)Human Neutrophils50
T-226296 Microfluidic DeviceCXCL1 (10 nM)Human Neutrophils75

Table 3: Calcium Mobilization Inhibition

This table outlines the efficacy of the compounds in blocking the intracellular calcium flux induced by CXCR2 activation.

CompoundAssay TypeAgonistCell LineIC50 (nM)
This compound FLIPR AssayCXCL8 (5 nM)U937-CXCR230
T-226296 Fura-2 AssayGRO-α (5 nM)HL-60-CXCR245

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating CXCR2 antagonists.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCLs CXCL1, CXCL8, etc. CXCR2 CXCR2 (GPCR) CXCLs->CXCR2 Binds G_Protein Gαi/Gβγ CXCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates ERK_MAPK ERK/MAPK Pathway G_Protein->ERK_MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Induces Chemotaxis Chemotaxis & Neutrophil Recruitment Ca_Mobilization->Chemotaxis PI3K_Akt->Chemotaxis ERK_MAPK->Chemotaxis Antagonist This compound or T-226296 Antagonist->CXCR2 Blocks

Caption: CXCR2 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow Workflow for Efficacy Testing of CXCR2 Antagonists Start Start: Compound Synthesis (this compound & T-226296) Binding_Assay In Vitro Binding Assay (Radioligand Competition) Start->Binding_Assay Functional_Assays In Vitro Functional Assays Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Chemotaxis Chemotaxis Assay (e.g., Boyden Chamber) Functional_Assays->Chemotaxis Calcium Calcium Mobilization Assay (e.g., FLIPR) Functional_Assays->Calcium Chemotaxis->Data_Analysis Calcium->Data_Analysis Comparison Comparative Analysis of This compound vs. T-226296 Data_Analysis->Comparison End End: Lead Candidate Selection Comparison->End

Caption: A generalized experimental workflow for comparing CXCR2 antagonists.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (IC50 and Ki) of the test compounds for the CXCR2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human CXCR2 are cultured to 80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by centrifugation and homogenization.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, membrane preparations (20-40 µg of protein) are incubated with a fixed concentration of radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8, at a concentration close to its Kd).

    • A range of concentrations of the unlabeled test compound (this compound or T-226296) or vehicle control is added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CXCR2 ligand.

    • The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the ability of the test compounds to inhibit CXCR2-mediated cell migration.

Methodology:

  • Cell Preparation:

    • Human neutrophils are isolated from fresh human blood using density gradient centrifugation.

    • The isolated neutrophils are resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Assay Setup:

    • The lower wells of a Boyden chamber are filled with assay medium containing a chemoattractant (e.g., 10 nM CXCL8).

    • A polycarbonate membrane (typically with 3-5 µm pores) is placed over the lower wells.

    • Neutrophils are pre-incubated with various concentrations of the test compound (this compound or T-226296) or vehicle control for 30 minutes at 37°C.

    • The pre-incubated cell suspension is added to the upper chamber.

  • Incubation and Cell Staining:

    • The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The membrane is fixed and stained (e.g., with Diff-Quik stain).

  • Quantification and Data Analysis:

    • The number of migrated cells on the lower surface of the membrane is counted in several high-power fields using a microscope.

    • The percentage of inhibition of chemotaxis is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay (FLIPR)

Objective: To measure the inhibitory effect of the compounds on CXCR2-mediated intracellular calcium release.

Methodology:

  • Cell Preparation:

    • A suitable cell line stably expressing CXCR2 (e.g., U937-CXCR2) is seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • After loading, the cells are washed with assay buffer to remove excess dye.

  • Compound and Agonist Addition:

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • Various concentrations of the test compound (this compound or T-226296) or vehicle control are added to the wells, and the plate is incubated for a specified period.

    • A baseline fluorescence reading is taken.

    • A CXCR2 agonist (e.g., 5 nM CXCL8) is then added to all wells to stimulate calcium mobilization.

  • Fluorescence Measurement and Data Analysis:

    • The fluorescence intensity is measured kinetically over time.

    • The increase in intracellular calcium is reflected by an increase in fluorescence.

    • The peak fluorescence response is determined for each well.

    • The percentage of inhibition of the agonist-induced calcium response is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Analysis of MCH R1 Antagonists in Preclinical Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy and experimental validation of Melanin-Concentrating Hormone Receptor 1 (MCH R1) antagonists as potential anti-obesity therapeutics.

The Melanin-Concentrating Hormone (MCH) system, particularly through its interaction with the MCH Receptor 1 (MCHR1), is a key regulator of energy homeostasis and feeding behavior.[1][2] Antagonism of MCHR1 has emerged as a promising strategy for the treatment of obesity, with numerous preclinical studies demonstrating the potential of MCHR1 antagonists to reduce food intake and body weight.[1][3] This guide provides a comparative analysis of prominent MCHR1 antagonists evaluated in rodent models of obesity, presenting key experimental data, detailed protocols, and visual summaries of the underlying biological pathways and experimental workflows.

Performance Comparison of MCH R1 Antagonists

The following table summarizes the in vivo efficacy of several MCH R1 antagonists in diet-induced obesity (DIO) models. These compounds have demonstrated varying degrees of success in reducing body weight and food intake, highlighting the therapeutic potential of targeting the MCH system.

CompoundSpecies/ModelDose & RouteDurationBody Weight ReductionFood Intake ReductionReceptor Affinity (Ki/IC50, nM)
AMG 076 C57BL/6 DIO Mice3, 10, 100 mg/kg/day (in diet)8 weeksDose-dependent reduction in weight gain vs. vehicle.[4][5]Associated with decreases in food intake in some models.[4][6]Not explicitly stated in the provided abstracts.
GW803430 C57BL/6J DIO Mice30 mg/kg/day (p.o.)30 daysSignificant reduction in body weight and body fat vs. vehicle.[7]Reduced food intake, particularly in the initial phase of treatment.[7][8]Not explicitly stated in the provided abstracts.
SNAP-7941 Rats10 mg/kg (i.p., b.i.d.)7 days26% less weight gain compared to vehicle-treated rats.Dose-dependent decrease in palatable food consumption.Kb = 0.57 nM

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies involved in the evaluation of MCH R1 antagonists, the following diagrams illustrate the MCH R1 signaling pathway and a typical experimental workflow for in vivo obesity studies.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCH R1 G_protein_i Gαi MCHR1->G_protein_i Activates G_protein_q Gαq MCHR1->G_protein_q Activates ERK ↑ pERK MCHR1->ERK Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 MCH MCH MCH->MCHR1 Binds & Activates Antagonist MCH R1 Antagonist Antagonist->MCHR1 Binds & Blocks G_protein_i->AC Inhibits G_protein_q->PLC Activates

MCH R1 Signaling Pathway

Experimental_Workflow A Animal Model Selection (e.g., C57BL/6 Mice) B Diet-Induced Obesity (High-Fat Diet Feeding) A->B C Baseline Measurements (Body Weight, Food Intake) B->C D Randomization & Grouping (Vehicle, Antagonist Doses) C->D E Chronic Drug Administration (e.g., Oral Gavage, Diet Admixture) D->E F Monitor Key Parameters (Daily Body Weight, Food Intake) E->F G Metabolic Assessments (e.g., OGTT, Energy Expenditure) F->G H Terminal Procedures (Tissue Collection, Biomarker Analysis) G->H I Data Analysis & Interpretation H->I

In Vivo Obesity Study Workflow

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of MCH R1 antagonists. These methodologies are fundamental to assessing the anti-obesity efficacy of novel compounds.

Diet-Induced Obesity (DIO) Mouse Model

The DIO model is a widely used preclinical model that mimics human obesity resulting from the consumption of a high-fat, calorie-dense diet.[9]

  • Animal Selection: Male C57BL/6 mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.[6][10]

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[4][5] A control group is maintained on a standard low-fat chow.

  • Acclimatization and Baseline: Prior to drug administration, mice are acclimatized to their housing conditions, and baseline measurements of body weight and food intake are recorded.[11][12]

  • Drug Administration: Once a significant weight gain is achieved in the HFD group, mice are randomized into treatment groups. The MCH R1 antagonist is typically administered orally (e.g., via gavage or as a diet admixture) on a daily basis for several weeks.[6][7] A vehicle control group receives the same treatment without the active compound.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.[4]

Oral Glucose Tolerance Test (OGTT)

An OGTT is performed to assess how efficiently the body clears glucose from the bloodstream, providing insights into insulin (B600854) sensitivity and glucose metabolism.[9]

  • Fasting: Mice are fasted for approximately 6 hours (or overnight) with free access to water before the test.[10]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg of body weight) is administered orally via gavage.[10]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the glucose excursion curve.

Receptor Binding Assay

These assays are conducted to determine the affinity of the antagonist for the MCH R1.

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express human MCH R1 (e.g., HEK293 cells).[6]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-MCH) and varying concentrations of the MCH R1 antagonist.[6]

  • Displacement: The antagonist competes with the radiolabeled ligand for binding to the receptor.

  • Measurement and Analysis: The amount of bound radioactivity is measured, and the data is used to calculate the inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which are measures of the antagonist's binding affinity.

Conclusion

The MCH R1 antagonists AMG 076, GW803430, and SNAP-7941 have all demonstrated anti-obesity effects in preclinical models, primarily by reducing body weight and modulating food intake. While these compounds show promise, further research is needed to fully elucidate their long-term efficacy and safety profiles. The experimental protocols and pathways described herein provide a foundational understanding for researchers and drug development professionals working to advance novel therapeutics for the treatment of obesity.

References

Comparative Efficacy of SB-568849 and Other Anti-Obesity Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-obesity therapeutics, a continuous search for novel mechanisms of action drives research and development. This guide provides a comparative analysis of the preclinical anti-obesity compound SB-568849 against established clinical agents: Liraglutide (B1674861), Semaglutide (B3030467), Orlistat (B1677487), and the withdrawn compound Sibutramine (B127822). The comparison aims to offer an objective overview for researchers, scientists, and drug development professionals by presenting available efficacy data, detailing experimental protocols, and illustrating relevant biological and procedural pathways.

Important Note on Data Comparison: It is critical to acknowledge that the available efficacy data for this compound is preclinical, derived from animal models. In contrast, the data for Liraglutide, Semaglutide, Orlistat, and Sibutramine are from large-scale human clinical trials. Direct comparison of efficacy between preclinical and clinical data is not appropriate and can be misleading. This guide presents the data for informational purposes and to highlight the therapeutic potential of the MCH-1 receptor antagonist class, to which this compound belongs.

Efficacy Data Summary

The following table summarizes the available efficacy data for this compound and the selected comparator compounds.

CompoundMechanism of ActionModelTreatment DurationMean Body Weight Reduction (from baseline)Percentage of Subjects Achieving ≥5% Weight LossPercentage of Subjects Achieving ≥10% Weight Loss
This compound Melanin-Concentrating Hormone Receptor 1 (MCH-R1) AntagonistDiet-Induced Obese (DIO) Rat Model3 daysSignificant reduction (quantitative data not specified in available abstracts)[1]Not ApplicableNot Applicable
Liraglutide (Saxenda®) Glucagon-Like Peptide-1 (GLP-1) Receptor AgonistHuman Clinical Trials (SCALE Obesity and Prediabetes)56 weeks~8.4 kg (drug) vs. ~2.8 kg (placebo)[2]63.2% (drug) vs. 27.1% (placebo)[2]33.1% (drug) vs. 10.6% (placebo)[2]
Semaglutide (Wegovy®) Glucagon-Like Peptide-1 (GLP-1) Receptor AgonistHuman Clinical Trials (STEP 1)68 weeks-14.9% (drug) vs. -2.4% (placebo)[3]86.4% (drug) vs. 31.5% (placebo)[3]69.1% (drug) vs. 12.0% (placebo)[3]
Orlistat (Xenical®) Gastric and Pancreatic Lipase InhibitorHuman Clinical Trials (XENDOS)4 years5.8 kg (drug) vs. 3.0 kg (placebo)[4]Not explicitly stated, but significant difference in weight loss observed[4]Not explicitly stated, but significant difference in weight loss observed[4]
Sibutramine (Meridia®) Norepinephrine and Serotonin Reuptake InhibitorHuman Clinical Trials (SCOUT lead-in)6 weeks (lead-in phase)~2.2 kg[5]Not explicitly stated for this phaseNot explicitly stated for this phase

Signaling and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using the DOT language.

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCH-1 Receptor MCH->MCHR1 Binds & Activates SB568849 This compound SB568849->MCHR1 Binds & Inhibits G_protein Gq/Gi Protein Activation MCHR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Orexigenic Orexigenic Effects (Increased Appetite) cAMP->Orexigenic Modulates Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium Calcium->Orexigenic

Caption: MCH-1 Receptor Signaling Pathway and Inhibition by this compound.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Protocol Protocol Development & IRB Approval Recruitment Patient Recruitment (e.g., BMI ≥30 or ≥27 with comorbidities) Protocol->Recruitment Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessments (Weight, Vitals, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (e.g., Semaglutide 2.4 mg/week) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Followup_Visits Regular Follow-up Visits (e.g., Weeks 1-68) Treatment->Followup_Visits Placebo->Followup_Visits Lifestyle Lifestyle Intervention for All (Diet & Exercise Counseling) Lifestyle->Treatment Lifestyle->Placebo Data_Collection Data Collection (Weight, AEs, Biomarkers) Followup_Visits->Data_Collection EOT End of Treatment Assessments Data_Collection->EOT Analysis Statistical Analysis (Primary & Secondary Endpoints) EOT->Analysis

Caption: Generalized Workflow of a Randomized, Placebo-Controlled Anti-Obesity Clinical Trial.

Experimental Protocols

This compound: Diet-Induced Obesity (DIO) Rodent Model

The evaluation of this compound's anti-obesity effects was conducted in a preclinical setting using a Diet-Induced Obesity (DIO) rodent model. While specific details for the this compound study are limited in the provided abstracts, a general DIO protocol is as follows:

  • Animal Model: Typically, rodent strains susceptible to weight gain on a high-fat diet, such as Sprague-Dawley rats or C57BL/6J mice, are used.[6]

  • Induction of Obesity: Following a period of acclimatization, animals are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., several weeks to months) to induce an obese phenotype, characterized by increased body weight and adiposity compared to control animals on a standard chow diet.[3][6]

  • Treatment Administration: Once the obese phenotype is established, animals are randomized to receive either the test compound (this compound) or a vehicle control. Administration is typically oral (p.o.) or via another appropriate route, and dosing occurs for a specified duration.[1]

  • Efficacy Endpoints: Key parameters measured throughout the study include:

    • Body weight changes

    • Food and water intake

    • Body composition (fat mass vs. lean mass), often assessed using techniques like DEXA or MRI.

    • Metabolic parameters (e.g., blood glucose, insulin, lipid profiles) are often collected at baseline and at the end of the study.

  • Pair-Feeding Studies: To distinguish between effects on appetite and energy expenditure, a pair-fed group may be included. This group receives the vehicle but is fed the same amount of food as consumed by the drug-treated group.[1]

Liraglutide: SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) Trials

The SCALE program comprised several large, randomized, double-blind, placebo-controlled trials. A representative protocol is as follows:

  • Study Design: A 56-week, multinational, multicenter trial.[7]

  • Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[2]

  • Intervention:

    • Participants were randomized to receive either liraglutide 3.0 mg or a matching placebo, administered once daily via subcutaneous injection.[8]

    • A dose-escalation period of 4 weeks was implemented, with weekly increments of 0.6 mg to reach the target dose.[8]

    • All participants received counseling on a reduced-calorie diet (approximately 500 kcal/day deficit) and increased physical activity.[2]

  • Primary Endpoints:

    • Mean percentage change in body weight from baseline to week 56.[2]

    • Proportion of participants achieving ≥5% and >10% weight loss at week 56.[2]

  • Secondary Endpoints: Changes in cardiometabolic risk factors such as waist circumference, blood pressure, and lipid profiles.[2]

Semaglutide: STEP (Semaglutide Treatment Effect in People with Obesity) Program

The STEP program also consisted of several large-scale clinical trials. The protocol for STEP 1 is summarized below:

  • Study Design: A 68-week, randomized, double-blind, placebo-controlled, multicenter trial.[9]

  • Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[9]

  • Intervention:

    • Participants were randomized (2:1) to receive either semaglutide 2.4 mg or a matching placebo, administered once weekly via subcutaneous injection.[10]

    • A 16-week dose-escalation period was used to reach the target dose.[10]

    • Both groups received counseling on a reduced-calorie diet and increased physical activity.[10]

  • Primary Endpoint: Percentage change in body weight from baseline to week 68.[9]

  • Confirmatory Secondary Endpoints: Proportions of participants achieving ≥5%, ≥10%, and ≥15% weight loss; changes in waist circumference and systolic blood pressure.[3]

Orlistat: XENDOS (XENical in the Prevention of Diabetes in Obese Subjects) Study

The XENDOS study was a long-term trial evaluating the effects of orlistat.

  • Study Design: A 4-year, double-blind, randomized, placebo-controlled, prospective study.[4]

  • Participants: Obese individuals (BMI ≥30 kg/m ²) with either normal or impaired glucose tolerance.[4]

  • Intervention:

    • Participants were randomized to receive either orlistat 120 mg or placebo, three times daily with meals.[4]

    • All participants were prescribed a reduced-calorie diet (approximately 800 kcal/day deficit) and encouraged to increase physical activity.[4]

  • Primary Endpoints:

    • Time to the onset of type 2 diabetes.[4]

    • Change in body weight over the 4-year period.[4]

Sibutramine: SCOUT (Sibutramine Cardiovascular OUTcomes) Trial

The SCOUT trial was designed primarily to assess the cardiovascular safety of sibutramine.

  • Study Design: A randomized, double-blind, placebo-controlled trial in high-risk patients.[11] The trial included a 6-week single-blind, lead-in period with sibutramine for all participants.[5]

  • Participants: Overweight or obese individuals aged 55 years or older with a history of cardiovascular disease and/or type 2 diabetes with other cardiovascular risk factors.[12]

  • Intervention:

    • Following the lead-in period, eligible participants were randomized to receive sibutramine (10 mg daily, with possible titration to 15 mg) or placebo, in addition to standard care for weight management.[12]

  • Primary Endpoint: A composite of major adverse cardiovascular events (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or resuscitated cardiac arrest).[12]

  • Weight Loss: Weight changes were monitored throughout the study.

Conclusion

This compound, as a representative of the MCH-1 receptor antagonist class, has demonstrated anti-obesity effects in preclinical models, suggesting a potential therapeutic avenue targeting the central regulation of appetite and energy expenditure. However, a significant gap exists between these early findings and the extensive clinical evidence supporting the efficacy of approved anti-obesity medications like liraglutide and semaglutide. These GLP-1 receptor agonists have set a high benchmark for weight loss in large-scale clinical trials. Orlistat offers a peripherally acting alternative with a more modest efficacy profile. The case of sibutramine underscores the critical importance of long-term safety data, particularly in high-risk populations.

For researchers and drug development professionals, the data on this compound highlights the ongoing exploration of novel pathways in obesity treatment. Future research will need to translate the promising preclinical signals of MCH-1 receptor antagonists into robust clinical evidence of both efficacy and safety to ascertain their potential role in the management of obesity.

References

No Public Data Available for SB-568849 Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on the cross-reactivity and selectivity profile of a compound designated SB-568849 has yielded no specific results. This prevents the creation of a detailed comparison guide as requested.

Extensive searches for "this compound cross-reactivity studies," "this compound selectivity profile," "this compound target," and related queries did not identify any publicly disclosed information regarding a compound with this identifier. The lack of data makes it impossible to fulfill the request for a comparative analysis, including data tables, experimental protocols, and visualizations of its signaling pathways and experimental workflows.

It is possible that "this compound" is an internal development code that has not been publicly disclosed, the identifier is incorrect, or the compound is not yet at a stage of development where such data is available in the public domain.

For researchers, scientists, and drug development professionals seeking information on compound cross-reactivity, the general approach involves screening the compound against a panel of related and unrelated receptors, enzymes, and ion channels. These studies are crucial for identifying potential off-target effects and understanding the compound's overall selectivity.

General Experimental Approaches for Cross-Reactivity Profiling

While specific data for this compound is unavailable, the following outlines a typical workflow for assessing compound selectivity.

A common method for determining cross-reactivity is through competitive binding assays. In this experimental setup, the test compound's ability to displace a radiolabeled ligand from a panel of known receptors is measured. The concentration at which the compound inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Below is a generalized workflow for such a study.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (e.g., this compound) incubation Incubate Compound with Receptors & Radioligand compound->incubation receptors Panel of Target & Off-Target Receptors receptors->incubation radioligand Radiolabeled Ligand radioligand->incubation separation Separate Bound from Unbound Ligand incubation->separation quantification Quantify Radioactivity separation->quantification ic50 Calculate IC50 Values quantification->ic50 selectivity Determine Selectivity Profile ic50->selectivity

Experimental workflow for a competitive binding assay.

Illustrative Signaling Pathway

Without knowing the primary target of this compound, a specific signaling pathway cannot be depicted. However, a hypothetical signaling pathway for a generic G-protein coupled receptor (GPCR) target is illustrated below to demonstrate the type of visualization that would be included.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR Target g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production downstream_kinase Downstream Kinase second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation ligand Ligand (e.g., this compound) ligand->receptor Binding off_target Off-Target Receptor ligand->off_target Potential Cross-Reactivity

Hypothetical GPCR signaling pathway.

It is recommended that individuals seeking information on this compound verify the compound's designation and consult proprietary databases or contact the originating research institution for specific details.

Head-to-Head Comparison of MCH R1 Antagonist Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of leading Melanin-Concentrating Hormone Receptor 1 (MCH R1) antagonists. This guide provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the underlying signaling pathways and experimental workflows.

The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH Receptor 1 (MCH R1), is a promising target for the development of therapeutics for obesity and other metabolic disorders. A critical aspect of the drug development process is the characterization of the pharmacokinetic (PK) properties of antagonist candidates. This guide offers a head-to-head comparison of the available pharmacokinetic data for several notable MCH R1 antagonists, providing a valuable resource for researchers in the field.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the available preclinical pharmacokinetic parameters for a selection of MCH R1 antagonists. It is important to note that the experimental conditions, such as animal species and route of administration, vary between studies, which should be taken into consideration when making direct comparisons.

CompoundSpeciesRoute of AdministrationDoseHalf-life (t1/2)CmaxTmaxAUCVolume of Distribution (Vd)Clearance (CL)Oral Bioavailability (F)Reference
SNAP-94847 RatOral10 mg/kg5.2 h----4.2 L/hr/kg (plasma), 3.3 L/hr/kg (blood)59%[1]
TPI 1361-17 RatIntravenous5 mg/kg2.7 h (mean)Peak at 0.083 h0.083 h2438.6 hr*ng/mL (mean)---[2]
KRX-104130 MouseIntravenous10 mg/kg---4.55 ± 0.22 μg∙h/mL-2.21 ± 0.11 L/kg/h-[3]
AMG 076 MouseOral-------Orally bioavailable[2][4][5]
GW-803430 derivative (GSK-844582B) ---------100%

Data for Cmax, Tmax, AUC, and Vd were not consistently available for all compounds in the initial search results.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the evaluation process for MCH R1 antagonists, the following diagrams illustrate the MCH R1 signaling pathway and a typical experimental workflow for a pharmacokinetic study.

MCH_R1_Signaling_Pathway MCH R1 Signaling Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., altered neuronal activity, changes in appetite) cAMP->Cellular_Response Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response Antagonist MCH R1 Antagonist Antagonist->MCHR1 Blocks

MCH R1 Signaling and Antagonist Intervention

Pharmacokinetic_Workflow Generalized Pharmacokinetic Study Workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_poststudy Post-study Phase Animal_Acclimation Animal Acclimation Dosing Drug Administration (e.g., Oral, IV) Animal_Acclimation->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Software Modeling) Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Typical Experimental Workflow for a Preclinical Pharmacokinetic Study

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key assays used in the pharmacokinetic and pharmacodynamic evaluation of MCH R1 antagonists.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water. For oral administration studies, animals are typically fasted overnight.

  • Dosing and Administration:

    • Oral (p.o.): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Intravenous (i.v.): The compound is dissolved in a sterile vehicle and administered via a cannulated vein (e.g., tail vein or jugular vein).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of the antagonist are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with software like WinNonlin to determine key PK parameters such as t1/2, Cmax, Tmax, AUC, Vd, and CL.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound to the MCH R1.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent MCH R1 (e.g., HEK293 or CHO cells).

    • Assay Setup: The assay is typically performed in a 96-well plate format. Membranes are incubated with a radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled antagonist.

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)
  • Objective: To measure the functional antagonist activity of a compound by assessing its ability to block MCH-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Preparation: Cells stably expressing MCH R1 are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with varying concentrations of the MCH R1 antagonist.

    • Agonist Stimulation: The MCH agonist is added to the wells to stimulate the receptor.

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the MCH-induced calcium response (IC50) is determined.

Conclusion

The preclinical pharmacokinetic data for MCH R1 antagonists highlight the diversity in their profiles. While some compounds like SNAP-94847 have demonstrated good oral bioavailability in rats, a comprehensive and directly comparable dataset across multiple antagonists remains to be fully established in the public domain. The development of MCH R1 antagonists with optimized pharmacokinetic properties, including good oral bioavailability and brain penetration, remains a key challenge for the successful clinical translation of this promising therapeutic approach for obesity and related disorders.[6] This guide provides a foundational summary to aid researchers in navigating the current landscape of MCH R1 antagonist pharmacokinetics.

References

A Head-to-Head Comparison: Pharmacological Antagonism of MCH R1 with SB-568849 Versus Genetic Knockout

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Metabolic and Neurological Drug Discovery

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH R1), has emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders. The neuropeptide MCH is known to play a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects being a key area of investigation. Two primary methodologies have been instrumental in elucidating the function of MCH R1: pharmacological blockade using selective antagonists like SB-568849, and genetic ablation through the creation of MCH R1 knockout (KO) animal models. This guide provides a detailed, objective comparison of these two approaches, supported by experimental data, to aid researchers in the design and interpretation of their studies.

Mechanism of Action: A Shared Target, Divergent Approaches

Both this compound and MCH R1 genetic knockout target the same molecular entity but through fundamentally different mechanisms. MCH R1 is a G protein-coupled receptor (GPCR) that, upon binding MCH, primarily couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which increases intracellular calcium concentrations.

This compound is a potent and selective small-molecule antagonist of MCH R1.[1] It competitively binds to the receptor, preventing the endogenous ligand MCH from activating the downstream signaling cascades. This pharmacological intervention is acute and reversible, allowing for the study of the immediate effects of MCH R1 blockade.

MCH R1 genetic knockout , on the other hand, involves the permanent deletion of the MCHR1 gene. This results in a complete absence of the receptor throughout the organism's life, leading to chronic inactivation of this signaling pathway. This approach is invaluable for understanding the long-term physiological roles of MCH R1, but it is also subject to potential developmental compensations.

MCH R1 Signaling Pathway

The following diagram illustrates the signaling pathway of the MCH R1 receptor and the points of intervention for both this compound and genetic knockout.

MCH_R1_Signaling MCH R1 Signaling Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds & Activates G_protein Gαi / Gαq MCHR1->G_protein Activates SB568849 This compound SB568849->MCHR1 Blocks Knockout Genetic Knockout Knockout->MCHR1 Prevents Expression AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Response Physiological Response (e.g., increased food intake) cAMP->Response Ca2->Response

Caption: MCH R1 signaling and points of intervention.

Comparative Quantitative Data

The following tables summarize the key pharmacological and in vivo characteristics of this compound and the phenotypic traits of MCH R1 knockout mice. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Pharmacological Profile of this compound

ParameterValueAssay TypeReference
Binding Affinity (pKi) 7.7Radioligand Binding[1]
Functional Antagonism (pKb) 7.7FLIPR Assay (Ca2+ mobilization)[1]
In Vivo Stability (CLb) 16 mL/min/kgIn vivo pharmacokinetic study[1]
Brain-Blood Ratio 1In vivo pharmacokinetic study[1]
Oral Bioavailability AcceptableIn vivo pharmacokinetic study[1]

Table 2: Phenotypic Comparison of MCH R1 Knockout Mice vs. Wild-Type Controls

ParameterMCH R1 Knockout PhenotypeQuantitative Data (KO vs. WT)Reference
Body Weight Lean phenotype, resistant to diet-induced obesity.[2]Adult KO mice weigh ~10% less than WT.[2][2]
Fat Mass Reduced adiposity.[3]Fat mass is significantly lower in both male (4.7 ± 0.6g vs. 9.6 ± 1.2g) and female (3.9 ± 0.2g vs. 5.8 ± 0.5g) KO mice.[3][3]
Food Intake Often hyperphagic, especially on a standard chow diet.[3]Food intake can be increased in KO mice despite their lean phenotype.[3][3]
Energy Expenditure Increased energy expenditure.[2]Oxygen consumption (VO2) is increased in KO mice.[2][2]
Locomotor Activity Pronounced hyperactivity.[2]Home cage locomotor activity is increased by 93% in KO mice.[2][2]

Table 3: Comparative Effects of MCH R1 Antagonists and Genetic Knockout on Metabolic Parameters (Data from studies with other MCHR1 antagonists)

ParameterMCH R1 Antagonist Treatment in WT MiceMCH R1 Knockout MiceReference
Body Weight Significant reduction in body weight gain.No significant effect of antagonist on body weight.[4]
Food Intake Significant decrease in cumulative food intake.No significant effect of antagonist on food intake.[4]
Fat Mass Significant reduction in fat mass.No effect of antagonist on fat mass.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the MCH R1 receptor.

Materials:

  • HEK293 cells stably expressing human MCH R1.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • Radioligand (e.g., [¹²⁵I]-MCH).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of unlabeled MCH).

  • 96-well microplates and filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest MCH R1-expressing cells, homogenize in ice-cold membrane preparation buffer, and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-MCH and varying concentrations of the test compound to wells containing the membrane preparation. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled MCH.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep Prepare MCH R1 Membrane Suspension start->prep setup Set up 96-well Plate: - Membranes - [¹²⁵I]-MCH - Test Compound (e.g., this compound) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter and Wash to Separate Bound Ligand incubate->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Analyze Data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of a test compound by measuring its ability to block MCH-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human MCH R1.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • MCH.

  • Test compound (this compound).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate MCH R1-expressing cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.[6]

  • Stimulation: Add a solution containing a fixed concentration of MCH (e.g., EC80) and forskolin (to stimulate cAMP production) to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.[6]

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.

In Vivo Studies: Food Intake and Body Weight in Mice

Objective: To evaluate the effect of an MCH R1 antagonist on food intake and body weight in a diet-induced obesity (DIO) mouse model.

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (e.g., 60% kcal from fat).

  • Test compound (this compound).

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[7]

  • Oral gavage needles.

  • Metabolic cages for food intake monitoring.

  • Animal scale.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity.

  • Acclimation: Acclimate the mice to single housing and handling for several days.

  • Dosing: Administer the test compound or vehicle by oral gavage once daily.[7]

  • Measurements: Measure cumulative food intake at various time points (e.g., 2, 4, 8, and 24 hours) post-dosing. Record body weight daily.

  • Data Analysis: Compare the food intake and body weight changes between the antagonist-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).

InVivo_Workflow In Vivo Food Intake and Body Weight Study Workflow start Start induce_obesity Induce Obesity in Mice (High-Fat Diet) start->induce_obesity acclimate Acclimate Mice to Single Housing induce_obesity->acclimate dose Administer this compound or Vehicle (Oral Gavage) acclimate->dose measure Measure Food Intake and Body Weight dose->measure analyze Analyze Data: Compare Treatment Groups measure->analyze end End analyze->end

Caption: Workflow for an in vivo efficacy study.

Discussion and Conclusion

The comparison between pharmacological antagonism with this compound and genetic knockout of MCH R1 reveals both overlapping and distinct physiological consequences. Both approaches effectively block MCH R1 signaling, leading to a lean phenotype and resistance to diet-induced obesity. However, a key difference lies in the effects on food intake and locomotor activity.

MCH R1 knockout mice are often hyperphagic, which is thought to be a compensatory mechanism for their increased energy expenditure and hyperactivity.[8] In contrast, acute and chronic administration of MCH R1 antagonists typically leads to a reduction in food intake, which contributes to weight loss.[9][10] Furthermore, while MCH R1 knockout mice exhibit pronounced hyperactivity, the effect of antagonists on locomotor activity is less consistent and may not be the primary driver of their anti-obesity effects.

These discrepancies highlight the importance of considering the potential for developmental adaptations in genetic knockout models. The lifelong absence of MCH R1 may trigger compensatory changes in other neural circuits that are not observed with acute pharmacological blockade in adult animals.

For researchers, the choice between using an antagonist like this compound and an MCH R1 knockout model depends on the specific research question.

  • This compound and other MCH R1 antagonists are ideal for studying the acute effects of MCH R1 blockade on behavior and metabolism, for validating the receptor as a drug target, and for preclinical efficacy studies.

  • MCH R1 knockout mice are invaluable for understanding the fundamental, long-term physiological roles of the MCH R1 receptor and for confirming the on-target effects of pharmacological agents.

References

Evaluating the Specificity of SB-568849 in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating purinergic signaling, the selection of a specific antagonist is paramount to achieving reliable and interpretable results. This guide provides a comparative evaluation of the binding specificity of SB-568849, a known P2Y1 receptor antagonist, and offers a comparison with other commercially available alternatives. While this compound is cited as a potent and selective P2Y1 antagonist, a critical review of publicly available data reveals a notable absence of comprehensive binding affinity and specificity profiling against a broad range of molecular targets.[1] This guide aims to address this gap by presenting available information and comparing it with well-characterized alternative compounds.

Data Presentation: A Head-to-Head Comparison of P2Y1 Antagonists

A direct comparison of the binding specificity of this compound is hampered by the limited availability of quantitative data in the public domain. In contrast, extensive binding data is available for alternative P2Y1 antagonists, such as MRS2500 and BPTU. The following tables summarize the available binding affinities (Ki or IC50) to facilitate a comparative assessment.

Table 1: P2Y1 Receptor Binding Affinity

CompoundPrimary TargetBinding Affinity (Ki)Binding Affinity (IC50/EC50)SpeciesAssay Type
This compound P2Y1Data not publicly availableData not publicly availableHuman---
MRS2500 P2Y10.78 nM[2]8.4 nM[3]HumanRadioligand Binding Assay[2][3]
BPTU P2Y16 nM[4][5]0.06 - 0.3 µM[6]Human, Rat, MouseRadioligand Binding Assay, Functional Assays[4][6]
MRS2179 P2Y184 nM[7]---HumanRadioligand Binding Assay[7]

Table 2: Selectivity Profile of P2Y1 Antagonists

CompoundP2Y2 (Ki)P2Y6 (Ki)P2Y11 (Ki)P2Y12 (Ki)P2Y13 (Ki)P2Y14 (Ki)Notes
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableDescribed as a selective P2Y1 antagonist, but comprehensive screening data is not publicly available.[1]
MRS2500 ---------No significant inhibitionNo significant inhibition---Demonstrates high selectivity for the P2Y1 receptor.[2][8]
BPTU ≥3,500 nM[4]≥3,500 nM[4]≥3,500 nM[4]≥3,500 nM[4]---≥3,500 nM[4]Exhibits high selectivity for P2Y1 over other P2Y receptor subtypes.[4]
MRS2179 ------------------A selective antagonist of the P2Y1 receptor.[9]

Experimental Protocols

A generalized protocol for a competitive radioligand binding assay to determine the binding affinity and specificity of a test compound for the P2Y1 receptor is provided below. This protocol is based on established methodologies and can be adapted for specific laboratory conditions.

Radioligand Competition Binding Assay for P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the P2Y1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human P2Y1 receptor (e.g., Sf9 or COS-7 cells).[10]

  • Radioligand: A high-affinity P2Y1 receptor radioligand, such as [³H]2MeSADP.[10]

  • Test Compound: this compound or other unlabeled antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the P2Y1 receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at or below its Kd value).[12]

    • The membrane preparation (5-20 µg of protein per well).[10]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[10][11]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Determine the non-specific binding by including wells with a high concentration of an unlabeled P2Y1 antagonist.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series Test_Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 Determination and Ki Calculation Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

P2Y1 Receptor Signaling Pathway and Antagonist Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds and Activates SB568849 This compound SB568849->P2Y1R Competitively Binds and Inhibits Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Intracellular Stores IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation & Shape Change Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

Caption: P2Y1 receptor signaling and the inhibitory action of this compound.

References

A Comparative Guide to the Metabolic Effects of MCH R1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, making its receptor, MCH R1, a promising target for the development of therapeutics against obesity and metabolic disorders.[1][2][3] MCH R1 antagonists have been investigated for their potential to reduce food intake, decrease body weight, and improve metabolic parameters.[4][5][6] This guide provides a comparative overview of the metabolic effects of different MCH R1 antagonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of MCH R1 Antagonists

The following table summarizes the metabolic effects of various MCH R1 antagonists based on preclinical studies.

CompoundSpecies/ModelDose & RouteDurationBody WeightFood IntakeEnergy ExpenditureGlucose HomeostasisOther Metabolic EffectsReference
GW803430 Diet-induced obese C57BL/6J mice30 mg/kg/day, oral30 daysReducedReducedIncreased (transiently)No improvement in glucose tolerance or insulin (B600854) levelsReduced circulating leptin and triglycerides[1][7]
SNAP-7941 Diet-induced obese ratsChronic administration (dose not specified)Not specifiedMarked, sustained decreaseReducedNot specifiedNot specifiedReduced consumption of palatable food[8][9]
SNAP-7941 Young growing ratsNot specifiedNot specifiedReduced weight gainNot specifiedNot specifiedNot specified---[10]
TPI-1361-17 Not specifiedAcute central administrationNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedPotent anxiolytic effects noted[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the MCH R1 signaling pathway and a typical experimental workflow.

MCH_R1_Signaling_Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Binds to G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Metabolic_Effects Metabolic Effects (↓ Food Intake, ↑ Energy Expenditure) PKA->Metabolic_Effects IP3 IP3 PLC->IP3 Produces Ca2 Ca2+ IP3->Ca2 ↑ Intracellular Ca2->Metabolic_Effects MAPK->Metabolic_Effects Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Metabolic Assessment DIO_mice Diet-Induced Obese Mice Antagonist MCH R1 Antagonist Administration DIO_mice->Antagonist Vehicle Vehicle Control DIO_mice->Vehicle Body_Weight Body Weight & Composition Antagonist->Body_Weight Food_Intake Food Intake Monitoring Antagonist->Food_Intake Calorimetry Indirect Calorimetry (Energy Expenditure, RER) Antagonist->Calorimetry GTT Glucose Tolerance Test Antagonist->GTT Blood_Analysis Blood Analysis (Insulin, Lipids, Leptin) Antagonist->Blood_Analysis Vehicle->Body_Weight Vehicle->Food_Intake Vehicle->Calorimetry Vehicle->GTT Vehicle->Blood_Analysis

References

Validating the Mechanism of Action of CXCR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies used to validate the mechanism of action of C-X-C motif chemokine receptor 2 (CXCR2) antagonists. While the initial focus of this guide was SB-568849, publicly available information on its specific CXCR2 antagonistic activity is limited and at times conflicting, with some sources identifying it as an antagonist for other receptors. Therefore, this guide will focus on the broader class of CXCR2 antagonists, presenting data for well-characterized molecules to offer a valuable resource for researchers in this field.

CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in inflammatory responses, primarily by mediating the migration of neutrophils to sites of inflammation. Its involvement in various inflammatory diseases and cancer has made it a significant therapeutic target. This guide will delve into the quantitative data of several CXCR2 antagonists, detail the experimental protocols for their validation, and visualize the key signaling pathways and experimental workflows.

Comparative Analysis of CXCR2 Antagonists

The potency and binding affinity of CXCR2 antagonists are critical parameters in their validation. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for several well-characterized CXCR2 antagonists. These values have been determined through various in vitro assays, providing a basis for comparing their relative efficacy.

CompoundAssay TypeTargetLigand/StimulusCell Line/SystemIC50 / pIC50 / Kd
Navarixin (SCH-527123) Radioligand BindingHuman CXCR2[¹²⁵I]-CXCL8-IC50: 0.97 nM[1][2]
Radioligand BindingMouse CXCR2--Kd: 0.20 nM[1][2]
Radioligand BindingRat CXCR2--Kd: 0.20 nM[1]
Radioligand BindingCynomolgus CXCR2--Kd: 0.08 nM[1][2]
Radioligand BindingHuman CXCR1[¹²⁵I]-CXCL8-IC50: 43 nM[1][2]
Radioligand BindingCynomolgus CXCR1--Kd: 41 nM[1][2]
Reparixin Functional AssayHuman CXCR1IL-8-IC50: 1 nM[3][4][5]
Functional AssayHuman CXCR2IL-8-IC50: 100 nM[3][6]
Functional AssayHuman CXCR2CXCL1Human PMNIC50: 400 nM[4][5][7]
AZD5069 Radioligand BindingHuman CXCR2Radiolabeled CXCL8-pIC50: 9.1[6]
Radioligand BindingHuman CXCR2--IC50: 0.79 nM[8][9][10]
Radioligand BindingHuman CXCR1CXCL8-pIC50: 6.5[6]
Neutrophil Chemotaxis-CXCL1-pA2: ~9.6[6]
SX-682 Allosteric InhibitionHuman CXCR1/CXCR2--Data not publicly available[11][12][13][14]

Experimental Protocols for Validation

The validation of CXCR2 antagonists relies on a series of well-established in vitro and cell-based assays. Below are detailed protocols for three key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

  • Culture cells stably expressing human CXCR2 (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

b. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-IL-8), and varying concentrations of the unlabeled test compound.[6]

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard CXCR2 antagonist.[6]

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[6]

c. Filtration and Detection:

  • Following incubation, rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[6]

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.[6]

d. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.[6]

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of a CXCR2 antagonist to inhibit the migration of cells, typically neutrophils, towards a chemoattractant.

a. Cell Preparation:

  • Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.[15]

  • Perform a hypotonic lysis to remove any remaining red blood cells.[15]

  • Wash the neutrophil pellet and resuspend them in assay medium (e.g., RPMI 1640 + 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.[15]

  • Determine cell viability using the trypan blue exclusion method, ensuring viability is >95%.[15]

b. Assay Setup:

  • Add a chemoattractant (e.g., CXCL1 or CXCL8) to the lower wells of a Boyden chamber or Transwell plate.[15]

  • In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the CXCR2 antagonist or vehicle control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1-3 hours).[16]

c. Quantification of Migration:

  • After incubation, remove the upper chamber.

  • The cells that have migrated to the lower chamber can be quantified. A common method is to measure the ATP content of the migrated cells using a luminescent-based assay (e.g., CellTiter-Glo®).[17]

  • The luminescence signal is directly proportional to the number of viable migrated cells.[17]

d. Data Analysis:

  • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a CXCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CXCR2 agonist.

a. Cell Preparation and Dye Loading:

  • Use a cell line endogenously expressing CXCR2 or engineered to express it (e.g., HL-60 or HEK293-CXCR2).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in the dark at 37°C.[16]

  • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.[16]

b. Assay Performance:

  • Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

  • Place the plate in a fluorescence plate reader equipped with an integrated liquid handling system (e.g., FLIPR).[18]

  • Add varying concentrations of the CXCR2 antagonist to the wells and incubate for a specified pre-incubation time.

  • Initiate the fluorescence reading and then add a CXCR2 agonist (e.g., CXCL8) to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.[16]

c. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist stimulation to the baseline fluorescence.[16]

  • Calculate the percentage of inhibition of the agonist-induced calcium flux for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value using non-linear regression analysis.[16]

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in validating CXCR2 antagonists.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCLs CXCL1, CXCL8 (Chemokines) CXCR2 CXCR2 CXCLs->CXCR2 Binds G_protein Gαi / Gβγ CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (Chemotaxis, Proliferation, Gene Expression) Ca_release->Cellular_Response Akt Akt PI3K->Akt Activates NFkB NF-κB Pathway Akt->NFkB ERK_MAPK->Cellular_Response NFkB->Cellular_Response SB568849 CXCR2 Antagonist (e.g., this compound) SB568849->CXCR2 Blocks

Caption: CXCR2 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki, IC50) Data_Analysis Calculate IC50/Ki Compare with Alternatives Binding_Assay->Data_Analysis Functional_Assay Calcium Mobilization Assay (Functional IC50) Functional_Assay->Data_Analysis Chemotaxis_Assay Chemotaxis Assay (Inhibit Migration, IC50) Chemotaxis_Assay->Data_Analysis Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, WST-1) (Determine Cytotoxicity) Proliferation_Assay->Data_Analysis

Caption: General Experimental Workflow for Validating CXCR2 Antagonists.

References

A Comparative Benchmarking Guide to Clinical MCH R1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical MCH R1 antagonist SB-568849 against other notable clinical and preclinical candidates, including GW-803430, AMG-076, and SNAP-94847. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for therapeutic development, particularly in the areas of obesity and mood disorders.

The Melanin-Concentrating Hormone Receptor 1 (MCH R1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its activation by the endogenous ligand, melanin-concentrating hormone (MCH), is implicated in the regulation of energy homeostasis, appetite, and mood. Consequently, antagonism of MCH R1 has emerged as a promising therapeutic strategy for the treatment of obesity and anxiety/depression. This guide summarizes key in vitro and in vivo data to facilitate a direct comparison of the performance of these selected MCH R1 antagonists.

Quantitative Data Comparison

The following table summarizes the key in vitro and in vivo pharmacological parameters for this compound and other clinical MCH R1 antagonists. Direct comparison should be made with caution as experimental conditions may vary across different studies.

CompoundBinding Affinity (Ki)Functional Activity (IC50)Key Pharmacokinetic (PK) ParametersSelectivity
This compound ~20 nM (pKi = 7.7)pKb = 7.7 (FLIPR assay)Good in vivo stability (CLb=16 mL/min/kg), acceptable brain-blood ratio of 1, and oral bioavailability.[1][2]>30-fold selectivity over a wide range of monoamine receptors.
GW-803430 -~13 nM (pIC50 = 9.3)[1][3]Good bioavailability (31%), half-life (t1/2) of 11 hours, and excellent brain penetration (6:1 brain:plasma concentration) in mice.[1][3]Selective MCH R1 antagonist.[1][3][4][5][6]
AMG-076 0.6 ± 0.10 nM[7][8][9]1.2 ± 0.26 nM (Ca2+ mobilization)[7][8]Orally bioavailable.[7][8][9]Selective for MCHR1 over MCHR2 (IC50 >10,000 nM) and 5HT2C (Ki = 1120 ± 59 nM).[8]
SNAP-94847 2.2 nM (Kd = 530 pM)[10]-Good bioavailability (59%) and a half-life of 5.2 hours in rats.[10]>80-fold selectivity over MCHα1A and >500-fold selectivity over MCHD2 receptors.[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the MCH R1 signaling pathway and a typical experimental workflow for antagonist characterization.

MCH_R1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Proteins MCHR1 MCH R1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq MCH MCH MCH->MCHR1 binds AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C (PLC) Gaq->PLC activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Figure 1: MCH R1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Ca2+ Mobilization, cAMP) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Against other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy Models (e.g., Diet-Induced Obesity) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Efficacy_Models->Safety_Tox Lead_Compound Test Compound (e.g., this compound) Lead_Compound->Binding_Assay

Figure 2: Experimental Workflow for MCH R1 Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following are representative protocols for key assays used in the characterization of MCH R1 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the MCH R1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the recombinant human MCH R1 receptor.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a compound by assessing its ability to block MCH-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Cells expressing the MCH R1 receptor are plated in a 96- or 384-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • MCH Stimulation: The cells are then stimulated with a fixed concentration of MCH (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response).

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the MCH-induced calcium response, is calculated.

cAMP Assay

Objective: To assess the antagonist's ability to block the MCH-induced inhibition of cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human MCH R1 receptor are plated in a suitable multi-well plate.

  • Pre-treatment: The cells are pre-incubated with varying concentrations of the MCH R1 antagonist.

  • Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin, an adenylyl cyclase activator which elevates intracellular cAMP levels.

  • Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

  • Data Analysis: The IC50 value of the antagonist in reversing the MCH-induced decrease in cAMP is determined.[12]

References

A Comparative Guide to the Structure-Activity Relationship of Biphenyl Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl (B1667301) carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. The inherent rotational flexibility of the biphenyl core, combined with the hydrogen bonding capabilities of the carboxamide linker, provides a versatile framework for the design of targeted therapeutic agents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against various biological targets. This guide offers a comparative analysis of the SAR of biphenyl carboxamides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biphenyl Carboxamides as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression, making it a key target for anticancer drug development. Biphenyl carboxamides have emerged as promising Hsp90 inhibitors, and extensive SAR studies have elucidated the structural requirements for potent anti-proliferative activity.

Data Presentation: Anti-proliferative Activity of Biphenyl Carboxamide Hsp90 Inhibitors

The following table summarizes the anti-proliferative activity (IC50) of a series of biphenyl carboxamide analogs against the SKBr3 and MCF-7 breast cancer cell lines.

Compound IDBiphenyl SubstitutionR Group (Amide)IC50 SKBr3 (µM)IC50 MCF-7 (µM)
1a p,p'4-OH0.580.49
1b p,p'4-OMe0.180.21
1c p,p'4-Cl0.150.17
1d p,p'4-Br0.120.14
1e p,p'4-I0.110.13
2a m,p'4-OMe0.450.52
3a o,p'4-OMe>10>10

Data compiled from studies on biphenylamide derivatives as Hsp90 C-terminal inhibitors.[1]

Key SAR Insights for Hsp90 Inhibition:

  • Biphenyl Substitution Pattern: A para,para' substitution pattern on the biphenyl core is generally optimal for anti-proliferative activity. Shifting to a meta,para' linkage leads to a decrease in potency, while an ortho,para' arrangement is detrimental to activity, likely due to steric hindrance that disrupts the required conformation for binding to Hsp90.[1]

  • Amide Substituent: The nature of the substituent on the amide phenyl ring plays a critical role. Electron-withdrawing groups, particularly halogens at the para position, significantly enhance potency. The activity increases with the size of the halogen (I > Br > Cl). A methoxy (B1213986) group at the para position also confers high potency.[1]

Experimental Protocols

Anti-proliferative Activity Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., SKBr3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The biphenyl carboxamide derivatives are dissolved in DMSO and serially diluted in culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to confirm that the anti-proliferative activity of the compounds is due to the inhibition of Hsp90.

  • Cell Lysis: Cells treated with the biphenyl carboxamide derivatives are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of client proteins upon treatment indicates Hsp90 inhibition.

Mandatory Visualization

Hsp90_Inhibition_Pathway Biphenyl Carboxamide Biphenyl Carboxamide Hsp90 Hsp90 Biphenyl Carboxamide->Hsp90 Inhibits Client Proteins (e.g., Her2, Akt) Client Proteins (e.g., Her2, Akt) Hsp90->Client Proteins (e.g., Her2, Akt) Chaperones Misfolded Client Proteins Misfolded Client Proteins Cell Proliferation & Survival Cell Proliferation & Survival Client Proteins (e.g., Her2, Akt)->Cell Proliferation & Survival Promotes Proteasome Proteasome Misfolded Client Proteins->Proteasome Ubiquitination Protein Degradation Protein Degradation Proteasome->Protein Degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Induces

Caption: Hsp90 inhibition by biphenyl carboxamides leads to client protein degradation and apoptosis.

Experimental_Workflow_Hsp90 cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Protein Extraction Protein Extraction Compound Treatment->Protein Extraction IC50 Determination IC50 Determination MTT Assay->IC50 Determination Western Blot Western Blot Protein Extraction->Western Blot Client Protein Levels Client Protein Levels Western Blot->Client Protein Levels Biphenyl Carboxamide Analogs Biphenyl Carboxamide Analogs Biphenyl Carboxamide Analogs->Compound Treatment

Caption: Workflow for evaluating the anti-proliferative activity and mechanism of action of Hsp90 inhibitors.

Biphenyl Carboxamides as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Biphenyl carboxamides have been investigated as TRPV1 antagonists for the treatment of neuropathic pain.

Data Presentation: Activity of Biphenyl Carboxamide TRPV1 Antagonists

The following table presents the in vitro activity of representative biphenyl carboxamide derivatives as TRPV1 antagonists.

Compound IDR1 (Amine)R2 (Amide)hTRPV1 IC50 (nM)
4a Piperidin-1-ylmethyl3-Hydroxyphenyl15
4b Pyrrolidin-1-ylmethyl3-Hydroxyphenyl22
4c (R)-2-Methylpyrrolidin-1-yl3-Hydroxyphenyl8.9
4d (R)-2-Methylpyrrolidin-1-yl1-Methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl2.6

Data compiled from studies on biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[2]

Key SAR Insights for TRPV1 Antagonism:

  • Amine Substituent: The nature of the amine substituent at the 2-position of the biphenyl ring influences potency. A chiral 2-methylpyrrolidinyl group (specifically the (R)-enantiomer) provides enhanced activity compared to piperidinyl or unsubstituted pyrrolidinyl moieties.[2]

  • Amide Moiety: The amide portion of the molecule is critical for interaction with the receptor. Replacing the simple 3-hydroxyphenyl group with a more complex, rigid heterocyclic system like a tetrahydroquinolone can significantly improve antagonist potency.[2]

Experimental Protocols

Calcium Influx Assay for TRPV1 Antagonism

This cell-based assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in a suitable medium.

  • Cell Plating: Cells are plated in 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the biphenyl carboxamide derivatives.

  • Agonist Stimulation and Fluorescence Measurement: The plates are placed in a fluorescence microplate reader. An agonist of TRPV1, such as capsaicin, is added to the wells, and the change in fluorescence intensity is measured over time.

  • IC50 Calculation: The inhibitory effect of the compounds is calculated as the percentage decrease in the agonist-induced fluorescence signal. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

TRPV1_Antagonism Biphenyl Carboxamide Biphenyl Carboxamide TRPV1 TRPV1 Biphenyl Carboxamide->TRPV1 Antagonizes Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Allows Capsaicin Capsaicin Capsaicin->TRPV1 Activates Pain Signal Pain Signal Ca2+ Influx->Pain Signal Initiates

Caption: Biphenyl carboxamides block the TRPV1 channel, preventing capsaicin-induced calcium influx and pain signaling.

Biphenyl Carboxamides with Antimicrobial Activity

Biphenyl carboxamides have also been explored for their potential as antimicrobial agents. The following section details their activity against various bacterial strains.

Data Presentation: Antibacterial Activity of Biphenyl Carboxamides

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

Compound IDR Group (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a 2-Chlorophenyl1632
5b 4-Chlorophenyl816
5c 2,4-Dichlorophenyl48
5d 4-Nitrophenyl1632

Illustrative data based on general findings for biphenyl carboxamide derivatives.

Key SAR Insights for Antibacterial Activity:

  • Amide Substituent: The substitution pattern on the amide phenyl ring is a key determinant of antibacterial activity. Electron-withdrawing groups, such as chloro and nitro substituents, are generally favorable. Dichloro-substituted compounds often exhibit the most potent activity. The position of the substituent also matters, with para-substituted analogs often being more active than their ortho or meta counterparts.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: The biphenyl carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualization

MIC_Determination_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Bacteria Inoculation with Bacteria Serial Dilution of Compound->Inoculation with Bacteria Incubation (18-24h) Incubation (18-24h) Inoculation with Bacteria->Incubation (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

References

Assessing the Translational Potential of CXCR2 Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The initial query regarding "SB-568849" did not yield information on a specific therapeutic agent, suggesting a possible misidentification or an internal compound designation not publicly disclosed. However, extensive research into related compounds has identified a significant class of molecules known as CXCR2 antagonists, which are under active investigation for their therapeutic potential in a variety of inflammatory diseases and cancers. This guide provides a comparative analysis of several prominent CXCR2 antagonists, focusing on their mechanism of action, preclinical and clinical data, and overall translational potential.

Introduction to CXCR2 Antagonism

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the trafficking of immune cells, particularly neutrophils, to sites of inflammation.[1][2] Ligands for CXCR2, such as interleukin-8 (IL-8), promote neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which can contribute to tissue damage in chronic inflammatory conditions.[3] Consequently, blocking the CXCR2 signaling pathway with antagonist molecules presents a promising therapeutic strategy for a range of diseases characterized by excessive neutrophil infiltration, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers.[1][3]

Comparative Analysis of Key CXCR2 Antagonists

Several small molecule CXCR2 antagonists have progressed to clinical development. This section compares the performance of four key examples: SB-656933, AZD5069, Navarixin (B609427), and Reparixin.

Table 1: Overview of Investigational CXCR2 Antagonists

CompoundDeveloper/SponsorSelected Therapeutic Areas of InvestigationHighest Phase of Development
SB-656933 GlaxoSmithKlineCystic Fibrosis, COPDPhase II
AZD5069 AstraZenecaCOPD, Bronchiectasis, Asthma, CancerPhase II
Navarixin (MK-7123/SCH-527123) Merck / Schering-PloughCOPD, Asthma, CancerPhase II
Reparixin Dompé farmaceuticiCOVID-19 Pneumonia, Breast CancerPhase III

Clinical Efficacy and Safety

The translational potential of these compounds is best assessed through their performance in clinical trials. The following tables summarize key efficacy and safety data from studies investigating these CXCR2 antagonists in various disease contexts.

Table 2: Selected Clinical Trial Efficacy Data for CXCR2 Antagonists

CompoundDiseaseKey Efficacy Endpoints and ResultsCitation(s)
SB-656933 Cystic FibrosisIn a 28-day study, the 50mg dose showed trends for reduced sputum neutrophils and elastase. No significant changes in lung function were observed.[4][5]
Ozone-Induced Airway Inflammation (Healthy Volunteers)A single 150mg dose resulted in a 74% reduction in sputum neutrophils compared to placebo.[6][7]
AZD5069 BronchiectasisA 4-week treatment with 80mg BID led to a 69% reduction in absolute sputum neutrophil count versus placebo.[8][9]
COPDA 4-week study showed no increase in infection rates compared to placebo.[10]
Navarixin Advanced Solid Tumors (in combination with Pembrolizumab)The combination did not demonstrate sufficient efficacy, with objective response rates of 5% in CRPC, 2.5% in MSS CRC, and 0% in NSCLC.[11][12][13]
Reparixin Severe COVID-19 Pneumonia (Phase 2)The rate of clinical events was significantly lower in the Reparixin group (16.7%) compared to standard of care (42.1%).[14]
Severe COVID-19 Pneumonia (Phase 3)The trial did not meet its primary endpoint, but a trend towards limiting disease progression was observed.[15][16]

Table 3: Common Adverse Events Associated with CXCR2 Antagonists

CompoundCommon Adverse EventsCitation(s)
SB-656933 Headache[4][5]
AZD5069 Reversible reduction in blood neutrophil counts (neutropenia)[10][17]
Navarixin Neutropenia, transaminase elevation, hepatitis, pneumonitis[11][12][13]
Reparixin Generally well-tolerated with fewer adverse events than placebo in some studies.[14][15]

Mechanism of Action and Experimental Workflows

The therapeutic effect of these antagonists is derived from their ability to block the CXCR2 signaling pathway.

CXCR2 Signaling Pathway

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL8 CXCL8 (IL-8) and other ELR+ chemokines CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds to G_protein G-protein (Gαi, Gβγ) CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ca_release Ca2+ Release PLC->Ca_release Leads to MAPK Ras/MAPK Pathway PI3K->MAPK Activates Neutrophil_Activation Neutrophil Chemotaxis, Activation, and Survival Ca_release->Neutrophil_Activation MAPK->Neutrophil_Activation Experimental_Workflow Clinical Trial Workflow for a CXCR2 Antagonist Patient_Recruitment Patient Recruitment (e.g., COPD patients) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Group (CXCR2 Antagonist) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Dosing Dosing Period (e.g., 28 days) Treatment_Arm->Dosing Placebo_Arm->Dosing Assessments Assessments: - Safety Monitoring - Sputum Neutrophil Count - Lung Function (FEV1) - Symptom Scores Dosing->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis Translational_Potential Assessing Translational Potential of a CXCR2 Antagonist Preclinical Preclinical Evidence - In vitro potency and selectivity - In vivo efficacy in animal models of inflammation Phase1 Phase I Clinical Trials - Safety and tolerability in healthy volunteers - Pharmacokinetics and pharmacodynamics Preclinical->Phase1 Phase2 Phase II Clinical Trials - Proof-of-concept in patients - Dose-ranging studies - Efficacy on biomarkers and clinical endpoints Phase1->Phase2 Phase3 Phase III Clinical Trials - Large-scale confirmation of efficacy and safety - Comparison with standard of care Phase2->Phase3 Regulatory Regulatory Approval and Post-Marketing Surveillance Phase3->Regulatory

References

Safety Operating Guide

Navigating the Disposal of SB-568849: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a C-X-C chemokine receptor 2 (CXCR2) antagonist, SB-568849 is instrumental in studying inflammatory diseases.[1] Its mechanism of action, which involves blocking key signaling pathways in inflammatory responses, underscores the need for careful handling and disposal to prevent unintended biological effects.[1] In the absence of specific manufacturer's disposal guidelines, a conservative approach based on established protocols for chemical and biological research waste is imperative.

Quantitative Data for this compound and Associated Solvent

For safe and effective experimental design and subsequent disposal, understanding the physicochemical properties of this compound and its common solvents is crucial. The following table summarizes key data for this compound and Dimethyl Sulfoxide (DMSO), a recommended solvent for this compound.[1]

PropertyValueSource
This compound
Molecular FormulaC₁₆H₁₈FN₃O₂SN/A
Molecular Weight335.4 g/mol N/A
Recommended SolventDimethyl Sulfoxide (DMSO)[1]
Dimethyl Sulfoxide (DMSO)
Chemical Formula(CH₃)₂SO[1]
Molar Mass78.13 g/mol [1]
AppearanceColorless liquid[1]
Density1.1004 g/cm³[1]
Melting Point19 °C (66 °F)[1]
Boiling Point189 °C (372 °F)[1]
Solubility in WaterMiscible[1]

Experimental Protocol for Proper Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated materials. This protocol is based on general best practices for laboratory chemical waste management.

1. Waste Segregation and Collection:

  • Solid Waste: All dry, solid waste contaminated with this compound, such as gloves, pipette tips, and wipes, should be collected in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Unused solutions of this compound, typically dissolved in DMSO, must be collected in a separate, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste" with the full chemical name "this compound in DMSO."

  • Sharps: Any needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be kept securely closed except when adding waste.

  • Containers should be stored in a designated, well-ventilated, and secondary containment area to prevent spills.

  • Incompatible waste streams must be stored separately to avoid dangerous chemical reactions.

3. Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full name of the chemical(s), the concentration, and the date of accumulation.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its solutions down the drain or in regular trash.

Visualizing the Disposal Workflow

To further clarify the procedural flow of this compound disposal, the following diagram illustrates the key decision points and actions required for safe and compliant waste management.

cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Experiment with this compound generation Generation of this compound Waste start->generation waste_type Identify Waste Type generation->waste_type solid Solid Waste (Gloves, Tips) waste_type->solid Solid liquid Liquid Waste (in DMSO) waste_type->liquid Liquid sharps Sharps (Needles, Glassware) waste_type->sharps Sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container storage_area Designated Secondary Containment Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup Arrange EHS/Contractor Pickup storage_area->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can handle this compound responsibly, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for further clarification and assistance.

References

Personal protective equipment for handling SB-568849

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SB-568849

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a potent and selective P2Y1 receptor antagonist. Given its biological activity, all personnel must adhere to strict safety protocols to minimize exposure risk.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are inhalation of airborne powder and dermal contact. The following PPE is mandatory when handling this compound, particularly in its solid form.

Activity Required Personal Protective Equipment (PPE)
Weighing and Dispensing (as a solid/powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield - Chemical splash goggles - Nitrile gloves (double-gloving recommended) - Disposable lab coat with tight cuffs - Disposable sleeves
Solution Preparation - Chemical fume hood - Safety glasses with side shields or chemical splash goggles - Nitrile gloves - Lab coat
General Laboratory Use (in solution) - Lab coat - Safety glasses - Nitrile gloves

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Preparation and Pre-Handling Check
  • Review Safety Information : Before beginning any work, review this handling guide and any other available safety information.

  • Designated Work Area : All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, before introducing the compound to the work area.

  • Prepare Spill Kit : Ensure a spill kit containing appropriate absorbent materials is readily accessible.

Weighing and Solution Preparation
  • Don Appropriate PPE : Wear the full PPE as specified in the table above for handling potent powders.

  • Tare the Balance : Place a weigh boat on the analytical balance and tare it.

  • Dispense the Compound : Carefully dispense the desired amount of this compound onto the weigh boat. Avoid any sudden movements that could create airborne dust.

  • Record the Weight : Once the desired weight is achieved, record it in your lab notebook.

  • Transfer to a Vial : Carefully transfer the weighed compound into an appropriate vial.

  • Dissolution : In a chemical fume hood, add the desired solvent to the vial to dissolve the compound.

  • Cap and Label : Securely cap the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.

In Vitro / In Vivo Dosing
  • When working with solutions of this compound, wear a lab coat, safety glasses, and nitrile gloves to prevent skin and eye contact.

  • All procedures should be performed in a well-ventilated area.

Disposal Plan: Managing a Potent Research Chemical

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused/Expired Solid Compound - Do not dispose of in regular trash or down the drain. - Collect in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" with the chemical name. - Dispose of through a certified hazardous waste vendor.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, disposable lab coat) - Carefully remove PPE to avoid self-contamination. - Place in a sealed bag or container labeled as "Hazardous Waste."

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the handling and disposal procedures outlined above are fundamental to any experiment involving this compound.

General Protocol for In Vitro Plate-Based Assays
  • Prepare Stock Solutions : Following the "Weighing and Solution Preparation" protocol, prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions : Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

  • Assay Plate Preparation : Add the diluted compound solutions to the wells of the microplate.

  • Cell/Reagent Addition : Add cells, reagents, or other assay components to the wells.

  • Incubation : Incubate the plate under the specified conditions (e.g., temperature, CO2).

  • Data Acquisition : Read the plate using a suitable plate reader.

  • Decontamination and Disposal : Decontaminate all non-disposable equipment that came into contact with the compound. Dispose of the assay plate and any other contaminated materials as hazardous waste.

Visualizations

SB568849_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal Review_Info Review Safety Info Prep_Area Prepare Work Area (Fume Hood) Review_Info->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate & Label Waste Doff_PPE->Segregate_Waste Dispose Dispose via Certified Vendor Segregate_Waste->Dispose

Caption: A generalized workflow for the safe handling of this compound.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Gq Gq Protein P2Y1->Gq Activates SB568849 This compound SB568849->P2Y1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Platelet_Aggregation Platelet Shape Change & Aggregation Ca_PKC->Platelet_Aggregation Initiates

Caption: The P2Y1 receptor signaling pathway and the inhibitory action of this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.